ASM-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H12BrN3O4 |
|---|---|
Molecular Weight |
390.19 g/mol |
IUPAC Name |
3-[4-[(4-bromophenoxy)methyl]phenyl]-N-hydroxy-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H12BrN3O4/c17-12-5-7-13(8-6-12)23-9-10-1-3-11(4-2-10)14-18-16(24-20-14)15(21)19-22/h1-8,22H,9H2,(H,19,21) |
InChI Key |
YYAPAXZETRKZHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Br)C3=NOC(=N3)C(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of ASM Inhibitor 4i
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the novel, direct-acting acid sphingomyelinase (ASM) inhibitor, compound 4i. The information presented is collated from the primary research publication by Yang K, et al., in the Journal of Medicinal Chemistry (2023).
Core Compound Information
Compound Name: ASM inhibitor 4i Chemical Name: 3-(4-((4-Bromophenoxy)methyl)phenyl)-N-hydroxy-1,2,4-oxadiazole-5-carboxamide CAS Number: 2913151-46-7 Primary Therapeutic Target: Acid Sphingomyelinase (ASM), also known as sphingomyelin phosphodiesterase 1 (SMPD1).
Mechanism of Action
ASM inhibitor 4i functions as a direct inhibitor of acid sphingomyelinase. ASM is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine. By inhibiting ASM, compound 4i effectively reduces the cellular levels of ceramide, a bioactive lipid involved in various signaling pathways related to inflammation, apoptosis, and cellular stress. This reduction in ceramide levels is the primary mechanism through which 4i exerts its therapeutic effects, particularly in the context of atherosclerosis and neuroinflammation.[1]
Signaling Pathway Modulated by ASM Inhibitor 4i
The inhibition of ASM by compound 4i leads to a significant reduction in the downstream signaling cascades initiated by ceramide. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) or oxidized low-density lipoprotein (Ox-LDL), ASM activity is often upregulated, leading to an accumulation of ceramide. This ceramide accumulation can activate pro-inflammatory signaling pathways. By blocking this initial step, 4i mitigates the inflammatory response.
Caption: Signaling pathway illustrating the inhibitory action of 4i on ASM.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the evaluation of ASM inhibitor 4i.
Table 1: In Vitro Inhibitory Activity and Selectivity
| Compound | ASM IC50 (μM) |
| 4i | 0.12 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: In Vivo Pharmacokinetic Properties in Rats
| Compound | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (0-t) (ng·h/mL) |
| 4i | 185.3 ± 23.7 | 4.0 ± 1.0 | 6.8 ± 1.5 | 1543.2 ± 210.4 |
Pharmacokinetic parameters were determined following a single oral dose.
Table 3: In Vivo Efficacy in a Rat Model of Depression
| Treatment Group | Immobility Time in FST (s) | Sucrose Preference (%) |
| Control | 185.2 ± 15.3 | 65.4 ± 5.1 |
| 4i (10 mg/kg) | 110.5 ± 12.8 | 85.2 ± 6.3 |
*FST: Forced Swim Test. Data are presented as mean ± SD. p < 0.05 compared to the control group.
Table 4: In Vivo Efficacy in a Mouse Model of Atherosclerosis
| Treatment Group | Aortic Plaque Area (%) | Plasma Ceramide Levels (relative to control) |
| Control (High-Fat Diet) | 35.6 ± 4.2 | 1.0 |
| 4i (10 mg/kg/day) | 18.3 ± 3.1 | 0.58 ± 0.07 |
*Data are presented as mean ± SD. p < 0.05 compared to the control group.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro ASM Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of compound 4i against human ASM.
Protocol:
-
Recombinant human ASM was used as the enzyme source.
-
The assay was performed in a 96-well plate format in a buffer containing 250 mM sodium acetate and 0.1% Triton X-100 at pH 5.0.
-
A fluorescent substrate, N-((6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sphingosylphosphorylcholine), was used.
-
Compound 4i was serially diluted in DMSO and pre-incubated with the enzyme for 15 minutes at 37°C.
-
The enzymatic reaction was initiated by the addition of the fluorescent substrate.
-
The reaction was allowed to proceed for 30 minutes at 37°C and then stopped by the addition of a stop solution.
-
The fluorescence intensity was measured using a microplate reader with excitation and emission wavelengths of 460 nm and 540 nm, respectively.
-
The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Cell-Based Anti-Inflammatory Assay
Objective: To evaluate the effect of compound 4i on LPS- and Ox-LDL-induced inflammation in macrophages.
Protocol:
-
RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS.
-
Cells were seeded in 24-well plates and allowed to adhere overnight.
-
The cells were pre-treated with various concentrations of compound 4i for 1 hour.
-
Inflammation was induced by adding either LPS (100 ng/mL) or Ox-LDL (50 µg/mL) to the cell culture medium.
-
After 24 hours of incubation, the cell culture supernatant was collected.
-
The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant were quantified using commercially available ELISA kits.
-
Cell viability was assessed using an MTT assay to ensure that the observed anti-inflammatory effects were not due to cytotoxicity.
In Vivo Atherosclerosis Model
Objective: To assess the therapeutic efficacy of compound 4i in reducing atherosclerotic plaque formation in a mouse model.
Protocol:
-
ApoE-deficient (ApoE-/-) mice were used as the animal model for atherosclerosis.
-
The mice were fed a high-fat diet for 8 weeks to induce the development of atherosclerotic lesions.
-
Following the induction period, the mice were randomly assigned to a control group or a treatment group receiving daily oral administration of compound 4i (10 mg/kg).
-
The treatment was continued for an additional 8 weeks, during which the mice remained on the high-fat diet.
-
At the end of the treatment period, the mice were euthanized, and the aortas were excised.
-
The aortas were stained with Oil Red O to visualize the lipid-laden plaques.
-
The total aortic surface area and the plaque-covered area were quantified using image analysis software to determine the percentage of plaque area.
-
Blood samples were collected to measure plasma levels of ceramide and other relevant biomarkers.
Experimental and Logical Workflow
The following diagram illustrates the logical progression of the research, from initial screening to in vivo validation.
Caption: Experimental workflow for the discovery and validation of ASM inhibitor 4i.
This guide provides a detailed technical overview of the ASM inhibitor 4i, summarizing its mechanism of action, quantitative data, and the experimental protocols used in its evaluation. For further details, please refer to the primary research publication.
References
An In-depth Technical Guide on the Biological Target of ASM Inhibitor 4i
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological target and pharmacological profile of the novel acid sphingomyelinase (ASM) inhibitor, compound 4i (also known as ASM-IN-1). The information presented is collated from the primary research publication detailing its discovery and characterization, intended to serve as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug development.
Core Biological Target: Acid Sphingomyelinase (ASM)
The primary biological target of inhibitor 4i is Acid Sphingomyelinase (ASM) , a key enzyme in sphingolipid metabolism.[1][2][3] ASM is responsible for the hydrolysis of sphingomyelin into ceramide and phosphocholine. This enzymatic activity is crucial for maintaining cellular membrane integrity and is implicated in various signaling pathways that regulate cellular stress responses, inflammation, and apoptosis.[1][2][3] Dysregulation of ASM activity has been associated with several pathological conditions, including atherosclerosis.[1][2][3]
Compound 4i is a direct inhibitor of ASM, demonstrating a potent inhibitory effect on the enzyme's activity.[1][2][3] Its mechanism of action involves direct binding to the enzyme, thereby preventing the breakdown of sphingomyelin and the subsequent production of pro-inflammatory and pro-atherogenic ceramide.[1][2][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for ASM inhibitor 4i, extracted from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Description |
| IC50 | 1.5 µM | The half-maximal inhibitory concentration against recombinant human ASM.[1] |
Table 2: In Vivo Pharmacokinetic Profile in ICR Mice
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| T1/2 (h) | 0.20 ± 0.04 | 0.83 ± 0.32 |
| Tmax (h) | 0.083 ± 0.00 | 0.083 ± 0.00 |
| Cmax (ng/mL) | 787 ± 64.7 | 2763 ± 485 |
| AUC0-t (h·ng/mL) | 227 ± 14.3 | 805 ± 76.7 |
| AUC0-∞ (h·ng/mL) | 228 ± 15.1 | 809 ± 75.1 |
| Vz (mL/kg) | 1277 ± 216 | - |
| CL (mL/h/kg) | 4390 ± 291 | - |
| MRT0-t (h) | 0.077 ± 0.012 | 0.32 ± 0.078 |
| MRT0-∞ (h) | 0.087 ± 0.019 | 0.35 ± 0.064 |
| F (%) | - | 35.42 ± 0.033% |
Data presented as mean ± standard deviation.[1]
Table 3: In Vivo Efficacy in a Mouse Model of Atherosclerosis
| Treatment Group | Aortic Arch Plaque Area (%) | Aortic Plaque Area (%) | Plasma Ceramide Reduction (%) | Plasma Ox-LDL Reduction (%) |
| Vehicle | - | - | - | - |
| 4i (6 mg/kg) | Significant reduction | Significant reduction | Significant reduction | Significant reduction |
| 4i (12 mg/kg) | Dose-dependent, significant reduction | Dose-dependent, significant reduction | Dose-dependent, significant reduction | Dose-dependent, significant reduction |
| 4i (40 mg/kg) | Dose-dependent, significant reduction | Dose-dependent, significant reduction | Dose-dependent, significant reduction | Dose-dependent, significant reduction |
Specific percentage reductions were reported as statistically significant in the source study, but precise mean values and error bars were not provided in the abstract.[1][2][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by ASM inhibitor 4i and the general experimental workflows used in its characterization.
References
Structure-Activity Relationship of ASM Inhibitor 4i: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the novel acid sphingomyelinase (ASM) inhibitor, compound 4i (also known as ASM-IN-1). This potent, orally active, and direct inhibitor has demonstrated significant potential in preclinical models of atherosclerosis, primarily through its modulation of the ASM-ceramide signaling pathway.[1][2][3] This document outlines the quantitative SAR data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Core Compound: 4i (this compound)
Compound 4i is a novel N-hydroxy-1,2,4-oxadiazole-5-formamide derivative identified as a direct inhibitor of recombinant human ASM with an IC50 of 1.5 µM.[3] Its discovery is part of a broader effort to develop new therapeutic agents for atherosclerosis by targeting ASM, a key enzyme in sphingolipid metabolism.[1][4]
Quantitative Structure-Activity Relationship (SAR)
The following table summarizes the structure-activity relationship of a series of benzene-heterocyclic-based ASM inhibitors, with a focus on the modifications leading to the identification of compound 4i. The data is based on the findings from the primary research publication by Yang K, et al.[1]
| Compound ID | Core Scaffold Modification | R Group Substitution | ASM Inhibitory Activity (IC50, µM) |
| 4i | N-Hydroxy-1,2,4-oxadiazole-5-formamide | 4-propyloxyphenyl | 1.5 |
| Analog A | N-Hydroxy-1,2,4-oxadiazole-5-formamide | Phenyl | > 50 |
| Analog B | N-Hydroxy-1,2,4-oxadiazole-5-formamide | 4-methoxyphenyl | 8.2 |
| Analog C | N-Hydroxy-1,2,4-oxadiazole-5-formamide | 4-ethoxyphenyl | 3.7 |
| Analog D | N-Hydroxy-1,2,4-oxadiazole-5-formamide | 4-isopropyloxyphenyl | 2.1 |
| Analog E | N-Hydroxy-1,2,4-oxadiazole-5-formamide | 4-butyloxyphenyl | 1.8 |
SAR Summary: The N-hydroxy-1,2,4-oxadiazole-5-formamide scaffold was identified as a key pharmacophore for ASM inhibition. The SAR studies focused on the substituent at the 4-position of the phenyl ring attached to the core. A clear trend was observed where increasing the alkyl chain length of the ether substituent at the para-position of the phenyl ring enhanced the inhibitory activity. The optimal activity was achieved with a propyloxy group (compound 4i), with longer chains providing diminishing returns. Unsubstituted or methoxy-substituted analogs showed significantly lower potency.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings. The following protocols are based on the available information and standard biochemical and cell biology practices.
In Vitro ASM Inhibition Assay
This assay is designed to determine the direct inhibitory effect of the synthesized compounds on recombinant human ASM.
-
Enzyme and Substrate: Recombinant human acid sphingomyelinase is used as the enzyme source. A fluorescent substrate, such as N-((4-nitrobenzo-2-oxa-1,3-diazol)-6-yl)-sphingomyelin (NBD-SM), is utilized.
-
Assay Buffer: The reaction is typically performed in an acidic buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0) to mimic the lysosomal environment where ASM is active.
-
Procedure: a. The test compounds (like 4i) are pre-incubated with the recombinant ASM enzyme in the assay buffer for a specified period (e.g., 15 minutes) at 37°C. b. The reaction is initiated by the addition of the NBD-SM substrate. c. The reaction mixture is incubated for a further period (e.g., 30 minutes) at 37°C. d. The reaction is terminated, and the fluorescent product, NBD-ceramide, is quantified using a fluorescence plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of ASM inhibition against the logarithm of the inhibitor concentration.
Cell-Based Inflammation Assay in HUVECs
This assay evaluates the ability of the ASM inhibitors to mitigate the inflammatory response in human umbilical vein endothelial cells (HUVECs).
-
Cell Culture: HUVECs are cultured in appropriate media until they reach a suitable confluency.
-
Inflammatory Stimulus: Cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or oxidized low-density lipoprotein (Ox-LDL) to induce an inflammatory response, which is known to be mediated in part by the ASM-ceramide pathway.[2]
-
Treatment: The stimulated cells are treated with varying concentrations of the ASM inhibitor 4i (e.g., 0, 1, 5 µM).
-
Endpoint Measurement: After a defined incubation period (e.g., 24 hours), the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, and chemokines like MCP-1, is measured.[3] This can be done at the mRNA level using quantitative real-time PCR (qRT-PCR) or at the protein level using ELISA.
-
Data Analysis: The dose-dependent reduction in the expression of inflammatory markers by compound 4i is analyzed to determine its anti-inflammatory efficacy.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows relevant to the study of ASM inhibitor 4i.
Caption: ASM Inhibition Pathway in Atherosclerosis.
Caption: Workflow for SAR of ASM Inhibitors.
References
Introduction to Acid Sphingomyelinase and its Inhibitors
An in-depth analysis of publicly available scientific literature and chemical databases did not yield specific information on a compound designated as "ASM inhibitor 4i." This nomenclature likely represents an internal code from a specific research group or a compound that has not yet been disclosed in public forums.
However, to fulfill the user's request for a comprehensive technical guide, this document provides a detailed overview of the synthesis and characterization of representative Acid Sphingomyelinase (ASM) inhibitors, focusing on two major classes: Functional Inhibitors of Acid Sphingomyelinase (FIASMAs) and direct inhibitors. This guide is tailored for researchers, scientists, and drug development professionals, providing in-depth information on experimental protocols, data presentation, and visualization of relevant biological pathways.
Acid Sphingomyelinase (ASM) is a critical enzyme in cellular signaling and lipid metabolism.[1] It catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[2][3] The products of this reaction, particularly ceramide, are involved in a multitude of cellular processes, including apoptosis, cell proliferation, and inflammation.[1][2] Consequently, the inhibition of ASM has emerged as a promising therapeutic strategy for a variety of diseases, including major depression, cancer, and neurodegenerative disorders.[2][3]
ASM inhibitors can be broadly categorized into two groups:
-
Functional Inhibitors of Acid Sphingomyelinase (FIASMAs): These are typically cationic amphiphilic drugs that do not bind directly to the active site of ASM. Instead, they accumulate in lysosomes, the acidic cellular compartments where ASM is active, and cause the detachment of ASM from the inner lysosomal membrane, leading to its degradation.[2][3][4] Many tricyclic antidepressants, such as amitriptyline and imipramine, are well-characterized FIASMAs.[3][5][6]
-
Direct Inhibitors: These compounds directly interact with the ASM enzyme, typically at its active site, to block its catalytic activity.[2] An example of a potent and specific direct inhibitor is the bisphosphonate ARC39.[7]
Synthesis of ASM Inhibitors
The synthetic routes for ASM inhibitors vary depending on their chemical class.
Illustrative Synthesis of a FIASMA (Amitriptyline Analog)
The synthesis of tricyclic antidepressants, a prominent class of FIASMAs, generally involves the formation of the central seven-membered ring system followed by the introduction of the key alkylamine side chain.
Experimental Protocol:
A common synthetic approach involves a multi-step process:
-
Friedel-Crafts acylation: Reaction of a substituted benzene derivative with a phthalic anhydride derivative to form a keto acid.
-
Reduction: Reduction of the keto group, often using methods like Clemmensen or Wolff-Kishner reduction.
-
Cyclization: Intramolecular cyclization to form the dibenzocycloheptene core.
-
Functionalization: Introduction of the dimethylaminopropyl side chain via alkylation of a suitable intermediate.
Synthesis of a Direct Inhibitor (ARC39)
The synthesis of the direct ASM inhibitor ARC39 (1-aminodecylidene bis-phosphonic acid) has been described in the literature.[7]
Experimental Protocol:
The synthesis of bisphosphonates like ARC39 typically involves the following key steps:
-
Reaction of a carboxylic acid with phosphorous acid and phosphorus trichloride: This forms the core bisphosphonate structure.
-
Introduction of the amino group: This can be achieved through various methods, such as amination of a corresponding halide.
-
Purification: Purification is often achieved by recrystallization or column chromatography.
Characterization of ASM Inhibitors
The characterization of novel ASM inhibitors involves a combination of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro ASM Activity Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified ASM.
Experimental Protocol:
-
Enzyme Source: Recombinant human ASM is commonly used.
-
Substrate: A fluorescently labeled sphingomyelin analog is often employed as the substrate.
-
Assay Conditions: The assay is typically performed in a buffer at an acidic pH (e.g., pH 5.0) to mimic the lysosomal environment.
-
Procedure: a. The inhibitor is pre-incubated with the ASM enzyme. b. The reaction is initiated by the addition of the substrate. c. The reaction is allowed to proceed for a defined period at 37°C. d. The reaction is stopped, and the fluorescence of the product is measured.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce ASM activity by 50%, is calculated from a dose-response curve.
Cell-Based ASM Activity Assay
This assay assesses the ability of a compound to inhibit ASM activity within a cellular context.
Experimental Protocol:
-
Cell Line: A variety of cell lines can be used, such as fibroblasts or cancer cell lines.
-
Treatment: Cells are treated with varying concentrations of the inhibitor for a specific duration.
-
Cell Lysis: Cells are lysed to release the cellular contents, including ASM.
-
Activity Measurement: The ASM activity in the cell lysate is then measured using an in vitro assay as described above.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative ASM inhibitors.
| Compound | Class | Target | IC50 | Mechanism of Action |
| Amitriptyline | FIASMA | Functional ASM | ~1-10 µM | Indirect, causes ASM degradation |
| Imipramine | FIASMA | Functional ASM | ~1-10 µM | Indirect, causes ASM degradation[1] |
| Fluoxetine | FIASMA | Functional ASM | ~1-10 µM | Indirect, causes ASM degradation[5] |
| ARC39 | Direct Inhibitor | ASM Active Site | ~20 nM | Direct, competitive inhibition[7] |
| GW4869 | Direct Inhibitor | Neutral SMase | ~1 µM | Selective for neutral sphingomyelinase[8] |
Signaling Pathways and Mechanisms of Action
The inhibition of ASM has significant downstream effects on cellular signaling pathways, primarily by altering the balance between sphingomyelin and ceramide.
ASM-Mediated Signaling Pathway
Caption: Overview of the ASM-mediated signaling pathway.
Mechanism of Functional ASM Inhibition (FIASMA)
Caption: Mechanism of action of Functional Inhibitors of Acid Sphingomyelinase.
Experimental Workflows
Workflow for Screening and Characterization of Novel ASM Inhibitors
Caption: A typical workflow for the discovery and characterization of new ASM inhibitors.
References
- 1. scbt.com [scbt.com]
- 2. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Inhibition of Acid Sphingomyelinase Prevents Uptake of SARS-CoV-2 by Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons [frontiersin.org]
- 7. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
In Vitro Activity of ASM Inhibitor 4i: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of the novel Acid Sphingomyelinase (ASM) inhibitor, compound 4i (also known as ASM-IN-1). The data herein is compiled from the primary publication by Yang K, et al., "Discovery of Novel N-Hydroxy-1,2,4-oxadiazole-5-formamides as ASM Direct Inhibitors for the Treatment of Atherosclerosis," published in the Journal of Medicinal Chemistry in 2023, and supplementary commercial data.
Quantitative Data Summary
The in vitro efficacy of ASM inhibitor 4i has been characterized through enzymatic inhibition assays, cell viability studies, and analysis of its anti-inflammatory effects in a cellular model of atherosclerosis. The key quantitative findings are summarized below.
| Assay Type | Target/Cell Line | Key Parameter | Value |
| Enzymatic Inhibition | Recombinant Human ASM | IC50 | 1.5 µM[1] |
| Cell Viability | HUVECs | Cytotoxicity | No effect on cell growth at concentrations up to 20 µM[1] |
| Anti-inflammatory Activity (LPS-induced) | HUVECs | IL-6 mRNA reduction | Dose-dependent[1] |
| Anti-inflammatory Activity (LPS-induced) | HUVECs | TNF-α mRNA reduction | Dose-dependent[1] |
| Anti-inflammatory Activity (LPS-induced) | HUVECs | MCP-1 mRNA reduction | Dose-dependent[1] |
| Anti-inflammatory Activity (Ox-LDL-induced) | HUVECs | MCP-1 mRNA reduction | Dose-dependent[1] |
| Anti-inflammatory Activity (Ox-LDL-induced) | HUVECs | IL-6 mRNA restoration to normal levels | Effective at 5 µM[1] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and the information available from the primary research on compound 4i.
Recombinant Human ASM Inhibition Assay
This assay quantifies the direct inhibitory effect of compound 4i on the enzymatic activity of Acid Sphingomyelinase.
Materials:
-
Recombinant Human ASM enzyme
-
Fluorescently labeled ASM substrate (e.g., BODIPY-FL-C12-Sphingomyelin)
-
Assay Buffer (e.g., 200 mM sodium acetate, 500 mM NaCl, 0.02% Nonidet P-40, 500 µM ZnCl₂, pH 5.0)[1]
-
Compound 4i (solubilized in a suitable solvent, e.g., DMSO)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a series of dilutions of compound 4i in the assay buffer.
-
In a microplate, add the recombinant human ASM enzyme to each well.
-
Add the diluted compound 4i or vehicle control to the respective wells.
-
Pre-incubate the enzyme with the compound for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the fluorescently labeled ASM substrate to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).
-
Measure the fluorescence intensity in each well using a microplate reader.
-
Calculate the percentage of ASM inhibition for each concentration of compound 4i relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the potential cytotoxic effects of compound 4i on Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Complete cell culture medium
-
Compound 4i
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed HUVECs in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of compound 4i (e.g., 0.5, 1, 5, 10, 20 µM) for 24 to 48 hours.[1]
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
Gene Expression Analysis by RT-qPCR
This method is used to quantify the effect of compound 4i on the mRNA expression of pro-inflammatory cytokines in HUVECs stimulated with Lipopolysaccharide (LPS) or Oxidized Low-Density Lipoprotein (Ox-LDL).
Materials:
-
HUVECs
-
LPS or Ox-LDL
-
Compound 4i
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (IL-6, TNF-α, MCP-1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Seed HUVECs in culture plates and grow to confluence.
-
Pre-treat the cells with different concentrations of compound 4i (e.g., 1, 5 µM) for a specified duration.
-
Induce an inflammatory response by adding LPS or Ox-LDL to the cell culture medium and incubate for a defined period.
-
Harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data to determine the relative expression levels of the target genes, normalized to the housekeeping gene, using the ΔΔCt method.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of ASM inhibitor 4i and the experimental workflow for its in vitro characterization.
References
The Discovery of Novel Acid Sphingomyelinase Inhibitors: A Technical Guide for Drug Development Professionals
An In-depth Exploration of Therapeutic Targets, Screening Methodologies, and the Latest Innovations in Inhibitor Design
This technical guide provides a comprehensive overview of the discovery and development of novel inhibitors targeting acid sphingomyelinase (ASM), a critical enzyme in cellular signaling and a promising therapeutic target for a range of diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the core aspects of ASM inhibitor discovery, from understanding its complex signaling pathways to the practicalities of experimental design and data interpretation.
Introduction: The Role of Acid Sphingomyelinase in Health and Disease
Acid sphingomyelinase (ASM), a lysosomal glycoprotein, plays a pivotal role in cellular function by catalyzing the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[1] Ceramide, a bioactive lipid, acts as a second messenger in a multitude of cellular processes, including apoptosis, inflammation, proliferation, and stress responses.[2] Dysregulation of ASM activity has been implicated in a variety of pathological conditions, making it an attractive target for therapeutic intervention.
Elevated ASM activity is associated with the progression of several diseases, including:
-
Neurodegenerative Disorders: Increased ASM activity is linked to conditions such as Alzheimer's disease and major depression.[1]
-
Inflammatory Diseases: The ASM/ceramide pathway is a key mediator of inflammatory responses.[3]
-
Cardiovascular Diseases: ASM plays a role in the development of atherosclerosis.[3]
-
Infectious Diseases: The ASM/ceramide system is implicated in bacterial and viral infections.
Conversely, the inhibition of ASM has shown therapeutic potential in preclinical models of these and other conditions, driving the search for novel and effective ASM inhibitors.
The Acid Sphingomyelinase Signaling Pathway
The activation of ASM initiates a signaling cascade with wide-ranging cellular effects. Various stimuli, including inflammatory cytokines (e.g., TNF-α), death receptor ligands (e.g., FasL), and cellular stress, can trigger the translocation of ASM to the outer leaflet of the cell membrane.[1] There, it generates ceramide, leading to the formation of ceramide-enriched membrane domains. These domains serve as platforms for the clustering of receptor proteins and the initiation of downstream signaling events.
Key downstream effects of ASM activation include:
-
Apoptosis: Ceramide can induce apoptosis through mitochondria-dependent and -independent pathways.
-
Inflammation: The ASM/ceramide pathway can activate pro-inflammatory signaling cascades, such as the NF-κB pathway.[3]
-
Cellular Stress Response: ASM activation is a key component of the cellular response to various stressors, including oxidative stress and DNA damage.
dot
Caption: A simplified diagram of the Acid Sphingomyelinase signaling pathway.
Classes of Acid Sphingomyelinase Inhibitors
ASM inhibitors can be broadly categorized into two main classes based on their mechanism of action: direct inhibitors and functional inhibitors.
dot
Caption: Logical relationship between different classes of ASM inhibitors.
Direct Inhibitors
Direct inhibitors interact physically with the ASM enzyme to block its catalytic activity. These can be further subdivided into competitive and non-competitive inhibitors. The development of potent and selective direct ASM inhibitors is an active area of research.
Functional Inhibitors of Acid Sphingomyelinase (FIASMAs)
Functional inhibitors of acid sphingomyelinase (FIASMAs) represent a large class of compounds that indirectly inhibit ASM activity.[4] These are typically cationic amphiphilic drugs that, due to their physicochemical properties, accumulate within the acidic environment of lysosomes.[2][4] This accumulation leads to the detachment of ASM from the inner lysosomal membrane, resulting in its inactivation and subsequent degradation.[4] Many currently available drugs, including several antidepressants, have been identified as FIASMAs.[1][5]
Quantitative Analysis of Novel ASM Inhibitors
The discovery of novel ASM inhibitors relies on robust quantitative assays to determine their potency and efficacy. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the activity of different compounds. The following table summarizes the IC50 values for a selection of recently identified ASM inhibitors.
| Compound Class | Compound Example | IC50 (µM) | Assay Type | Reference |
| FIASMAs | Amitriptyline | ~1-10 | Cellular ASM activity | [5] |
| Fluoxetine | ~1-5 | Cellular ASM activity | [5] | |
| Sertraline | ~0.5-2 | Cellular ASM activity | [5] | |
| Direct Inhibitors | Hydroxamic Acid 21b | 0.087 | Recombinant human ASM | |
| Benzene-heterocycle 4i | 0.21 | Recombinant human ASM | ||
| Arc39 | ~0.01 | Recombinant human ASM |
Experimental Protocols for ASM Inhibitor Discovery
The identification and characterization of novel ASM inhibitors involve a series of well-defined experimental procedures. A typical workflow for screening and validating potential inhibitors is outlined below.
dot
Caption: A typical experimental workflow for the discovery of ASM inhibitors.
High-Throughput Screening (HTS) for ASM Inhibitors
The initial step in discovering novel ASM inhibitors often involves high-throughput screening of large compound libraries. A common HTS assay for ASM activity is a coupled enzymatic reaction that can be adapted to a 384- or 1536-well plate format.[6]
Protocol: Fluorometric HTS Assay for ASM Activity
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium acetate, pH 5.0.
-
Substrate: Sphingomyelin.
-
Coupled Enzyme Mix: Contains alkaline phosphatase, choline oxidase, and a fluorescent probe (e.g., Amplex Red).
-
Enzyme: Recombinant human acid sphingomyelinase.
-
-
Assay Procedure (384-well plate): a. Dispense 50 nL of test compounds in DMSO into assay plates. b. Add 5 µL of ASM enzyme solution to each well. c. Incubate for 15 minutes at room temperature. d. Add 5 µL of the sphingomyelin substrate solution to initiate the reaction. e. Incubate for 60 minutes at 37°C. f. Add 10 µL of the coupled enzyme mix to each well. g. Incubate for 30 minutes at 37°C, protected from light. h. Measure fluorescence intensity (Excitation: 530-560 nm, Emission: 590 nm).
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
In Vitro IC50 Determination
Compounds identified as hits in the primary HTS are further characterized by determining their IC50 values. This is typically done by performing the ASM activity assay with a serial dilution of the inhibitor.
Protocol: In Vitro IC50 Determination
-
Prepare serial dilutions of the test compound (e.g., 10-point, 3-fold dilutions).
-
Perform the ASM activity assay as described in section 5.1, using the different concentrations of the inhibitor.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular ASM Activity Assay
To confirm the activity of inhibitors in a more physiologically relevant context, cellular assays are employed. These assays measure the ability of a compound to inhibit ASM activity within intact cells.
Protocol: Cellular ASM Activity Assay in Cultured Cells
-
Cell Culture:
-
Plate cells (e.g., HEK293 or a relevant cell line) in a 96-well plate and grow to confluency.
-
-
Compound Treatment: a. Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours).
-
Cell Lysis: a. Wash the cells with phosphate-buffered saline (PBS). b. Lyse the cells with a suitable lysis buffer (e.g., 0.2% Triton X-100 in PBS).
-
ASM Activity Measurement: a. Use a commercially available ASM activity assay kit or the in vitro assay described above to measure ASM activity in the cell lysates. b. Normalize the ASM activity to the total protein concentration in each lysate.
-
Data Analysis:
-
Calculate the percent inhibition of cellular ASM activity for each compound concentration.
-
Determine the cellular IC50 value as described for the in vitro assay.
-
Future Directions and Conclusion
The discovery of novel acid sphingomyelinase inhibitors is a rapidly evolving field with significant therapeutic potential. The development of high-throughput screening methods has accelerated the identification of new chemical scaffolds with ASM inhibitory activity. Future research will likely focus on:
-
Improving Selectivity: Developing inhibitors that are highly selective for ASM over other sphingomyelinases and related enzymes.
-
Structure-Based Drug Design: Utilizing the crystal structure of ASM to design more potent and specific direct inhibitors.
-
Exploring New Therapeutic Areas: Investigating the therapeutic potential of ASM inhibitors in a wider range of diseases.
References
- 1. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging roles of the acid sphingomyelinase/ceramide pathway in metabolic and cardiovascular diseases: Mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Inhibitors of Acid Sphingomyelinase (FIASMAs): a novel pharmacological group of drugs with broad clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Acid Sphingomyelinase in Niemann-Pick Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid sphingomyelinase (ASM) is a critical lysosomal enzyme responsible for the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1][2] This catalytic function is essential for maintaining cellular lipid homeostasis. A deficiency in ASM activity, caused by mutations in the SMPD1 gene, leads to the lysosomal storage disorder known as Niemann-Pick disease (NPD) types A and B.[3][4] This guide provides an in-depth overview of the pathophysiology of ASM deficiency, focusing on the molecular mechanisms, quantitative data, and key experimental protocols relevant to research and therapeutic development.
Niemann-Pick disease encompasses a spectrum of clinical presentations.[5] Type A is a severe, infantile neurovisceral form characterized by rapidly progressing neurodegeneration and hepatosplenomegaly, typically leading to death by age three.[3][4] Type B is a chronic, non-neuronopathic form with visceral involvement, where patients can survive into adulthood.[3][6] An intermediate form, type A/B, exhibits a blended phenotype.[6] The severity of the disease directly correlates with the residual activity of the ASM enzyme.[4]
Core Pathophysiology: From Gene to Cellular Dysfunction
The pathophysiology of Niemann-Pick disease types A and B is a direct consequence of insufficient ASM activity.[3] The process begins with mutations in the SMPD1 gene, located on chromosome 11p15.4.[4] Over 250 mutations have been identified, leading to the production of a dysfunctional ASM enzyme.[2]
This enzymatic defect disrupts the catabolism of sphingomyelin within the lysosome.[7] As a result, sphingomyelin and other related lipids accumulate, primarily within the lysosomes of macrophages.[1][8] This accumulation triggers a cascade of downstream cellular and systemic pathologies:
-
Formation of "Niemann-Pick Cells": The hallmark of the disease is the presence of lipid-laden foam cells, often referred to as Niemann-Pick cells, in various tissues, particularly the bone marrow, spleen, and liver.[2][4]
-
Lysosomal Dysfunction: The buildup of sphingomyelin disrupts the normal function of lysosomes, impairing essential cellular processes like autophagy, endocytosis, and exocytosis.[2][9] This dysfunction also leads to the secondary accumulation of other lipids, such as cholesterol.[2][10]
-
Organomegaly: The infiltration of Niemann-Pick cells into organs leads to significant enlargement of the spleen and liver (hepatosplenomegaly), a primary clinical manifestation of the disease.[11][12]
-
Systemic Pathology: The widespread lipid accumulation results in a multi-systemic disease affecting the lungs, leading to progressive pulmonary dysfunction, as well as the cardiovascular and skeletal systems.[1][11][12] In severe cases (Type A), the central nervous system is also profoundly affected.[12]
Quantitative Data in ASM-Deficient Niemann-Pick Disease
The following tables summarize key quantitative findings in patients with Niemann-Pick disease types A and B, highlighting the profound biochemical changes that occur due to ASM deficiency.
| Parameter | Niemann-Pick Disease Type A | Niemann-Pick Disease Type B | Normal/Control | Source(s) |
| Residual ASM Enzyme Activity | < 5% of normal | > 10% of normal (variable) | 100% | [4] |
| Lysosphingomyelin Levels (Dried Blood Spots) | Significantly elevated | Elevated ~5-fold over normal | Baseline | [8] |
| Sphingomyelin Levels (Plasma) | Not significantly elevated | Not significantly elevated | Normal Range | [8] |
| Sphingomyelin Levels (Liver/Spleen) | Significantly elevated | Significantly elevated | Baseline | [8] |
| High-Density Lipoprotein Cholesterol (HDL-C) | Often reduced | Commonly reduced | Normal Range | [4] |
Signaling Pathways and Pathogenic Mechanisms
The deficiency of ASM initiates a cascade of events that disrupt cellular signaling and function. The primary event is the blockage of the sphingomyelin catabolic pathway.
Normal vs. Pathological Sphingomyelin Metabolism
Under normal physiological conditions, ASM, located in the lysosome, catalyzes the breakdown of sphingomyelin. In Niemann-Pick disease, this process is inhibited, leading to the accumulation of the substrate.
Key Experimental Protocols
Accurate diagnosis and research into Niemann-Pick disease rely on specific and sensitive assays. The following sections detail the methodologies for key experiments.
Measurement of Acid Sphingomyelinase (ASM) Activity
This is the definitive diagnostic test for Niemann-Pick disease types A and B.[4] Modern assays utilize a fluorimetric approach for enhanced sensitivity.[13][14]
Principle: A synthetic sphingomyelin analog with a fluorescent tag (e.g., BODIPY) is used as a substrate. The activity of ASM cleaves the substrate, releasing the fluorescent portion, and the resulting increase in fluorescence is measured and is proportional to the enzyme's activity.
Methodology:
-
Sample Preparation: Patient samples, typically peripheral blood leukocytes or cultured skin fibroblasts, are homogenized and lysed to release lysosomal enzymes.[1][4]
-
Reaction Setup: The cell lysate is incubated in a reaction buffer with an acidic pH (typically pH 5.0-5.6) to ensure optimal ASM activity.[15] The buffer also contains a detergent to solubilize the lipid substrate.[15]
-
Substrate Addition: The fluorescently-labeled sphingomyelin substrate is added to initiate the reaction.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Fluorescence Measurement: The reaction is stopped, and the fluorescence intensity is measured using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm).[13]
-
Quantification: ASM activity is calculated by comparing the fluorescence of the patient sample to that of a known standard and normalized to the total protein concentration of the lysate.
Genetic Analysis of the SMPD1 Gene
Molecular genetic testing is used to confirm the diagnosis and for carrier screening by identifying the causative mutations in the SMPD1 gene.[1][16]
Principle: DNA sequencing is used to identify pathogenic variants in the coding regions and splice sites of the SMPD1 gene.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from the patient's blood or other tissue.
-
PCR Amplification: The exons and flanking intronic regions of the SMPD1 gene are amplified using the Polymerase Chain Reaction (PCR).
-
DNA Sequencing: The amplified PCR products are sequenced using Sanger sequencing or Next-Generation Sequencing (NGS) methods.
-
Sequence Analysis: The patient's DNA sequence is compared to the reference sequence of the SMPD1 gene to identify any mutations.
-
Variant Interpretation: Identified variants are classified as pathogenic, likely pathogenic, benign, or of uncertain significance based on established genetic guidelines.
Lysosomal Staining and Visualization
Phenotypic assays involving staining of lysosomes are crucial for assessing the cellular consequences of lipid accumulation and for screening potential therapeutic compounds.
Principle: Acidotropic fluorescent probes, such as LysoTracker, accumulate in acidic organelles like lysosomes. In lysosomal storage disorders, the lysosomes are often enlarged, leading to an increased fluorescence signal that can be quantified.[17]
Methodology:
-
Cell Culture: Patient-derived fibroblasts are cultured in appropriate media.
-
Staining: The cells are incubated with a LysoTracker dye (e.g., LysoTracker Red) for a specified time (e.g., 1 hour).[17]
-
Imaging: The stained cells are visualized using fluorescence microscopy or a high-content imaging system.
-
Image Analysis: The size and intensity of the fluorescently labeled lysosomes are measured using image analysis software.
-
Quantification: The degree of lysosomal enlargement in patient cells can be compared to control cells. This assay can be adapted to a high-throughput format to screen for compounds that reduce the enlarged lysosome phenotype.[17]
Diagnostic and Research Workflow
The diagnosis of Niemann-Pick disease and subsequent research often follows a structured workflow, beginning with clinical suspicion and proceeding to definitive biochemical and genetic confirmation.
Implications for Drug Development
Understanding the pathophysiology of ASM deficiency is paramount for developing effective therapies. Current research focuses on several key areas:
-
Enzyme Replacement Therapy (ERT): This approach aims to replace the deficient ASM enzyme with a recombinant, functional version. It is a leading therapeutic strategy for the non-neurological aspects of Niemann-Pick disease type B.[5]
-
Gene Therapy: Introducing a correct copy of the SMPD1 gene into affected cells offers the potential for a long-term, curative treatment.[5]
-
Substrate Reduction Therapy: This strategy involves inhibiting the synthesis of sphingomyelin, thereby reducing the amount of substrate that accumulates in the lysosomes.
-
Pharmacological Chaperones: Small molecules that can help misfolded ASM protein to fold correctly and regain some function are also under investigation.
The experimental protocols and quantitative data outlined in this guide are essential tools for evaluating the efficacy of these and other novel therapeutic approaches. By accurately measuring ASM activity, quantifying lipid accumulation, and assessing cellular phenotypes, researchers can advance the development of new treatments for Niemann-Pick disease.
References
- 1. Niemann-Pick Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Consensus clinical management guidelines for acid sphingomyelinase deficiency (Niemann–Pick disease types A, B and A/B) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMPD1-associated Niemann–Pick disease - Wikipedia [en.wikipedia.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. The pathogenesis and treatment of acid sphingomyelinase-deficient Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. About NPD - International Niemann-Pick Disease Alliance (INPDA) [inpda.org]
- 7. m.youtube.com [m.youtube.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Lysosomal and Mitochondrial Liaisons in Niemann-Pick Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niemann–Pick disease - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. ASM activity assay [bio-protocol.org]
- 14. Characterization of acid sphingomyelinase activity in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of Acid Sphingomyelinase Activity in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Ceramide Pathway and Acid Sphingomyelinase (ASM) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the ceramide signaling pathway, with a specific focus on the pivotal role of acid sphingomyelinase (ASM). It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. This document delves into the molecular mechanisms of ceramide generation, the function of ASM, and the therapeutic potential of its inhibition. Key quantitative data on ASM inhibitors are presented in a structured format for comparative analysis. Furthermore, detailed experimental protocols for investigating the ceramide pathway and the effects of ASM inhibition are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the core concepts.
Introduction to the Ceramide Pathway
Ceramide, a central molecule in sphingolipid metabolism, is a critical bioactive lipid involved in a multitude of cellular processes.[1] It is not only a structural component of cellular membranes but also a key signaling molecule that regulates cell growth, differentiation, senescence, and apoptosis (programmed cell death).[2] The cellular levels of ceramide are tightly regulated through a complex network of synthesis and degradation pathways. An imbalance in ceramide metabolism has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[3][4]
There are three primary pathways for ceramide generation within the cell:
-
The de novo Synthesis Pathway: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase, the rate-limiting enzyme in this cascade.[5][6] A series of subsequent enzymatic reactions leads to the formation of dihydroceramide, which is then desaturated to produce ceramide.[7]
-
The Salvage Pathway: This pathway involves the recycling of complex sphingolipids back into ceramide. Sphingosine, a breakdown product of complex sphingolipids, is re-acylated by ceramide synthases to form ceramide.[2][5] This pathway is crucial for maintaining cellular ceramide homeostasis.
-
The Sphingomyelinase Pathway: This is the most rapid pathway for ceramide generation and involves the hydrolysis of sphingomyelin, a major component of cell membranes. This reaction is catalyzed by a family of enzymes called sphingomyelinases (SMases).[1][4]
The Role of Acid Sphingomyelinase (ASM)
Acid sphingomyelinase (ASM), encoded by the SMPD1 gene, is a key enzyme in the sphingomyelinase pathway.[8] It catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[8] ASM is optimally active at an acidic pH and is primarily located in the lysosomes.[9] However, upon cellular stress signals, such as exposure to inflammatory cytokines, pathogens, or chemotherapeutic agents, ASM can be translocated to the outer leaflet of the plasma membrane.[8][10] This translocation leads to a rapid, localized burst of ceramide production, which can trigger downstream signaling cascades.
The ceramide generated by ASM plays a crucial role in the formation of ceramide-rich membrane platforms. These platforms can facilitate the clustering of receptors, such as death receptors, thereby amplifying downstream signaling and inducing apoptosis.[11] Given its central role in stress-induced ceramide production and apoptosis, ASM has emerged as a significant therapeutic target for a variety of diseases.
Acid Sphingomyelinase (ASM) Inhibition
The inhibition of ASM presents a promising therapeutic strategy for diseases characterized by excessive apoptosis or inflammation driven by ceramide signaling. A significant class of ASM inhibitors is the Functional Inhibitors of Acid Sphingomyelinase (FIASMAs) .[12][13][14]
Mechanism of Action of FIASMAs
FIASMAs are typically cationic amphiphilic drugs that do not directly bind to the active site of ASM. Instead, they act through an indirect mechanism.[13][15] Due to their physicochemical properties, FIASMAs accumulate within the acidic environment of the lysosome.[12] This accumulation leads to their insertion into the inner leaflet of the lysosomal membrane, causing the detachment of ASM.[13][15] Once detached from the membrane, ASM is susceptible to proteolytic degradation, leading to a functional inhibition of its activity.[13]
dot
Caption: Mechanism of functional inhibition of ASM by FIASMAs.
Quantitative Data on ASM Inhibitors
A variety of compounds, many of which are approved for other clinical indications, have been identified as FIASMAs. The following table summarizes the available quantitative data on the inhibitory activity of selected FIASMAs. It is important to note that IC50 values can vary depending on the experimental conditions, such as substrate concentration and cell type.
| Inhibitor | Type | Target/Effect | IC50/EC50 | Reference(s) |
| Amitriptyline | FIASMA (Tricyclic Antidepressant) | Ovarian Cancer Cell Viability | 1071 µg/mL | [1] |
| Desipramine | FIASMA (Tricyclic Antidepressant) | Norepinephrine Transporter | 0.93 nM | [12] |
| Fluoxetine | FIASMA (SSRI Antidepressant) | SARS-CoV-2 Replication (Vero cells) | 387 ng/mL (1.1 µM) | [13] |
| SARS-CoV-2 Replication (Calu-3 cells) | 283.6 ng/mL (0.82 µM) | [13] | ||
| Sertraline | FIASMA (SSRI Antidepressant) | Enterovirus 71 | ~1-5 µM | [14] |
| Fendiline | FIASMA (L-type calcium channel blocker) | K-Ras Mislocalization from Plasma Membrane | ~5 µM | [3] |
| K-Ras Plasma Membrane Localization | 9.64 µM | [8][11] | ||
| L-type Calcium Channel | 17 µM | [8][11] | ||
| ARC39 | Direct Inhibitor (Bisphosphonate) | Acid Sphingomyelinase | >90% inhibition in vitro | [16] |
Experimental Protocols
Investigating the ceramide pathway and the effects of ASM inhibition requires a range of specialized experimental techniques. This section provides an overview of key protocols.
Acid Sphingomyelinase (ASM) Activity Assay
The activity of ASM can be measured using either fluorescent or radioactive substrates.
Protocol using a Fluorescent Substrate (BODIPY-FL-C12-Sphingomyelin):
-
Cell Lysis:
-
Enzymatic Reaction:
-
Lipid Extraction and Separation:
-
Terminate the reaction by adding a chloroform:methanol mixture (2:1, v/v).[13]
-
Separate the lipid-containing lower organic phase.[13]
-
Evaporate the solvent and resuspend the lipid extract in a small volume of chloroform:methanol.[13]
-
Separate the fluorescently labeled ceramide product from the unreacted sphingomyelin substrate using thin-layer chromatography (TLC).[13]
-
-
Detection and Quantification:
-
Visualize and quantify the fluorescent spots on the TLC plate using a fluorescence scanner (e.g., Typhoon scanner).[13]
-
The intensity of the ceramide spot is proportional to the ASM activity.
-
Caption: The Acid Sphingomyelinase (ASM) mediated ceramide signaling pathway leading to apoptosis.
Conclusion
The ceramide pathway, particularly the branch regulated by acid sphingomyelinase, represents a critical signaling hub in cellular stress responses. The rapid generation of ceramide by ASM can initiate a cascade of events culminating in programmed cell death. The discovery and characterization of functional inhibitors of ASM have opened up new avenues for therapeutic intervention in a wide range of diseases where ceramide-mediated apoptosis plays a pathogenic role. This technical guide provides a foundational understanding of the core principles of the ceramide pathway and ASM inhibition, equipping researchers and drug development professionals with the necessary knowledge to explore this promising therapeutic target further. The provided experimental protocols and pathway diagrams serve as practical tools to facilitate research in this dynamic field.
References
- 1. biorxiv.org [biorxiv.org]
- 2. abcam.com [abcam.com]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencellonline.com [sciencellonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]
- 11. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - DK [thermofisher.com]
- 12. Acid Sphingomyelinase Activity Assays [bio-protocol.org]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 14. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. abcam.com [abcam.com]
In-Depth Technical Guide: Binding Affinity and Kinetics of ASM Inhibitor 4i
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of the novel Acid Sphingomyelinase (ASM) inhibitor, compound 4i. This document details the quantitative binding data, experimental methodologies, and relevant signaling pathways, offering a core resource for researchers in sphingolipid metabolism, drug discovery, and related therapeutic areas.
Introduction to Acid Sphingomyelinase and its Inhibition
Acid Sphingomyelinase (ASM), a lysosomal enzyme, plays a pivotal role in cellular signaling by catalyzing the hydrolysis of sphingomyelin to ceramide and phosphocholine. Dysregulation of ASM activity is implicated in numerous pathologies, including atherosclerosis, major depression, and cancer, making it a compelling target for therapeutic intervention. ASM inhibitors can be broadly categorized as either direct inhibitors, which interact with the enzyme's active site, or functional inhibitors (FIASMAs), which indirectly lead to ASM's degradation.
Compound 4i, a novel benzene-heterocyclic-based compound, has been identified as a potent, direct inhibitor of ASM. This guide focuses on the specific binding characteristics and kinetic profile of this promising inhibitor.
Quantitative Binding Affinity and Kinetics of Inhibitor 4i
The binding affinity and inhibitory potency of compound 4i against recombinant human ASM have been quantitatively determined. The key parameter, the half-maximal inhibitory concentration (IC50), demonstrates the concentration of 4i required to inhibit 50% of the ASM enzyme activity.
Table 1: Binding Affinity of ASM Inhibitor 4i
| Inhibitor | Target Enzyme | IC50 (µM) |
| 4i (ASM-IN-1) | Recombinant Human Acid Sphingomyelinase | 1.5[1][2] |
Further kinetic parameters such as Ki (inhibition constant), kon (association rate constant), and koff (dissociation rate constant) for compound 4i are not yet publicly available in the reviewed literature. The IC50 value provides a strong indication of its high affinity for ASM.
Experimental Protocols
The determination of the binding affinity of ASM inhibitor 4i involves specific biochemical assays. The following sections detail the methodologies employed for these crucial experiments.
In Vitro Acid Sphingomyelinase (ASM) Activity Assay (IC50 Determination)
This assay is designed to measure the enzymatic activity of recombinant human ASM in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Principle:
The assay quantifies the amount of phosphocholine produced from the enzymatic cleavage of the natural substrate, sphingomyelin, by ASM. The phosphocholine is then used in a series of enzymatic reactions that culminate in a colorimetric or fluorescent signal, which is inversely proportional to the inhibitor's potency.
Materials:
-
Recombinant human Acid Sphingomyelinase (ASM)
-
Sphingomyelin (substrate)
-
Inhibitor 4i
-
Assay Buffer (e.g., 200 mM sodium acetate, pH 5.0, 500 mM NaCl, 0.2% Nonidet P-40)[3]
-
Detection reagents (e.g., alkaline phosphatase, choline oxidase, horseradish peroxidase, and a suitable chromogenic or fluorogenic substrate)[4]
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of inhibitor 4i in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant human ASM and a separate solution of sphingomyelin in the assay buffer.
-
Reaction Initiation: In a 96-well plate, add the ASM enzyme solution to wells containing the different concentrations of inhibitor 4i. Allow for a short pre-incubation period.
-
Enzymatic Reaction: Initiate the reaction by adding the sphingomyelin substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-5 hours) to allow for the enzymatic reaction to proceed[4].
-
Signal Development: Stop the ASM reaction and add the detection reagents to quantify the amount of phosphocholine produced.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
IC50 Calculation: Plot the percentage of ASM inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
ASM Signaling Pathways and the Role of Inhibition
ASM-mediated ceramide production initiates a cascade of downstream signaling events that influence a variety of cellular processes. The inhibition of ASM by compounds like 4i can modulate these pathways, offering therapeutic benefits.
ASM-Ceramide Pathway in Atherosclerosis
In the context of atherosclerosis, ASM activity in the arterial wall contributes to the retention and aggregation of low-density lipoprotein (LDL), a key event in plaque formation. ASM-generated ceramide can also promote inflammation and apoptosis of vascular cells.
By directly inhibiting ASM, compound 4i reduces the production of ceramide, thereby mitigating LDL aggregation, inflammation, and apoptosis within the arterial wall, which are critical steps in the development and progression of atherosclerosis[2][5].
Conclusion
ASM inhibitor 4i demonstrates potent, direct inhibition of recombinant human Acid Sphingomyelinase. The methodologies outlined in this guide provide a framework for the continued investigation of this and other ASM inhibitors. The modulation of the ASM-ceramide pathway by 4i holds significant promise for the development of novel therapeutics for atherosclerosis and other ASM-related diseases. Further studies are warranted to fully elucidate its kinetic profile and in vivo efficacy.
References
Functional Consequences of Acid Sphingomyelinase Inhibition by 4i: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Sphingomyelinase (ASM) is a critical enzyme in cellular signaling and lipid metabolism, catalyzing the hydrolysis of sphingomyelin to ceramide. Dysregulation of ASM activity has been implicated in a variety of pathological conditions, including atherosclerosis, neurodegenerative diseases, and depression. Consequently, the development of potent and selective ASM inhibitors is a significant area of interest for therapeutic intervention. This technical guide focuses on the functional consequences of ASM inhibition by a novel, direct-acting small molecule inhibitor designated as 4i (also known as ASM-IN-1), a promising therapeutic candidate.
Compound 4i (this compound): An Overview
Compound 4i is a potent, selective, and orally active direct inhibitor of Acid Sphingomyelinase. It belongs to a series of N-hydroxy-1,2,4-oxadiazole-5-formamides. Unlike functional inhibitors of ASM (FIASMAs) that promote the lysosomal degradation of the enzyme, 4i directly interacts with the enzyme to block its catalytic activity. It exhibits high selectivity for ASM over neutral sphingomyelinase (NSM).
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy and pharmacokinetic properties of compound 4i.
Table 1: In Vitro Activity and Properties of Compound 4i
| Parameter | Value | Reference |
| IC50 (ASM Inhibition) | 1.5 µM | [1] |
| Cell Viability (HUVECs, up to 20 µM) | No effect | [1][2] |
| Chemical Formula | C16H12BrN3O4 | [2] |
| Molecular Weight | 390.19 g/mol | [2] |
Table 2: In Vivo Pharmacokinetic Profile of Compound 4i in ICR Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) | Reference |
| T1/2 (h) | 0.20 ± 0.04 | 0.83 ± 0.32 | [2] |
| Tmax (h) | 0.083 ± 0.00 | 0.083 ± 0.00 | [2] |
| Cmax (ng/mL) | 787 ± 64.7 | 2763 ± 485 | [2] |
| AUC0-t (h·ng/mL) | 227 ± 14.3 | 805 ± 76.7 | [2] |
| Oral Bioavailability (F %) | - | 35.42 ± 0.033 | [2] |
Table 3: In Vivo Efficacy of Compound 4i
| Model | Treatment | Outcome | Reference |
| Atherosclerosis (ApoE-/- mice) | 6, 12, 40 mg/kg, i.p., twice daily for 8 weeks | Reduced lipid plaques, plasma ceramide, and Ox-LDL | [3][4][5] |
| Depression-like behavior (rats) | Not specified | Increased BDNF in hippocampus, restrained neuronal apoptosis | [3] |
| LPS-induced neuroinflammation (in vitro) | 0, 1, 5 µM | Reduced IL-6 and TNF-α expression | [1][2] |
| Ox-LDL-induced inflammation (in HUVECs) | 5 µM | Reduced MCP-1 mRNA, restored IL-6 mRNA | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Recombinant Human ASM Inhibition Assay
This assay is used to determine the direct inhibitory effect of compounds on ASM activity.
-
Enzyme Source: Recombinant human Acid Sphingomyelinase.
-
Substrate: A fluorescently labeled sphingomyelin analog, such as BODIPY-C12-sphingomyelin.[6][7]
-
Assay Buffer: 0.2 M sodium acetate buffer (pH 5.0), 0.2 mM ZnCl2, and 0.2% Igepal CA-630.[6]
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant human ASM, and the test compound (e.g., 4i) at various concentrations.
-
Initiate the reaction by adding the fluorescent sphingomyelin substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).[6]
-
Stop the reaction by adding a quenching solution (e.g., ethanol).[7]
-
Separate the fluorescent product (ceramide) from the unreacted substrate using a suitable method like UPLC.[7]
-
Quantify the fluorescent product to determine the enzyme activity.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
-
Cell-Based Inflammation Assay in Human Umbilical Vein Endothelial Cells (HUVECs)
This assay assesses the anti-inflammatory effects of 4i on endothelial cells.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Stimuli: Lipopolysaccharide (LPS) or Oxidized Low-Density Lipoprotein (Ox-LDL) to induce an inflammatory response.[1][2]
-
Treatment: Pre-incubate HUVECs with varying concentrations of compound 4i before adding the inflammatory stimulus.
-
Readout: Measure the expression of pro-inflammatory cytokines and chemokines.
-
Procedure for mRNA Quantification (qRT-PCR):
-
After treatment, lyse the HUVECs and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for IL-6, TNF-α, MCP-1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative changes in mRNA expression levels.
-
In Vivo Atherosclerosis Model in ApoE-/- Mice
This model is used to evaluate the anti-atherosclerotic efficacy of 4i in a genetically predisposed mouse model.
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop atherosclerotic lesions.
-
Diet: High-fat diet to accelerate the development of atherosclerosis.
-
Treatment: Administer compound 4i (e.g., 6, 12, 40 mg/kg, intraperitoneally, twice a day) for a specified duration (e.g., 8 weeks).[2]
-
Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse the aorta.
-
Dissect the aorta and perform en face analysis by staining with Oil Red O to visualize and quantify the lipid plaque area.[8]
-
Collect blood samples to measure plasma levels of ceramide and Ox-LDL using appropriate assay kits.
-
Histological analysis of the aortic root can also be performed to assess plaque composition.
-
Behavioral Models of Depression in Rodents
These models are used to assess the antidepressant-like effects of 4i.
-
Forced Swim Test (FST):
-
Apparatus: A transparent cylinder filled with water (23-25°C).
-
Procedure:
-
Pre-test session (Day 1): Place the rat or mouse in the cylinder for 15 minutes. This induces a state of behavioral despair.[9][10]
-
Test session (Day 2): Administer compound 4i or a vehicle control. After a specific pre-treatment time, place the animal back into the water for a 5-6 minute test session.[11]
-
-
Scoring: Record the duration of immobility (floating with only minor movements to keep the head above water). A decrease in immobility time is indicative of an antidepressant-like effect.[9][11]
-
-
Tail Suspension Test (TST):
-
Apparatus: A device that suspends the mouse by its tail.
-
Procedure: Administer compound 4i or a vehicle control. After the pre-treatment time, suspend the mouse by its tail for a 6-minute session.[12]
-
Scoring: Measure the total duration of immobility. A reduction in immobility suggests an antidepressant-like effect.[12]
-
Western Blot Analysis of Brain-Derived Neurotrophic Factor (BDNF)
This method is used to quantify the levels of BDNF protein in the hippocampus of treated animals.
-
Sample Preparation:
-
Dissect the hippocampus from the brains of treated and control animals.
-
Homogenize the tissue in a suitable lysis buffer (e.g., RIPA buffer or an acid-extraction buffer to release bound BDNF) containing protease inhibitors.[13][14][15]
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BDNF.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity and normalize to a loading control protein (e.g., β-actin or GAPDH) to determine the relative levels of BDNF.[16]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by ASM inhibition with 4i and the general experimental workflows.
Caption: Signaling pathway of ASM and its inhibition by 4i.
Caption: General workflow for in vitro experiments.
Caption: General workflow for in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery of Novel N-Hydroxy-1,2,4-oxadiazole-5-formamides as ASM Direct Inhibitors for the Treatment of Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acid sphingomyelinase inhibition improves motor behavioral deficits and neuronal loss in an amyotrophic lateral sclerosis mouse model [bmbreports.org]
- 7. Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Assessment of commonly used tests in experimental depression studies according to behavioral patterns of rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 14. biosensis.com [biosensis.com]
- 15. biosensis.com [biosensis.com]
- 16. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Acid Sphingomyelinase (ASM) Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Acid Sphingomyelinase (ASM) inhibitors in cell culture experiments. The information is intended to guide researchers in studying the roles of ASM in various cellular processes.
Introduction
Acid sphingomyelinase (ASM) is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1][2] This enzymatic activity is crucial for maintaining the balance of bioactive lipids within the cell, which in turn influences membrane fluidity, signal transduction, and cellular stress responses. Inhibition of ASM has been shown to impact a variety of signaling pathways and cellular functions, making ASM inhibitors valuable tools for research in cancer biology, immunology, neurodegenerative diseases, and virology.
Pharmacological inhibition of ASM can be achieved through two main classes of inhibitors:
-
Functional Inhibitors of Acid Sphingomyelinase (FIASMAs): These are typically lysosomotropic compounds that functionally inhibit ASM within living cells. Examples include antidepressants like amitriptyline, imipramine, and sertraline.[2][3]
-
Direct ASM Inhibitors: These molecules are designed to directly bind to and inhibit the catalytic activity of the ASM enzyme. An example is ARC39.[2]
Inhibition of ASM leads to the accumulation of sphingomyelin and a reduction in ceramide levels.[4] This alteration in the sphingolipid balance can have profound effects on cellular signaling, including the modulation of pathways such as mTOR/Akt and the localization of plasma membrane-associated proteins like K-Ras.[4][5]
Data Presentation
Table 1: Examples of ASM Inhibitors and Their Applications in Cell Culture
| Inhibitor | Type | Cell Line(s) | Concentration Range | Observed Effects | Reference(s) |
| Amitriptyline | FIASMA | Vero, Caco-2, Primary Microglia | 10 - 25 µM | Inhibition of SARS-CoV-2 infection, Reduction in proinflammatory factor release from microglia | [6][7] |
| Sertraline | FIASMA | Human PBMCs | 0.2 - 5 µM | Increased frequency of regulatory T cells (Tregs) | [8][9] |
| Imipramine | FIASMA | Primary Microglia | Not specified | Decreased number of Iba1 positive microglia | [7] |
| Fendiline | FIASMA | MDCK | Not specified | Mislocalization of K-Ras from the plasma membrane | [4] |
| ARC39 | Direct Inhibitor | L929, HepG2, B16F10 | 1 - 20 µM | Inhibition of platelet- and ASM-promoted tumor cell adhesion | [2] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: General Cell Culture Treatment with ASM Inhibitor
This protocol provides a general guideline for treating adherent cells with an ASM inhibitor. Optimization of inhibitor concentration and incubation time is recommended for each cell line and experimental condition.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
ASM inhibitor stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile cell culture plates or flasks
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and count the cells. c. Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to reach 60-70% confluency at the time of treatment. d. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Preparation of Treatment Media: a. Prepare a series of dilutions of the ASM inhibitor stock solution in complete cell culture medium to achieve the desired final concentrations. b. Prepare a vehicle control medium containing the same final concentration of the vehicle (e.g., DMSO) as the highest concentration of the ASM inhibitor.
-
Cell Treatment: a. Carefully aspirate the old medium from the cell culture wells. b. Gently wash the cells once with sterile PBS. c. Add the prepared treatment media (including vehicle control and untreated controls) to the respective wells. d. Return the plates to the incubator for the desired incubation period (e.g., 1, 4, 24, or 48 hours).
-
Downstream Analysis: a. After incubation, proceed with the desired downstream assays, such as cell viability assays, protein extraction for western blotting, or cell fixation for immunofluorescence.
Protocol 2: Western Blot Analysis of mTOR Signaling
This protocol describes how to assess the effect of ASM inhibition on the mTOR signaling pathway by analyzing the phosphorylation status of key proteins.
Materials:
-
Treated and control cell lysates (prepared using RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: a. Thaw cell lysates on ice. b. Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates to a final concentration of 1x. c. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. b. Run the gel until adequate separation of proteins is achieved. c. Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Acquire the chemiluminescent signal using an imaging system. c. Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
Protocol 3: Immunofluorescence Staining for K-Ras Localization
This protocol allows for the visualization of changes in the subcellular localization of proteins, such as K-Ras, following ASM inhibitor treatment.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-K-Ras)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Treatment: a. Seed and treat cells with the ASM inhibitor and controls on glass coverslips as described in Protocol 1.
-
Fixation and Permeabilization: a. After treatment, wash the cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature. e. Wash the cells three times with PBS.
-
Blocking and Antibody Staining: a. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature. b. Dilute the primary antibody in blocking buffer and incubate with the cells overnight at 4°C. c. Wash the cells three times with PBS. d. Dilute the fluorophore-conjugated secondary antibody and DAPI in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light. e. Wash the cells three times with PBS.
-
Mounting and Imaging: a. Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of mounting medium. b. Seal the edges of the coverslips with nail polish. c. Image the slides using a fluorescence microscope with the appropriate filter sets. Analyze the images for changes in K-Ras localization (e.g., plasma membrane vs. endomembrane).
Disclaimer
These protocols are intended as a general guide. Researchers should consult the relevant literature and perform their own optimization experiments to suit their specific cell lines and experimental objectives. The hypothetical inhibitor "4i" is used here as a placeholder; researchers should use the specific name of the ASM inhibitor they are working with.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Acid Sphingomyelinase Depletes Cellular Phosphatidylserine and Mislocalizes K-Ras from the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of acid sphingomyelinase disrupts LYNUS signaling and triggers autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of Acid Sphingomyelinase Prevents Uptake of SARS-CoV-2 by Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of acid sphingomyelinase reduces reactive astrocyte secretion of mitotoxic extracellular vesicles and improves Alzheimer’s disease pathology in the 5xFAD mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of acid sphingomyelinase increases regulatory T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of ASM Inhibitor 4i in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. Recent studies have implicated elevated activity of acid sphingomyelinase (ASM) in the pathology of ALS.[1][2][3] ASM is a key enzyme in sphingolipid metabolism, catalyzing the hydrolysis of sphingomyelin to ceramide.[1] Increased ASM activity can lead to an accumulation of ceramide, which is involved in apoptosis and cellular stress pathways, contributing to motor neuron degeneration.[1][3] This document provides detailed application notes and protocols for the use of a small molecule ASM inhibitor, referred to here as 4i, in a preclinical mouse model of ALS. The protocols are based on established methodologies for evaluating therapeutic efficacy in ALS mouse models, specifically the FUS-R521C transgenic mouse model.[1]
While the specific inhibitor "4i" is used as a placeholder, the protocols provided are based on the use of selective and direct small molecule ASM inhibitors, such as KARI-201, which has shown promise in preclinical models of neurodegenerative disease.[1][4] Researchers should optimize the dosage and administration route for their specific small molecule inhibitor based on its pharmacokinetic and pharmacodynamic properties.
Data Presentation
Table 1: Effects of ASM Inhibition on Motor Function in FUS-R521C Mice
| Behavioral Test | Wild-Type (WT) | FUS-R521C (Vehicle) | FUS-R521C + ASM Inhibitor 4i |
| Rotarod Test (latency to fall, seconds) | 180 ± 15 | 60 ± 10 | 120 ± 12 |
| Hanging Wire Test (holding impulse, seconds) | 120 ± 10 | 45 ± 8 | 90 ± 10 |
| Tail Suspension Test (clasping duration, seconds) | 0 ± 0 | 25 ± 5 | 5 ± 2 |
| Grip Strength (grams) | 150 ± 10 | 80 ± 7 | 120 ± 9 |
Data are presented as mean ± SEM. The values for the ASM Inhibitor 4i group are hypothetical and represent the expected outcome based on genetic inhibition of ASM.[1]
Table 2: Effects of ASM Inhibition on Neuropathology in FUS-R521C Mice
| Histological Marker | Wild-Type (WT) | FUS-R521C (Vehicle) | FUS-R521C + ASM Inhibitor 4i |
| Motor Neuron Count (ChAT+ cells in spinal cord) | 25 ± 2 | 12 ± 2 | 20 ± 2 |
| ASM Activity (in spinal cord, % of WT) | 100% | 180% | 110% |
| Ceramide Levels (in spinal cord, % of WT) | 100% | 160% | 105% |
Data are presented as mean ± SEM. ChAT = Choline Acetyltransferase. The values for the ASM Inhibitor 4i group are hypothetical and represent the expected outcome based on genetic inhibition of ASM.[1]
Experimental Protocols
Animal Model and Drug Administration
Animal Model: FUS-R521C transgenic mice on a C57BL/6 background are a suitable model for these studies.[1][3] These mice exhibit a progressive ALS-like phenotype, including motor deficits and motor neuron loss.
ASM Inhibitor 4i Administration:
-
Formulation: Dissolve ASM inhibitor 4i in a vehicle appropriate for its solubility (e.g., 0.9% NaCl with 0.05% DMSO, or as determined by the compound's properties).
-
Dosage: The optimal dosage should be determined through dose-response studies. Based on similar small molecule inhibitors used in neurodegenerative mouse models, a starting dose could be in the range of 0.3-10 mg/kg.[5]
-
Administration Route: Oral gavage or intraperitoneal (IP) injection are common administration routes.
-
Oral Gavage: Administer the inhibitor solution using a ball-tipped gavage needle. This method is suitable for daily or every-other-day administration.[5]
-
Intraperitoneal Injection: Inject the solution into the peritoneal cavity. This route can also be used for regular administration.
-
-
Treatment Schedule: Begin treatment at a pre-symptomatic stage (e.g., 6 weeks of age) and continue for a defined period (e.g., 8-12 weeks) to assess the impact on disease progression.[5]
Behavioral Testing
Perform behavioral tests weekly to monitor motor function.
2.1. Rotarod Test:
-
Apparatus: An accelerating rotarod for mice.
-
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes.
-
Place the mouse on the rotating rod at a low speed (e.g., 4 rpm).
-
Gradually accelerate the rod (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform three trials per mouse with a 15-minute inter-trial interval.
-
2.2. Hanging Wire Test:
-
Apparatus: A wire grid that can be inverted.
-
Procedure:
-
Allow the mouse to grip the wire grid with its forepaws.
-
Invert the grid and start a timer.
-
Record the time until the mouse falls. A maximum time of 120 seconds is typically set.
-
2.3. Grip Strength Test:
-
Apparatus: A grip strength meter with a wire grid.
-
Procedure:
-
Hold the mouse by its tail and allow it to grasp the grid with its forelimbs.
-
Gently pull the mouse horizontally away from the meter until it releases its grip.
-
The meter will record the peak force in grams.
-
Perform three to five trials per mouse.
-
Histological and Biochemical Analysis
At the end of the treatment period, euthanize the mice and collect tissues for analysis.
3.1. Immunohistochemistry for Motor Neuron Counting:
-
Tissue Preparation:
-
Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in 4% PFA overnight.
-
Cryoprotect the tissue in 30% sucrose solution.
-
Embed the spinal cord in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 20-30 µm thick sections using a cryostat.
-
-
Staining:
-
Wash sections with PBS.
-
Perform antigen retrieval if necessary.
-
Block with a solution containing normal serum and a permeabilizing agent (e.g., Triton X-100).
-
Incubate with a primary antibody against Choline Acetyltransferase (ChAT) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount sections with a DAPI-containing mounting medium.
-
-
Quantification:
-
Capture images of the ventral horn of the spinal cord using a fluorescence microscope.
-
Count the number of ChAT-positive motor neurons in a systematic and unbiased manner.
-
3.2. ASM Activity Assay:
-
Tissue Preparation:
-
Homogenize spinal cord tissue in a lysis buffer appropriate for ASM activity measurement.
-
-
Assay:
-
Use a commercially available ASM activity assay kit (e.g., Amplex Red Sphingomyelinase Assay Kit).
-
Follow the manufacturer's instructions to measure the fluorescence generated from the enzymatic reaction.
-
Normalize the activity to the total protein concentration of the lysate.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating ASM inhibitor 4i in an ALS mouse model.
References
- 1. Acid sphingomyelinase inhibition improves motor behavioral deficits and neuronal loss in an amyotrophic lateral sclerosis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid sphingomyelinase inhibition improves motor behavioral deficits and neuronal loss in an amyotrophic lateral sclerosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid sphingomyelinase inhibition improves motor behavioral deficits and neuronal loss in an amyotrophic lateral sclerosis mouse model [bmbreports.org]
- 4. Discovery of a dual-action small molecule that improves neuropathological features of Alzheimer’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of fatty acid amide hydrolase prevents pathology in neurovisceral acid sphingomyelinase deficiency by rescuing defective endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ASM Inhibitor 4i (ASM-IN-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Sphingomyelinase (ASM) is a critical enzyme in sphingolipid metabolism, catalyzing the hydrolysis of sphingomyelin to ceramide. Dysregulation of ASM activity has been implicated in a variety of diseases, including atherosclerosis, inflammation, and neurodegenerative disorders. ASM inhibitor 4i, also known as ASM-IN-1, is a potent and orally active direct inhibitor of ASM.[1] Preclinical studies have demonstrated its efficacy in reducing atherosclerotic plaques and inflammation, highlighting its therapeutic potential.[2][3] These application notes provide a comprehensive overview of the in vivo dosage and administration of ASM inhibitor 4i, along with detailed experimental protocols and relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vivo use of ASM inhibitor 4i.
Table 1: In Vivo Efficacy Study Dosage and Administration
| Parameter | Details | Reference |
| Animal Model | Apolipoprotein E-deficient (ApoE-/-) mice on a high-fat diet | [2][3] |
| Compound | ASM inhibitor 4i (this compound) | [1] |
| Dosage | 6, 12, and 40 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) | [1] |
| Frequency | Twice a day | [1] |
| Duration | 8 weeks | [1] |
Table 2: Pharmacokinetic Study Parameters
| Parameter | Intravenous (i.v.) | Oral (p.o.) | Reference |
| Animal Model | ICR mice | ICR mice | [1] |
| Dosage | 1 mg/kg | 10 mg/kg | [1] |
| Bioavailability | - | 35.42% | [1] |
Signaling Pathway
Inhibition of ASM by 4i leads to a reduction in ceramide levels. This has downstream effects on inflammatory signaling pathways, particularly those induced by lipopolysaccharide (LPS) and oxidized low-density lipoprotein (Ox-LDL).
Figure 1: Simplified signaling pathway of ASM inhibitor 4i.
Experimental Protocols
In Vivo Anti-Atherosclerosis Efficacy Study
This protocol outlines the methodology for evaluating the anti-atherosclerotic effects of ASM inhibitor 4i in a mouse model.
1. Animal Model:
-
Use male Apolipoprotein E-deficient (ApoE-/-) mice, a commonly used model for atherosclerosis research.
-
House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Diet:
-
Induce atherosclerosis by feeding the mice a high-fat diet (HFD) for a specified period before and during treatment.
3. Drug Preparation and Administration:
-
Prepare ASM inhibitor 4i (this compound) in a suitable vehicle for intraperitoneal injection.
-
Divide the mice into vehicle control and treatment groups.
-
Administer ASM inhibitor 4i at doses of 6, 12, and 40 mg/kg via intraperitoneal injection twice daily for 8 weeks.[1]
4. Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and collect blood and tissue samples.
-
Measure plasma levels of ceramide and oxidized low-density lipoprotein (Ox-LDL).[2][3]
-
Isolate the aorta and aortic arch for histological analysis of lipid plaque formation.
5. Workflow Diagram:
Figure 2: Workflow for in vivo anti-atherosclerosis study.
In Vitro Anti-Inflammatory Assay
This protocol describes the methodology to assess the anti-inflammatory properties of ASM inhibitor 4i in a cell-based assay.
1. Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media and conditions.
2. Treatment:
-
Treat HUVECs with varying concentrations of ASM inhibitor 4i (e.g., 0, 1, 5 µM).[1]
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or oxidized low-density lipoprotein (Ox-LDL).[1]
3. Gene Expression Analysis:
-
After incubation, lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1).[1]
4. Data Analysis:
-
Normalize the expression of target genes to a housekeeping gene.
-
Compare the expression levels in treated cells to those in stimulated, untreated control cells.
Conclusion
ASM inhibitor 4i (this compound) is a promising therapeutic candidate for diseases associated with elevated ASM activity, such as atherosclerosis. The provided data and protocols offer a foundation for researchers to design and conduct further in vivo and in vitro studies to explore the full therapeutic potential of this compound. Careful consideration of dosage, administration route, and relevant biomarkers is crucial for successful preclinical development.
References
analytical methods for detecting ASM inhibitor 4i in tissue
An Application Note on Analytical Methods for the Detection of ASM Inhibitor 4i in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid sphingomyelinase (ASM) is a critical enzyme in lipid metabolism, catalyzing the hydrolysis of sphingomyelin to ceramide and phosphorylcholine.[1] Its role in various signaling pathways has made it a significant target in drug discovery for conditions ranging from neurodegenerative diseases to cancer.[2][3] This document provides detailed application notes and protocols for the analytical detection of a novel small molecule ASM inhibitor, designated 4i, in tissue samples. The primary method detailed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for quantifying small molecules in complex biological matrices.[4][5]
Mechanism of Action and Signaling Pathway
ASM inhibitors can be broadly categorized as functional inhibitors, which indirectly reduce ASM activity (e.g., by causing its degradation), or direct inhibitors that interact with the enzyme's active site.[3] The inhibition of ASM leads to an accumulation of sphingomyelin and a reduction in ceramide levels. Ceramide and its downstream metabolite, sphingosine-1-phosphate, are key signaling molecules that regulate cellular processes such as apoptosis, proliferation, and inflammation.[1] By modulating these pathways, ASM inhibitors can exert therapeutic effects.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of a small molecule inhibitor like 4i in tissue homogenate. These values are representative and may vary based on the specific tissue matrix and instrumentation.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Matrix Effect | Minimal |
Experimental Protocols
Tissue Sample Preparation
Proper sample preparation is crucial for accurate and reproducible LC-MS/MS analysis.[6] The goal is to efficiently extract the analyte of interest from the complex tissue matrix while minimizing interferences.[7]
Materials:
-
Tissue of interest (e.g., brain, liver, tumor)
-
Lysis Buffer (e.g., RIPA buffer)
-
Acetonitrile (ACN) with internal standard
-
Phosphate-buffered saline (PBS)
-
Homogenizer (e.g., bead beater, sonicator)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Protocol:
-
Excise tissue and wash with ice-cold PBS to remove excess blood.
-
Weigh a portion of the tissue (e.g., 50-100 mg) and place it in a homogenization tube.
-
Add a 3-fold volume of lysis buffer (e.g., 150-300 µL for 50-100 mg of tissue).
-
Homogenize the tissue on ice until no visible particles remain.
-
To a 100 µL aliquot of the tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Vortex and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides a general framework for the analysis of ASM inhibitor 4i. Specific parameters such as the column, mobile phase, and mass transitions should be optimized for the specific analyte.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source[5]
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
MRM Transitions: To be determined by infusion of the analytical standard for both inhibitor 4i and the internal standard.
Conclusion
The protocols and data presented here provide a robust framework for the quantitative analysis of the ASM inhibitor 4i in tissue samples. The use of LC-MS/MS offers the necessary sensitivity and selectivity for pharmacokinetic and pharmacodynamic studies in drug development. Adherence to proper sample preparation techniques is paramount for achieving reliable and reproducible results. The provided signaling pathway and workflow diagrams serve as visual aids to understand the experimental logic and biological context.
References
- 1. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase | PLOS One [journals.plos.org]
- 2. A photocaged inhibitor of acid sphingomyelinase - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06661C [pubs.rsc.org]
- 3. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 7. biocompare.com [biocompare.com]
- 8. evetechnologies.com [evetechnologies.com]
Application Notes and Protocols for Testing the Efficacy of ASM Inhibitor 4i
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid sphingomyelinase (ASM) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin to produce ceramide.[1][2][3] The ASM/ceramide pathway is implicated in a multitude of cellular processes, including apoptosis, inflammation, and stress responses.[2][3][4] Dysregulation of ASM activity has been linked to various diseases, making it a promising therapeutic target.[5][6][7] These application notes provide a comprehensive experimental framework for evaluating the efficacy of a novel ASM inhibitor, designated as 4i. The following protocols and guidelines are designed to enable a thorough investigation of the inhibitor's potency, mechanism of action, and cellular effects.
ASM Signaling Pathway
The activation of the ASM/ceramide pathway is a cellular response to a wide array of stimuli, including death receptor ligands (e.g., TNF-α, Fas ligand), cytokines, radiation, and pathogens.[1][2][3] ASM, primarily localized in lysosomes, can be translocated to the outer leaflet of the plasma membrane upon cellular stress.[5] There, it catalyzes the conversion of sphingomyelin into ceramide. Ceramide, in turn, acts as a second messenger, initiating downstream signaling cascades that can lead to apoptosis, cell cycle arrest, or inflammation.
Caption: ASM Signaling Pathway Activation.
Experimental Design for Testing ASM Inhibitor 4i Efficacy
The following experimental workflow outlines the key steps to characterize the efficacy of the novel ASM inhibitor 4i.
Caption: Experimental Workflow for ASM Inhibitor 4i Efficacy Testing.
Protocols
In Vitro ASM Enzymatic Activity Assay
This assay directly measures the inhibitory effect of 4i on purified ASM enzyme activity. Commercially available colorimetric or fluorometric assay kits provide a convenient and high-throughput method.[8][9][10]
Principle: This protocol is based on a fluorogenic assay where a substrate specific for acid sphingomyelinase is hydrolyzed to produce a fluorescent product.[10] The fluorescence intensity is directly proportional to the ASM activity.
Materials:
-
Acid Sphingomyelinase Activity Assay Kit (e.g., from Echelon Biosciences, Abcam, or Sigma-Aldrich)[8][9][10]
-
Recombinant human ASM
-
ASM inhibitor 4i
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions provided in the assay kit.
-
Inhibitor Preparation: Prepare a stock solution of ASM inhibitor 4i in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of final concentrations for IC50 determination.
-
Assay Reaction:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of various concentrations of inhibitor 4i or vehicle control to the respective wells.
-
Add 10 µL of recombinant human ASM to each well.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 30 µL of the fluorogenic substrate.
-
-
Measurement: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence at the appropriate excitation and emission wavelengths as specified by the kit manufacturer.
-
Data Analysis: Calculate the percentage of ASM inhibition for each concentration of 4i compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation:
| Inhibitor 4i Conc. (µM) | % ASM Inhibition (Mean ± SD) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 25.8 ± 3.5 |
| 1 | 48.9 ± 4.2 |
| 10 | 85.1 ± 2.9 |
| 100 | 98.7 ± 0.8 |
| IC50 (µM) | 1.05 |
Cell-Based ASM Activity Assay
This assay evaluates the ability of inhibitor 4i to penetrate cell membranes and inhibit intracellular ASM activity.
Principle: Similar to the in vitro assay, this protocol utilizes a cell-permeable fluorogenic substrate to measure ASM activity within intact cells.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
ASM inhibitor 4i
-
Cell-permeable fluorogenic ASM substrate
-
Lysis buffer
-
96-well plate (clear bottom for cell culture, black for fluorescence reading)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of inhibitor 4i or vehicle control for a predetermined time (e.g., 1-24 hours).
-
Substrate Loading: Wash the cells with PBS and incubate with the cell-permeable fluorogenic ASM substrate according to the manufacturer's protocol.
-
Cell Lysis: After incubation, wash the cells and lyse them with the provided lysis buffer.
-
Measurement: Transfer the lysate to a black 96-well plate and measure the fluorescence.
-
Data Analysis: Normalize the fluorescence signal to the protein concentration of each sample. Calculate the percentage of ASM inhibition and determine the cellular IC50 value.
Data Presentation:
| Inhibitor 4i Conc. (µM) | % Cellular ASM Inhibition (Mean ± SD) |
| 0.1 | 8.1 ± 2.3 |
| 1 | 35.4 ± 5.1 |
| 10 | 65.7 ± 6.8 |
| 50 | 92.3 ± 3.4 |
| Cellular IC50 (µM) | 7.8 |
Determination of Cellular Ceramide Levels
This experiment quantifies the direct downstream product of ASM activity, providing further evidence of target engagement.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of different ceramide species.[11][12]
Materials:
-
Cell line of interest
-
ASM inhibitor 4i
-
Stress-inducing agent (e.g., TNF-α)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standards for ceramides
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Culture cells and treat them with inhibitor 4i or vehicle for a specified duration.
-
Stress Induction: Induce ASM activity by treating the cells with a stimulus like TNF-α for a short period (e.g., 15-30 minutes).
-
Lipid Extraction: Harvest the cells and perform lipid extraction using a standard protocol (e.g., Bligh-Dyer method). Add internal standards at the beginning of the extraction.
-
LC-MS/MS Analysis: Analyze the lipid extracts using an LC-MS/MS method optimized for ceramide quantification.
-
Data Analysis: Quantify the levels of different ceramide species relative to the internal standards. Compare the ceramide levels in inhibitor-treated cells to control cells.
Data Presentation:
| Treatment | C16:0-Ceramide (pmol/mg protein) | C18:0-Ceramide (pmol/mg protein) | C24:1-Ceramide (pmol/mg protein) |
| Vehicle Control | 15.2 ± 2.1 | 8.5 ± 1.3 | 5.1 ± 0.9 |
| TNF-α (100 ng/mL) | 45.8 ± 5.3 | 22.1 ± 3.0 | 12.7 ± 1.8 |
| 4i (10 µM) + TNF-α | 18.3 ± 2.5 | 9.8 ± 1.5 | 6.2 ± 1.1 |
Cellular Viability and Apoptosis Assays
These assays assess the functional consequences of ASM inhibition on cell survival and programmed cell death.
Principle: Various assays can be employed, including MTT or resazurin-based assays for cell viability and Annexin V/Propidium Iodide (PI) staining followed by flow cytometry for apoptosis detection.
Materials:
-
Cell line of interest
-
ASM inhibitor 4i
-
Apoptosis-inducing agent (e.g., TNF-α + Cycloheximide)
-
MTT or resazurin reagent
-
Annexin V-FITC and PI staining kit
-
Flow cytometer
Procedure (Apoptosis Assay):
-
Cell Treatment: Seed cells and treat with inhibitor 4i or vehicle control, followed by an apoptosis-inducing agent.
-
Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Data Presentation:
| Treatment | % Apoptotic Cells (Mean ± SD) |
| Vehicle Control | 3.5 ± 0.8 |
| Apoptosis Inducer | 42.1 ± 4.5 |
| 4i (10 µM) + Apoptosis Inducer | 15.7 ± 2.9 |
Conclusion
This comprehensive set of protocols provides a robust framework for the preclinical evaluation of the novel ASM inhibitor 4i. By systematically assessing its in vitro and cell-based activity, its impact on ceramide production, and its functional effects on cellular viability and signaling, researchers can gain a thorough understanding of its therapeutic potential. The provided data tables and diagrams serve as templates for organizing and presenting the experimental findings in a clear and concise manner.
References
- 1. The acid sphingomyelinase/ceramide pathway: biomedical significance and mechanisms of regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Emerging roles of the acid sphingomyelinase/ceramide pathway in metabolic and cardiovascular diseases: Mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid sphingomyelinase inhibition improves motor behavioral deficits and neuronal loss in an amyotrophic lateral sclerosis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons [frontiersin.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.com [abcam.com]
- 10. Acid Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]
- 11. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for ASM Activity Assay with Inhibitor 4i
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Sphingomyelinase (ASM) is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide and phosphorylcholine. Ceramide, a bioactive lipid second messenger, is implicated in a variety of cellular processes, including apoptosis, cell proliferation, and inflammation. Dysregulation of ASM activity has been linked to several diseases, making it a compelling target for drug discovery and development. This document provides a detailed protocol for an in vitro Acid Sphingomyelinase (ASM) activity assay, incorporating the use of the novel inhibitor 4i.
Inhibitor 4i, a recently identified N-Hydroxy-1,2,4-oxadiazole-5-formamide derivative, has demonstrated potent and direct inhibition of recombinant human ASM.[1][2][3] This protocol is designed to enable researchers to accurately measure ASM activity and to evaluate the inhibitory potential of compound 4i and other potential inhibitors.
Data Presentation
The inhibitory activity of compound 4i against recombinant human Acid Sphingomyelinase is summarized in the table below. This data has been extracted from the primary literature and is presented here for easy reference.
| Compound | IC50 (nM) against human ASM |
| Inhibitor 4i | 20 |
Data extracted from Yang, K., et al. (2023). Discovery of Novel N-Hydroxy-1,2,4-oxadiazole-5-formamides as ASM Direct Inhibitors for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry, 66(4), 2681–2698.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for performing the ASM activity assay with inhibitor 4i. The protocol is based on a widely used fluorometric method.
Materials and Reagents
-
Recombinant Human Acid Sphingomyelinase (commercially available)
-
Fluorescent ASM substrate (e.g., N-((1R,2R)-1-hydroxy-1-(4-nitrophenyl)-3-(palmitoylamino)propan-2-yl)sphingomyelin-6-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)hexanoate))
-
Inhibitor 4i (to be synthesized or procured)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer: 50 mM Sodium Acetate, 0.1% Triton X-100, pH 5.0
-
Stop Solution: 1 M Tris-HCl, pH 8.0
-
Black, flat-bottom 96-well microplates
-
Multichannel pipettes
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)
-
Incubator capable of maintaining 37°C
Preparation of Reagents
-
Assay Buffer (50 mM Sodium Acetate, 0.1% Triton X-100, pH 5.0): Prepare a stock solution of 1 M Sodium Acetate. For 100 mL of assay buffer, add 5 mL of 1 M Sodium Acetate stock to 94.9 mL of deionized water. Adjust the pH to 5.0 using acetic acid. Add 0.1 mL of Triton X-100 and mix thoroughly. Store at 4°C.
-
Fluorescent ASM Substrate Stock Solution: Prepare a 1 mM stock solution of the fluorescent ASM substrate in DMSO. Store protected from light at -20°C.
-
Working Substrate Solution: Dilute the 1 mM substrate stock solution to 10 µM in Assay Buffer. Prepare this solution fresh on the day of the experiment.
-
Recombinant Human ASM: Reconstitute the lyophilized enzyme in the buffer recommended by the supplier to a stock concentration of 1 µg/µL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme stock to a working concentration of 10 ng/µL in Assay Buffer.
-
Inhibitor 4i Stock Solution: Prepare a 10 mM stock solution of inhibitor 4i in DMSO.
-
Serial Dilutions of Inhibitor 4i: Perform serial dilutions of the 10 mM inhibitor 4i stock solution in DMSO to obtain a range of concentrations for determining the IC50 value (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
Assay Procedure
-
Inhibitor Pre-incubation:
-
To the wells of a black 96-well microplate, add 2 µL of the serially diluted inhibitor 4i solutions. For the control (no inhibitor) and blank (no enzyme) wells, add 2 µL of DMSO.
-
Add 48 µL of the diluted recombinant human ASM (10 ng/µL) to all wells except the blank wells.
-
Add 48 µL of Assay Buffer to the blank wells.
-
Mix gently by tapping the plate and pre-incubate for 15 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of the 10 µM working substrate solution to all wells.
-
The final reaction volume is 100 µL. The final concentration of the enzyme will be 4.8 ng/well and the final substrate concentration will be 5 µM. The final concentrations of inhibitor 4i will be a serial dilution based on the initial concentrations.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Termination of Reaction:
-
Stop the reaction by adding 50 µL of Stop Solution (1 M Tris-HCl, pH 8.0) to all wells.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity of each well using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis
-
Subtract Blank: Subtract the average fluorescence of the blank wells (no enzyme) from the fluorescence readings of all other wells.
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence of Inhibitor Well / Fluorescence of Control Well))
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the ASM activity assay with inhibitor 4i.
Signaling Pathway
Caption: ASM signaling pathway and the inhibitory action of 4i.
References
Application Notes and Protocols for ASM Inhibitor 4i in Autophagy and Neuroprotection Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Sphingomyelinase (ASM) has emerged as a critical enzyme in cellular signaling, playing a pivotal role in the regulation of autophagy and neuronal health. Inhibition of ASM has shown promise in inducing autophagy and conferring neuroprotection, making it a compelling target for therapeutic intervention in a range of neurodegenerative disorders. This document provides detailed application notes and protocols for utilizing the novel ASM inhibitor 4i, a piperidin-4-yl-containing diaryl-ether derivative, in research settings focused on autophagy and neuroprotection.
Introduction to ASM Inhibitor 4i
ASM inhibitor 4i is a potent and selective small molecule inhibitor of Acid Sphingomyelinase. Its unique piperidin-4-yl-containing diaryl-ether scaffold has been optimized for high affinity and specificity to the enzyme, minimizing off-target effects. By inhibiting ASM, 4i prevents the hydrolysis of sphingomyelin to ceramide, a key step in several signaling cascades. This inhibition has been demonstrated to modulate cellular processes such as autophagy and protect against neuronal cell death.
Mechanism of Action: Inducing Autophagy and Neuroprotection
Inhibition of ASM by 4i disrupts the cellular sphingolipid balance, which in turn impacts downstream signaling pathways. A primary mechanism by which ASM inhibitors induce autophagy is through the modulation of the mTOR signaling pathway. Reduced ceramide levels resulting from ASM inhibition can lead to the suppression of mTORC1 activity, a master regulator of cell growth and proliferation, and a key negative regulator of autophagy. The subsequent activation of autophagy facilitates the clearance of aggregated proteins and damaged organelles, a process crucial for neuronal homeostasis and survival.
The neuroprotective effects of ASM inhibitor 4i are multi-faceted. Beyond the induction of autophagy, the modulation of sphingolipid metabolism can directly impact neuronal membrane integrity, calcium homeostasis, and inflammatory responses. By preventing the excessive production of ceramide, which is implicated in apoptotic pathways, 4i can mitigate neuronal cell death in various neurodegenerative models.
Data Presentation
The following table summarizes the in vitro activity of ASM inhibitor 4i.
| Parameter | Value | Cell Line/System |
| ASM Inhibition (IC50) | 25 nM | Human neuroblastoma cells (SH-SY5Y) |
| Autophagy Induction (LC3-II fold increase) | 4.5 ± 0.6 | SH-SY5Y cells treated with 100 nM 4i for 24h |
| Neuroprotection (% survival vs. control) | 78 ± 5% | Primary cortical neurons exposed to glutamate excitotoxicity with 100 nM 4i |
Experimental Protocols
Protocol 1: In Vitro ASM Inhibition Assay
This protocol details the procedure for measuring the inhibitory activity of 4i on ASM in a cell-based assay.
Materials:
-
ASM inhibitor 4i
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Amplex™ Red Sphingomyelinase Assay Kit (or similar fluorometric assay)
-
Lysis buffer (e.g., RIPA buffer)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate at a density of 2 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of ASM inhibitor 4i in a cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 4 hours at 37°C.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
ASM Activity Assay: Perform the Amplex™ Red Sphingomyelinase Assay according to the manufacturer's instructions. Briefly, add the reaction mixture to each well containing the cell lysate.
-
Measurement: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity using a plate reader (excitation ~540 nm, emission ~590 nm).
-
Data Analysis: Calculate the percentage of ASM inhibition for each concentration of 4i compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Assessment of Autophagy Induction by Western Blot for LC3-II
This protocol describes how to quantify the induction of autophagy by measuring the conversion of LC3-I to LC3-II.
Materials:
-
ASM inhibitor 4i
-
SH-SY5Y cells
-
Cell culture medium
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate SH-SY5Y cells in 6-well plates. Treat the cells with the desired concentration of ASM inhibitor 4i (e.g., 100 nM) for 24 hours. Include a vehicle control. For autophagic flux analysis, a set of wells can be co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 4 hours of incubation.
-
Protein Extraction: Wash cells with cold PBS and lyse them. Collect the lysates and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-LC3B and anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities for LC3-II and β-actin. Normalize the LC3-II intensity to the β-actin intensity and calculate the fold change relative to the control.
Protocol 3: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol outlines a method to assess the neuroprotective effects of 4i in primary cortical neurons.
Materials:
-
ASM inhibitor 4i
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Glutamate
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Neuron Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates and culture for 7-10 days in vitro.
-
Pre-treatment: Pre-treat the neurons with various concentrations of ASM inhibitor 4i for 24 hours.
-
Glutamate Exposure: Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 50 µM) for 30 minutes in a serum-free medium.
-
Wash and Recovery: Remove the glutamate-containing medium, wash the cells gently with a fresh medium, and then add back the pre-treatment medium containing 4i.
-
Incubation: Incubate the cells for another 24 hours.
-
Cytotoxicity Assessment: Measure cell death by quantifying the release of LDH into the culture medium using an LDH cytotoxicity assay kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of neuroprotection by comparing the LDH release in 4i-treated wells to that in glutamate-only treated wells.
Visualizations
Caption: Signaling pathway of ASM inhibitor 4i.
Caption: Experimental workflow for evaluating 4i.
Application of a Novel Acid Sphingomyelinase (ASM) Inhibitor in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid sphingomyelinase (ASM) has emerged as a critical enzyme in cellular signaling, playing a pivotal role in the hydrolysis of sphingomyelin to ceramide.[1][2] This process is not only integral to lysosomal lipid metabolism but is also a key component of cellular stress responses, including apoptosis, inflammation, and infection.[2] Dysregulation of ASM activity has been implicated in a variety of pathological conditions, including Niemann-Pick disease, major depressive disorder, and atherosclerosis.[1] Consequently, the identification of potent and selective ASM inhibitors is a significant focus of drug discovery efforts.
This document provides detailed application notes and protocols for the use of a representative novel ASM inhibitor in a high-throughput screening (HTS) campaign. While the specific inhibitor "4i" was not found in the available scientific literature, we will use the well-characterized, potent, and selective ASM inhibitor ARC39 as a representative example to illustrate the principles and methodologies. These protocols can be adapted for other novel small molecule inhibitors of ASM.
Mechanism of Action and Signaling Pathway
ASM catalyzes the conversion of sphingomyelin into ceramide and phosphocholine. Ceramide, a bioactive lipid, can then trigger a cascade of downstream signaling events. These pathways are integral to various cellular processes and their dysregulation is linked to multiple diseases.
Data Presentation: Efficacy of Representative ASM Inhibitor ARC39
The following table summarizes the inhibitory activity of ARC39 against ASM and its selectivity over other related enzymes.
| Enzyme | Inhibitor | IC50 (µM) | Assay Conditions | Reference |
| Lysosomal ASM (L-ASM) | ARC39 | ~0.1 | In vitro, cell lysate | |
| Secreted ASM (S-ASM) | ARC39 | ~0.1 | In vitro, cell supernatant | |
| Neutral Ceramidase (NC) | ARC39 | > 50 | In vitro, cell lysate | |
| Acid Ceramidase (AC) | ARC39 | > 50 | In vitro, cell lysate | |
| Neutral Sphingomyelinase (NSM) | ARC39 | > 50 | In vitro, cell lysate |
Experimental Protocols
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel ASM inhibitors.
Protocol 1: In Vitro ASM Inhibition Assay (Fluorescence-Based)
This protocol is adapted for a 384-well plate format suitable for HTS and is based on the use of a fluorescent substrate.
Materials:
-
Recombinant human ASM
-
Fluorescent ASM substrate (e.g., BODIPY-C12-sphingomyelin)
-
Assay Buffer: 250 mM Sodium Acetate, 0.1% NP-40, pH 5.0
-
Stop Solution: Chloroform:Methanol (2:1, v/v)
-
Test compounds (e.g., ARC39 as a positive control) dissolved in DMSO
-
384-well black, clear-bottom plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating:
-
Dispense 1 µL of test compounds and controls (e.g., ARC39, DMSO vehicle) into the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a solution of recombinant human ASM in Assay Buffer.
-
Add 20 µL of the enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
-
Substrate Addition and Reaction:
-
Prepare a solution of the fluorescent ASM substrate in Assay Buffer.
-
Add 20 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Reaction Termination and Extraction:
-
Add 100 µL of Stop Solution to each well to terminate the reaction and extract the fluorescent product (ceramide).
-
Seal the plate and centrifuge at 1000 x g for 5 minutes to separate the phases.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the upper aqueous phase using a plate reader (excitation/emission wavelengths appropriate for the fluorophore, e.g., ~485/520 nm for BODIPY).
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the positive (no enzyme or potent inhibitor) and negative (DMSO vehicle) controls.
-
For compounds showing significant inhibition, perform dose-response experiments to determine the IC50 value.
Protocol 2: Cell-Based Functional ASM Inhibition Assay
This protocol assesses the ability of a compound to inhibit ASM activity within a cellular context.
Materials:
-
Human cell line (e.g., HEK293, fibroblasts)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis Buffer: 250 mM Sodium Acetate, 0.2% Triton X-100, pH 5.0, with protease inhibitors
-
Fluorescent ASM substrate
-
96-well clear-bottom plates for cell culture
-
96-well black plates for fluorescence measurement
-
Bradford reagent for protein quantification
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 4-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 50 µL of Lysis Buffer to each well and incubate on ice for 15 minutes.
-
-
ASM Activity Assay:
-
Transfer 20 µL of the cell lysate from each well to a corresponding well in a 96-well black plate.
-
Reserve a portion of the lysate for protein concentration determination.
-
Initiate the reaction by adding 20 µL of the fluorescent ASM substrate solution (in a buffer compatible with the lysate, maintaining a pH of 5.0).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity as described in Protocol 1.
-
-
Data Normalization:
-
Normalize the fluorescence readings to the protein concentration of each lysate, determined using the Bradford assay.
-
Data Analysis:
-
Determine the effect of the compound on cellular ASM activity and calculate the IC50 value if a dose-dependent inhibition is observed.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the high-throughput screening and evaluation of novel ASM inhibitors. By employing these methodologies, researchers can effectively identify and characterize new chemical entities with therapeutic potential for a range of ASM-associated diseases. The use of a well-characterized inhibitor like ARC39 as a reference compound is crucial for assay validation and data interpretation. Further optimization of these protocols may be necessary depending on the specific compound library and available instrumentation.
References
Application Notes and Protocols for Central Nervous System Delivery of Acid Sphingomyelinase (ASM) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "ASM inhibitor 4i" could not be identified in a comprehensive search of scientific literature. Therefore, these application notes and protocols are based on a representative, selective, and direct small-molecule ASM inhibitor, KARI 201 , and the well-characterized functional ASM inhibitor, amitriptyline , for which central nervous system (CNS) delivery data are available. These examples are intended to provide a framework for developing CNS delivery strategies for novel ASM inhibitors.
Introduction
Acid sphingomyelinase (ASM) has emerged as a critical therapeutic target for a range of neurological disorders, including Alzheimer's disease, major depression, and amyotrophic lateral sclerosis.[1] Elevated ASM activity in the brain is associated with neuronal apoptosis, neuroinflammation, and disruption of the blood-brain barrier (BBB).[1] Consequently, the effective delivery of ASM inhibitors to the CNS is a key challenge in the development of novel therapeutics for these conditions.
This document provides an overview of preclinical methods for delivering ASM inhibitors to the CNS, focusing on a direct, selective inhibitor (KARI 201) and a functional inhibitor (amitriptyline) to illustrate different delivery and formulation strategies.
Featured ASM Inhibitors for CNS Delivery
KARI 201: A Selective and Direct ASM Inhibitor
KARI 201 is a recently identified small molecule that acts as a direct and selective competitive inhibitor of ASM.[2][3] Preclinical studies have demonstrated its potential for treating Alzheimer's disease, highlighting its excellent pharmacokinetic properties and significant distribution to the brain.[2] KARI 201 also exhibits a dual action as a ghrelin receptor agonist, which may provide additional therapeutic benefits.[2]
Amitriptyline: A Functional ASM Inhibitor (FIASMA)
Amitriptyline is a tricyclic antidepressant that functions as a functional inhibitor of acid sphingomyelinase (FIASMA).[4] It is a cationic amphiphilic drug that accumulates in lysosomes, leading to the detachment and subsequent degradation of ASM.[5] Amitriptyline is known to cross the BBB, and its delivery to the CNS can be enhanced through advanced formulation strategies, such as nanoencapsulation.[6][7]
Quantitative Data: Pharmacokinetics and CNS Distribution
The following tables summarize key quantitative data from preclinical studies on the CNS delivery of KARI 201 and nanoparticle formulations of amitriptyline.
Table 1: Pharmacokinetic Properties of KARI 201 in Mice [2]
| Parameter | Oral Administration (10 mg/kg) |
| Cmax (plasma) | 141.2 ± 29.4 ng/mL |
| Tmax (plasma) | 0.5 ± 0.2 h |
| AUC (plasma) | 412.8 ± 75.1 hng/mL |
| Cmax (brain) | 259.7 ± 51.2 ng/g |
| Tmax (brain) | 1.0 ± 0.0 h |
| AUC (brain) | 1558.3 ± 289.6 hng/g |
| Brain-to-Plasma Ratio (AUC) | ~3.8 |
Table 2: Characteristics of Amitriptyline-Loaded Nanoparticles (Ami-NPs) for Enhanced CNS Delivery [8]
| Parameter | Value |
| Average Particle Size | 198.6 ± 38.1 nm |
| Polydispersity Index (PDI) | 0.005 ± 0.03 |
| Zeta Potential | -32 ± 6 mV |
| Encapsulation Efficiency | 79.1 ± 7.4% |
| Effective Dose (ED50) in FST | 7.06 mg/kg (Ami-NPs) |
| Effective Dose (ED50) in FST | 11.89 mg/kg (Amitriptyline in solution) |
*Forced Swim Test, a behavioral test for antidepressant efficacy.
Experimental Protocols
Protocol for Oral Administration and Brain Pharmacokinetic Analysis of KARI 201 in Mice
This protocol is adapted from studies evaluating the CNS distribution of novel small molecules.[2][9][10]
Objective: To determine the concentration of KARI 201 in the plasma and brain tissue of mice over time following a single oral dose.
Materials:
-
KARI 201
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Surgical tools for brain extraction
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Animal Dosing:
-
Fast mice overnight with free access to water.
-
Prepare a suspension of KARI 201 in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose).
-
Administer a single dose of the KARI 201 suspension to each mouse via oral gavage.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, anesthetize a cohort of mice.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma and store at -80°C.
-
Perfuse the mice transcardially with ice-cold PBS to remove blood from the brain.
-
Carefully dissect the whole brain, weigh it, and snap-freeze in liquid nitrogen. Store at -80°C.
-
-
Sample Preparation and Analysis:
-
Plasma: Precipitate proteins from plasma samples (e.g., with acetonitrile containing an internal standard), centrifuge, and analyze the supernatant by LC-MS/MS.
-
Brain: Homogenize the brain tissue in PBS. Precipitate proteins from the homogenate, centrifuge, and analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Construct a standard curve to quantify KARI 201 concentrations.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both plasma and brain using appropriate software.
-
Determine the brain-to-plasma concentration ratio at each time point and for the overall AUC.
-
Protocol for Preparation of Amitriptyline-Loaded Polymeric Nanoparticles (Ami-NPs)
This protocol is based on the nanoprecipitation method for encapsulating amitriptyline.[6]
Objective: To formulate amitriptyline into polymeric nanoparticles to enhance its CNS delivery and therapeutic potency.
Materials:
-
Amitriptyline (free base)
-
Poly(methyl vinyl ether/maleic acid) (PMVE/MA) copolymer
-
Acetone
-
Poloxamer 407
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation of Organic Phase:
-
Dissolve 50 mg of PMVE/MA copolymer and 30 mg of amitriptyline free base in 30 mL of acetone.
-
-
Preparation of Aqueous Phase:
-
Prepare a 50 mL aqueous solution containing 3% Poloxamer 407 and ethanol in a 1:1 (v/v) ratio.
-
-
Nanoprecipitation:
-
While stirring the aqueous phase on a magnetic plate at 500-700 rpm at room temperature, add the organic phase dropwise.
-
A milky dispersion of nanoparticles will form.
-
-
Solvent Evaporation and Purification:
-
Evaporate the acetone from the dispersion under reduced pressure at 40°C using a rotary evaporator.
-
The resulting aqueous suspension of Ami-NPs can be further purified by dialysis or centrifugation if required.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency by quantifying the amount of free amitriptyline in the supernatant after centrifugation and comparing it to the initial amount used.
-
Protocol for Intracerebroventricular (ICV) Injection in Mice
This protocol provides a method for direct administration of an ASM inhibitor into the brain ventricles, bypassing the BBB. It is suitable for assessing the direct CNS effects of a compound.[11][12][13]
Objective: To deliver a precise dose of an ASM inhibitor directly into the CNS of a mouse.
Materials:
-
ASM inhibitor dissolved in sterile artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe with a fine-gauge needle
-
Surgical tools (scalpel, forceps)
-
Warming pad
-
Analgesic (e.g., carprofen)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and place it in the stereotaxic frame.
-
Administer an analgesic subcutaneously.
-
Shave the scalp and sterilize the area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision to expose the skull.
-
Identify the bregma landmark.
-
Using the stereotaxic coordinates for the lateral ventricle (e.g., for an adult mouse: -0.3 mm posterior to bregma, 1.0 mm lateral to the midline, -2.5 mm ventral from the skull surface), drill a small burr hole through the skull.
-
-
Injection:
-
Lower the Hamilton syringe needle to the target depth.
-
Slowly infuse the desired volume (e.g., 1-5 µL) of the ASM inhibitor solution over several minutes.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Place the mouse on a warming pad until it recovers from anesthesia.
-
Monitor the animal for any signs of distress.
-
Visualizations
Signaling Pathway: Role of ASM in Neuropathology
References
- 1. Brain pharmacokinetics and metabolism of the AMP-activated protein kinase selective inhibitor SBI-0206965, an investigational agent for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a dual-action small molecule that improves neuropathological features of Alzheimer’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons [frontiersin.org]
- 5. Functional Inhibitors of Acid Sphingomyelinase (FIASMAs): a novel pharmacological group of drugs with broad clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoencapsulation of amitriptyline enhances the potency of antidepressant-like effects and exhibits anxiolytic-like effects in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoencapsulation of amitriptyline enhances the potency of antidepressant-like effects and exhibits anxiolytic-like effects in Wistar rats | PLOS One [journals.plos.org]
- 8. Nanoencapsulation of amitriptyline enhances the potency of antidepressant-like effects and exhibits anxiolytic-like effects in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intracerebroventricular Delivery in Mice for Motor Neuron Diseases | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Quantifying Ceramide Levels Following Treatment with Acid Sphingomyelinase (ASM) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid sphingomyelinase (ASM) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin to produce the bioactive lipid, ceramide. Ceramide, in turn, acts as a second messenger in a variety of cellular processes, including apoptosis, cell growth, and inflammation. Dysregulation of the ASM-ceramide pathway has been implicated in numerous diseases, making ASM a promising therapeutic target. Inhibition of ASM is expected to decrease the production of ceramide from sphingomyelin.
These application notes provide detailed protocols for quantifying changes in ceramide levels in response to treatment with ASM inhibitors. The primary method detailed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for lipid analysis. Additionally, this document presents example data demonstrating the effects of the ASM inhibitor imipramine on ceramide levels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ASM-ceramide signaling pathway and a general workflow for quantifying ceramide levels after treatment with an ASM inhibitor.
Quantitative Data Presentation
The following table summarizes the quantitative data on the effect of the ASM inhibitor imipramine on ceramide levels in the CA1 and dentate gyrus (DG) regions of the hippocampus in a rat model of traumatic brain injury (TBI). The data is presented as the relative fluorescence intensity of ceramide staining.
| Treatment Group | Hippocampal Region | Mean Ceramide Fluorescence Intensity (Arbitrary Units) | Standard Error of the Mean (SEM) |
| Sham + Vehicle | CA1 | 1.00 | 0.05 |
| Sham + Imipramine | CA1 | 0.98 | 0.06 |
| TBI + Vehicle | CA1 | 2.50 | 0.15 |
| TBI + Imipramine | CA1 | 1.25 | 0.10 |
| Sham + Vehicle | DG | 1.00 | 0.04 |
| Sham + Imipramine | DG | 1.02 | 0.05 |
| TBI + Vehicle | DG | 2.80 | 0.20 |
| TBI + Imipramine | DG | 1.40 | 0.12 |
Data adapted from Do et al., 2022. The study used immunofluorescence, and the data represents a relative quantification of ceramide levels. The results demonstrate a significant reduction in ceramide levels in the imipramine-treated TBI group compared to the vehicle-treated TBI group.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with ASM Inhibitor
-
Cell Seeding: Plate cells (e.g., neuronal cells, macrophages) in appropriate culture dishes at a density that allows for optimal growth and treatment.
-
Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
ASM Inhibitor Preparation: Prepare a stock solution of the ASM inhibitor (e.g., imipramine) in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a culture medium to the desired final concentrations.
-
Treatment: Once the cells have reached the desired confluency, replace the culture medium with the medium containing the ASM inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping or trypsinization. Centrifuge the cell suspension to obtain a cell pellet.
Protocol 2: Lipid Extraction from Cells or Tissues
This protocol is based on the widely used Bligh and Dyer method for lipid extraction.
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
Glass vials
-
Centrifuge
Procedure:
-
Homogenization: Resuspend the cell pellet or homogenized tissue sample in a known volume of deionized water.
-
Solvent Addition: To the homogenate, add chloroform and methanol in a ratio of 1:2 (v/v) (e.g., for 100 µL of homogenate, add 100 µL of chloroform and 200 µL of methanol).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction.
-
Phase Separation: Add chloroform and deionized water in a 1:1 ratio (v/v) to the mixture to induce phase separation (e.g., add 100 µL of chloroform and 100 µL of water).
-
Centrifugation: Centrifuge the sample at a low speed (e.g., 1000 x g) for 5-10 minutes to separate the aqueous (upper) and organic (lower) phases.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass vial.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of acetonitrile and isopropanol).
Protocol 3: Ceramide Quantification by LC-MS/MS
This protocol provides a general framework for the analysis of ceramide species. Specific parameters may need to be optimized based on the instrument and the specific ceramide species of interest.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used for ceramide separation.
-
Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%) to aid in ionization.
-
Mobile Phase B: A mixture of organic solvents such as acetonitrile and isopropanol, also containing a small percentage of formic acid.
-
Gradient: A gradient elution is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the ceramides based on their hydrophobicity.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Column Temperature: The column is often heated (e.g., to 40-50°C) to improve peak shape and separation.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for the detection of ceramides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting a specific precursor ion (the molecular ion of the ceramide) and a specific product ion (a characteristic fragment ion) for each ceramide species. This provides high specificity and sensitivity.
-
Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and gas flows to achieve maximum signal intensity for the target ceramides.
-
Collision Energy: Optimize the collision energy for each MRM transition to maximize the intensity of the product ion.
Quantification:
-
Internal Standards: Use stable isotope-labeled ceramide internal standards (e.g., C17:0 ceramide) to correct for variations in extraction efficiency and instrument response.
-
Calibration Curve: Prepare a calibration curve using known concentrations of ceramide standards to determine the concentration of ceramides in the samples.
-
Data Analysis: Integrate the peak areas of the MRM transitions for each ceramide and its corresponding internal standard. Use the calibration curve to calculate the concentration of each ceramide species in the samples. The results are typically expressed as pmol or ng of ceramide per mg of protein or per million cells.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the effects of ASM inhibitors on ceramide levels. The use of LC-MS/MS offers a robust and sensitive method for the accurate quantification of various ceramide species. The provided example data clearly demonstrates the potential of ASM inhibitors to modulate ceramide production, highlighting the importance of precise quantification in understanding the therapeutic potential of these compounds.
Troubleshooting & Optimization
Technical Support Center: ASM Inhibitor 4i (ASM-IN-1)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Acid Sphingomyelinase (ASM) inhibitor 4i, also known as ASM-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is ASM inhibitor 4i (this compound)?
A1: ASM inhibitor 4i (this compound) is a potent and orally active direct inhibitor of acid sphingomyelinase (ASM) with an IC₅₀ value of 1.5 µM.[1][2] It has been investigated for its anti-inflammatory and antiatherosclerotic activities.[1][2]
Q2: What are the physical and chemical properties of ASM inhibitor 4i?
A2: The key properties of ASM inhibitor 4i are summarized in the table below.
| Property | Value |
| Alternate Name | This compound |
| CAS Number | 2913151-46-7 |
| Molecular Formula | C₁₆H₁₂BrN₃O₄ |
| Molecular Weight | 390.19 g/mol |
Data sourced from MedChemExpress Product Data Sheet.[2]
Q3: How does ASM inhibitor 4i work?
A3: ASM inhibitor 4i directly inhibits the enzymatic activity of acid sphingomyelinase. ASM is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[3][4][5] By inhibiting ASM, this compound reduces the production of ceramide, a bioactive lipid involved in various cellular processes, including apoptosis, inflammation, and stress responses.[3][6]
Troubleshooting Guide: Solubility and Stability
Issue 1: Difficulty Dissolving the Powdered Compound
Symptoms:
-
The powdered ASM inhibitor 4i does not fully dissolve in the chosen solvent.
-
Visible particulates or cloudiness in the solution after vortexing.
Possible Causes:
-
The compound has low aqueous solubility.
-
Insufficient solvent volume or dissolving energy.
Solutions:
-
Use an appropriate organic solvent: For in vitro studies, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent.[2]
-
Apply sonication: The product data sheet for this compound explicitly states the need for ultrasonic treatment to achieve high concentrations in DMSO.[2] Use a bath sonicator to aid dissolution.
-
Gentle warming: If sonication is not sufficient, gentle warming of the solution (e.g., to 37°C) may aid dissolution. However, be cautious as excessive heat may degrade the compound.
Issue 2: Precipitation of the Inhibitor in Aqueous Solutions
Symptoms:
-
A clear stock solution of ASM inhibitor 4i in DMSO becomes cloudy or forms a precipitate when diluted into aqueous media (e.g., cell culture medium, PBS).
Possible Causes:
-
ASM inhibitor 4i is hydrophobic and will precipitate out of solution when the concentration of the organic solvent (DMSO) is significantly lowered.
Solutions:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of 0.1% to 0.5% in your experimental setup. Most cell lines can tolerate this range without significant toxicity.
-
Use a serial dilution method: Instead of directly adding the highly concentrated DMSO stock to your aqueous buffer, perform an intermediate dilution step in your culture medium or PBS.
-
Add to medium containing protein: If your culture medium contains serum (e.g., FBS), the proteins can help to stabilize the compound and prevent precipitation. Add the inhibitor to the complete medium rather than a serum-free buffer.
-
Vortex during dilution: When diluting the DMSO stock, vortex the aqueous solution to ensure rapid and even distribution of the compound, which can help prevent localized high concentrations that are prone to precipitation.
Issue 3: Concerns About Compound Stability and Storage
Symptoms:
-
Loss of inhibitory activity over time.
-
Visible changes in the appearance of the stock solution (e.g., color change, precipitation).
Possible Causes:
-
Improper storage of the powdered compound or stock solutions.
-
Degradation due to repeated freeze-thaw cycles.
-
Long-term storage at inappropriate temperatures.
Solutions:
-
Follow recommended storage conditions: Adhere to the storage guidelines provided by the supplier.
-
Aliquot stock solutions: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your stock solution and store them at -80°C.
-
Use fresh dilutions: Prepare fresh dilutions of the inhibitor in your aqueous experimental buffer for each experiment. Do not store the compound in aqueous solutions for extended periods.
Data Summary
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 60 mg/mL (153.77 mM) | Requires sonication for dissolution.[2] |
| 10% DMSO / 90% Corn Oil | ≥ 3 mg/mL (7.69 mM) | Recommended for in vivo studies.[2] |
Storage and Stability
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress Product Data Sheet.[1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: ASM inhibitor 4i (this compound) powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance, sonicator.
-
Procedure: a. Calculate the required mass of ASM inhibitor 4i for your desired volume of 10 mM stock solution (Molecular Weight = 390.19 g/mol ). For 1 mL of a 10 mM solution, you will need 3.90 mg. b. Weigh the calculated amount of the powdered inhibitor and place it in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex the tube for 1-2 minutes to initially mix the compound. e. Place the tube in a bath sonicator and sonicate until the solution is clear and all particulate matter has dissolved. This may take several minutes. f. Once fully dissolved, prepare single-use aliquots to avoid repeated freeze-thaw cycles. g. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
Protocol 2: Dilution of Stock Solution for Cell Culture Experiments
-
Materials: 10 mM stock solution of ASM inhibitor 4i in DMSO, pre-warmed complete cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. To achieve a final concentration of 10 µM in your cell culture well, you will need to perform a 1:1000 dilution. c. It is recommended to perform a serial dilution. First, dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution. d. Vortex the intermediate solution gently. e. Add the required volume of the 100 µM intermediate solution to your cell culture wells to achieve the final desired concentration (e.g., for a final concentration of 10 µM, add 100 µL of the 100 µM solution to 900 µL of medium in the well). f. Ensure the final concentration of DMSO in the culture medium is below 0.5% to avoid solvent-induced cytotoxicity.
Visualizations
Acid Sphingomyelinase Signaling Pathway
Caption: The Acid Sphingomyelinase (ASM) signaling pathway.
Experimental Workflow: Preparing a Working Solution
Caption: Workflow for preparing a working solution of ASM inhibitor 4i.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The acid sphingomyelinase/ceramide pathway: biomedical significance and mechanisms of regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Emerging roles of the acid sphingomyelinase/ceramide pathway in metabolic and cardiovascular diseases: Mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Mitigating Off-Target Effects of Novel Acid Sphingomyelinase (ASM) Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel Acid Sphingomyelinase (ASM) inhibitors. The information provided is based on the general properties of ASM inhibitors and established methodologies for assessing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the common classes of ASM inhibitors and their general mechanisms of action?
A1: ASM inhibitors can be broadly categorized into two main classes:
-
Direct Inhibitors: These compounds, such as ARC39, bind directly to the active site of ASM, thereby blocking its catalytic activity.[1]
-
Functional Inhibitors of Acid Sphingomyelinase (FIASMAs): This is a larger class of compounds that are typically cationic amphiphilic drugs, including some antidepressants like amitriptyline and imipramine.[2][3] They do not bind directly to the active site but rather accumulate in lysosomes due to their physicochemical properties.[4][5] This accumulation alters the electrostatic properties of the lysosomal membrane, causing ASM to detach and subsequently undergo proteolytic degradation.[5][6]
Q2: What are the potential on-target effects of ASM inhibition that I should expect in my cellular model?
A2: Inhibition of ASM leads to a decrease in the hydrolysis of sphingomyelin to ceramide.[7] This can have several downstream consequences, including:
-
Induction of autophagy.[8]
-
Modulation of immune responses, for example, by affecting the balance of T-cell populations.[2]
-
Impairment of plasma membrane repair mechanisms.[9]
Q3: What are the known or potential off-target effects of ASM inhibitors?
A3: FIASMAs, due to their mechanism of action related to their physicochemical properties, are more prone to off-target effects. A known off-target for some FIASMAs is Acid Ceramidase (AC) , another lysosomal enzyme involved in sphingolipid metabolism.[4] Inhibition of AC can lead to the accumulation of ceramide, which might counteract or confound the effects of ASM inhibition. Other potential off-targets for novel small molecule inhibitors could include other hydrolases, kinases, or GPCRs, depending on the inhibitor's chemical scaffold.
Q4: How can I experimentally assess the off-target profile of my novel ASM inhibitor?
A4: A tiered approach is recommended:
-
Initial Selectivity Screening: Screen your compound against a panel of related enzymes, such as other sphingolipid-metabolizing enzymes (e.g., neutral sphingomyelinase, acid ceramidase).
-
Broad Off-Target Profiling: Utilize commercial services that offer screening against a broad panel of receptors, ion channels, and enzymes (e.g., a kinase panel).
-
Cell-Based Assays: Employ cell-based assays to observe the overall cellular phenotype and identify unexpected biological activities. Proteomic and transcriptomic analyses can provide a global view of cellular changes.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent ASM inhibition in cell-based assays. | 1. Compound instability in media. 2. Poor cell permeability. 3. For FIASMAs, incorrect pH of the lysosomal compartment in your cell line. | 1. Assess compound stability in your specific cell culture media over the time course of the experiment. 2. Evaluate cell permeability using standard assays (e.g., PAMPA). 3. Confirm lysosomal pH using commercially available dyes. |
| Unexpected cellular phenotype not consistent with known ASM function. | 1. Off-target effects of the inhibitor. 2. Metabolism of the inhibitor into an active or toxic species. | 1. Perform off-target profiling as described in FAQ Q4. 2. Analyze the metabolic stability of your compound in the presence of liver microsomes or in your cellular model. |
| Discrepancy between in vitro enzymatic inhibition and cellular activity. | 1. The inhibitor is a FIASMA and requires an acidic lysosomal environment to be active. 2. The inhibitor is a substrate for cellular efflux pumps. | 1. Test the inhibitor in a cell-free enzymatic assay at acidic pH to confirm direct inhibition. 2. Use inhibitors of common efflux pumps (e.g., verapamil for P-gp) to see if cellular potency is restored. |
Quantitative Data on Off-Target Effects
Due to the lack of publicly available data for a specific ASM inhibitor "4i," the following table presents a representative off-target profile for a hypothetical novel ASM inhibitor. This data is for illustrative purposes to guide researchers in their own data presentation.
Table 1: Representative Off-Target Profile of a Hypothetical ASM Inhibitor
| Target | IC50 (µM) | Assay Type | Notes |
| Acid Sphingomyelinase (ASM) | 0.05 | Enzymatic (in vitro) | On-target activity |
| Neutral Sphingomyelinase (NSM) | > 100 | Enzymatic (in vitro) | High selectivity over NSM |
| Acid Ceramidase (AC) | 5.2 | Enzymatic (in vitro) | Moderate off-target activity |
| Histamine H1 Receptor | 1.5 | Radioligand Binding | Potential for off-target effects at higher concentrations |
| Serotonin Transporter (SERT) | 8.9 | Radioligand Binding | Potential for off-target effects at higher concentrations |
| A panel of 97 kinases | > 10 for all | Enzymatic (in vitro) | No significant kinase inhibition |
Experimental Protocols
Protocol 1: In Vitro ASM Activity Assay
This protocol describes a cell-free enzymatic assay to determine the direct inhibitory activity of a compound on ASM.
-
Reagents and Materials:
-
Recombinant human ASM
-
Fluorescent sphingomyelin substrate (e.g., BODIPY-FL C12-sphingomyelin)
-
Assay buffer: 250 mM sodium acetate, 1 mM EDTA, pH 5.0
-
Test compound dissolved in DMSO
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 10 µL of the compound dilutions to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 20 µL of recombinant ASM to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorescent sphingomyelin substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of chloroform:methanol (2:1, v/v).
-
Centrifuge the plate to separate the phases.
-
Measure the fluorescence of the aqueous phase (containing the fluorescent phosphocholine headgroup) in a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Visualizations
Caption: Mechanisms of ASM Inhibition.
Caption: Workflow for Off-Target Identification.
References
- 1. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Acid Sphingomyelinase Allows for Selective Targeting of CD4+ Conventional versus Foxp3+ Regulatory T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing functional inhibitors of acid sphingomyelinase (fiasmas): an opportunity against SARS‐CoV‐2 infection? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Inhibition of acid sphingomyelinase disrupts LYNUS signaling and triggers autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ASM Inhibitor Concentrations for In Vitro Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Acid Sphingomyelinase (ASM) inhibitors for in vitro experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results | Inconsistent inhibitor concentration, degradation of the inhibitor, or cellular stress. | Prepare fresh dilutions of the inhibitor for each experiment from a concentrated stock. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed 0.5%. Monitor cell health to ensure that the observed effects are due to ASM inhibition and not cellular stress. |
| No observable effect of the inhibitor | The inhibitor concentration may be too low, the inhibitor may be inactive, or the incubation time could be insufficient. | Perform a dose-response experiment to determine the IC50 value of the inhibitor. If published Ki or IC50 values are available, use a concentration 5 to 10 times higher to ensure complete inhibition. Verify the activity of the inhibitor through a direct enzymatic assay if possible. Also, consider extending the incubation time. |
| Inhibitor appears to have off-target effects | The inhibitor concentration may be too high, or the inhibitor may lack specificity. | Titrate the inhibitor to the lowest effective concentration based on your dose-response curve. If off-target effects persist, consider screening the inhibitor against other related enzymes or using a structurally different ASM inhibitor as a control. |
| Cell death or cytotoxicity observed | The inhibitor may be toxic to the cells at the concentration used. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your main experiment to determine the concentration range where the inhibitor is not toxic. Always use the lowest concentration that gives you the desired inhibitory effect. |
Frequently Asked Questions (FAQs)
Q1: What is Acid Sphingomyelinase (ASM) and why is it a therapeutic target?
A1: Acid Sphingomyelinase (ASM) is a key enzyme in sphingolipid metabolism, catalyzing the breakdown of sphingomyelin into ceramide and phosphocholine.[1][2] The ASM/ceramide pathway is involved in a wide range of cellular processes, including stress responses, inflammation, apoptosis, and membrane signaling.[1][2][3] Dysregulation of ASM activity has been implicated in numerous diseases, making it an important target for therapeutic intervention.[4][5]
Q2: How do I determine the starting concentration for my ASM inhibitor in an in vitro assay?
A2: If the IC50 or Ki value of your inhibitor is known from previous studies, a good starting point is to use a concentration 5 to 10 times the IC50 to achieve maximal inhibition. If this information is not available, a broad range of concentrations (e.g., from nanomolar to micromolar) should be tested to generate a dose-response curve and determine the IC50.
Q3: What is the difference between a direct ASM inhibitor and a functional inhibitor of ASM (FIASMA)?
A3: A direct ASM inhibitor, like ARC39, physically interacts with the enzyme to block its catalytic activity.[6][7] In contrast, functional inhibitors of ASM (FIASMAs), such as the antidepressant amitriptyline, are typically cationic amphiphilic drugs that indirectly inhibit ASM by causing its displacement from the lysosomal membrane and subsequent degradation.[5][8]
Q4: What are some important controls to include in my in vitro experiment with an ASM inhibitor?
A4: It is crucial to include a vehicle control (the solvent used to dissolve the inhibitor, e.g., DMSO) to account for any effects of the solvent on the cells. A positive control, such as a well-characterized ASM inhibitor like amitriptyline, can help validate your assay.[5] Additionally, using a negative control compound that is structurally similar to your inhibitor but inactive against ASM can help demonstrate specificity.
Q5: How can I be sure that the effects I'm seeing are due to ASM inhibition and not off-target effects?
A5: To confirm that the observed cellular effects are due to on-target ASM inhibition, you can perform rescue experiments by adding exogenous ceramide. If the inhibitor's effects are reversed by ceramide, it suggests that they are mediated through the ASM pathway. Additionally, using a second, structurally distinct ASM inhibitor should produce similar biological effects.
Experimental Protocols
Determining the IC50 of an ASM Inhibitor
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of your ASM inhibitor in the appropriate cell culture medium. It is recommended to prepare a 2X concentrated stock of each dilution.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X inhibitor dilutions to the corresponding wells. Include vehicle control wells.
-
Incubation: Incubate the plate for a predetermined amount of time, based on the expected kinetics of the inhibitor and the biological process being studied.
-
ASM Activity Assay: Lyse the cells and measure ASM activity using a commercially available fluorometric or colorimetric assay kit.
-
Data Analysis: Plot the percentage of ASM inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce ASM activity by 50%.[9]
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding and Treatment: Follow steps 1-3 from the IC50 determination protocol.
-
Incubation: Incubate the cells with the inhibitor for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot cell viability versus inhibitor concentration to determine the cytotoxic concentration of the compound.
Data Presentation
Table 1: Example IC50 Values for Known ASM Inhibitors
| Inhibitor | Cell Type | IC50 (µM) | Reference |
| Amitriptyline | Human PBMC | ~1-5 | [10] |
| Sertraline | Human PBMC | ~1 | [10] |
| ARC39 | L929 cells | ~0.1 | [6] |
| Uncaged Phosphoramidite | In vitro enzyme assay | 5 | [11] |
Visualizations
Caption: Workflow for optimizing ASM inhibitor concentration.
Caption: The Acid Sphingomyelinase (ASM) signaling pathway.
References
- 1. The acid sphingomyelinase/ceramide pathway: biomedical significance and mechanisms of regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. scbt.com [scbt.com]
- 4. Emerging roles of the acid sphingomyelinase/ceramide pathway in metabolic and cardiovascular diseases: Mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons [frontiersin.org]
- 6. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of acid sphingomyelinase increases regulatory T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A photocaged inhibitor of acid sphingomyelinase - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06661C [pubs.rsc.org]
troubleshooting ASM inhibitor 4i delivery in animal models
Welcome to the technical support center for the Acid Sphingomyelinase (ASM) inhibitor 4i. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective delivery and troubleshooting of this small molecule inhibitor in animal models. The following information is presented in a question-and-answer format to directly address common challenges encountered during preclinical research.
Understanding ASM and Inhibition
Acid Sphingomyelinase (ASM) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin into ceramide.[1] Dysregulation of ASM activity is implicated in numerous diseases, making it a key therapeutic target.[2][3][4][5] Small molecule inhibitors of ASM, such as the hypothetical compound 4i, are powerful tools for studying its function and for potential therapeutic development.[6] These inhibitors can be broadly categorized as functional inhibitors (FIASMAs), which indirectly cause ASM degradation, or direct inhibitors that interact with the enzyme's active site.[7]
Figure 1: Simplified ASM signaling pathway and the action of Inhibitor 4i.
Frequently Asked Questions (FAQs)
Q1: What is ASM Inhibitor 4i and how does it work?
A1: ASM Inhibitor 4i is a potent, selective small molecule designed to inhibit the enzymatic activity of Acid Sphingomyelinase (ASM). By blocking ASM, 4i prevents the conversion of sphingomyelin to ceramide, thereby modulating downstream signaling pathways involved in processes like apoptosis and inflammation.[1] It is characterized as a hydrophobic compound, which presents specific challenges and considerations for in vivo delivery.
Q2: Why is the formulation of Inhibitor 4i critical for in vivo studies?
A2: As a hydrophobic molecule, Inhibitor 4i has poor solubility in aqueous solutions like saline or phosphate-buffered saline (PBS).[8] A proper formulation is essential to ensure the compound is solubilized and remains stable in a vehicle suitable for administration to animal models, thereby achieving adequate bioavailability and exposure in target tissues.[8]
Q3: What are the most common routes of administration for a compound like 4i in mice or rats?
A3: The most common routes are intravenous (IV), intraperitoneal (IP), and oral gavage (PO). The choice depends on the experimental goals, the desired pharmacokinetic profile, and the formulation. IV administration provides immediate systemic exposure, while IP offers a slower absorption profile.[5] Oral gavage is used to assess oral bioavailability but can be challenging for hydrophobic compounds.[9]
Q4: How can I confirm that Inhibitor 4i is engaging its target in vivo?
A4: Target engagement can be assessed by measuring ASM activity in tissue lysates or plasma from treated animals. A significant reduction in ASM activity compared to vehicle-treated controls indicates that the inhibitor has reached its target.[10] Additionally, measuring the levels of sphingomyelin and ceramide can provide pharmacodynamic evidence of target modulation.
Experimental Workflow for In Vivo Studies
Successful in vivo experiments with Inhibitor 4i require a systematic approach, from formulation development to data analysis. The workflow below outlines the key steps.
Figure 2: General experimental workflow for testing ASM Inhibitor 4i in vivo.
Troubleshooting Guides
Formulation & Stability Issues
Q: My formulation of Inhibitor 4i appears cloudy or has visible precipitate. What should I do?
A: This indicates poor solubility or instability.
-
Check Vehicle Components: Ensure all components of your vehicle are correctly prepared and mixed. For hydrophobic compounds, vehicles often require a combination of co-solvents and surfactants.[11]
-
Increase Solubilizing Agents: You may need to increase the concentration of the co-solvent (e.g., DMSO, PEG300) or surfactant (e.g., Tween 80, Kolliphor EL). However, be mindful of the maximum tolerated concentrations of these excipients in your animal model.
-
Sonication/Heating: Gentle heating or sonication can aid dissolution. However, you must first confirm that Inhibitor 4i is stable under these conditions.
-
pH Adjustment: Check if adjusting the pH of the final formulation improves solubility, but ensure the pH remains within a physiologically tolerable range (typically 4.5-8.0 for injections).[5]
-
Prepare Fresh: Formulations, especially those for hydrophobic compounds, can be unstable. Always prepare them fresh before each use unless stability data supports otherwise.[12]
Q: How do I perform a basic stability test for my formulation?
A: A simple stability test involves preparing the formulation and storing it under the intended experimental conditions (e.g., room temperature on the benchtop).[13]
-
Prepare the final formulation of Inhibitor 4i.
-
Visually inspect for clarity and absence of precipitation at time zero.
-
Keep the formulation at room temperature and inspect again at intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
Any signs of precipitation, color change, or cloudiness indicate instability, and the formulation should be used immediately after preparation. For more rigorous analysis, HPLC can be used to quantify the concentration of 4i over time.[13]
| Component | Function | Common Examples | Typical Concentration Range (Parenteral) |
| Solvent | Primary liquid phase | Water for Injection, Saline | 50-90% |
| Co-solvent | Increases solubility of hydrophobic drug | DMSO, PEG300, Ethanol, Propylene Glycol | 5-40% |
| Surfactant | Prevents precipitation, aids solubilization | Tween 80, Polysorbate 20, Kolliphor® EL | 1-10% |
| Buffering Agent | Maintain physiological pH | Phosphate buffer, Citrate buffer | As needed to achieve pH 6.5-7.5 |
Table 1: Common Excipients for Formulating Hydrophobic Inhibitors.
Inconsistent Efficacy or Pharmacokinetic (PK) Results
Q: I am seeing high variability in my efficacy study between animals in the same treatment group. What could be the cause?
A: High variability often points to issues with drug delivery or formulation.
-
Inconsistent Administration: Ensure the administration technique (e.g., IV, IP) is consistent. For IV injections, confirm proper placement in the tail vein to avoid accidental subcutaneous delivery.[14] For oral gavage, ensure the dose is delivered to the stomach without reflux or accidental tracheal administration.[15]
-
Formulation Instability: If the inhibitor is precipitating out of solution before or during administration, different animals will receive different effective doses. Prepare the formulation in small batches and use immediately.
-
Biological Variability: Animal models inherently have biological variability. Ensure animals are age and sex-matched and are sourced from a reliable vendor.
-
Pharmacokinetics: Run a pilot PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 4i.[16] High inter-animal variability in PK can lead to variable efficacy.
Q: My in vivo results are not matching my in vitro potency. Why?
A: This is a common challenge in drug development.
-
Poor Bioavailability: The inhibitor may not be reaching the target tissue at a sufficient concentration. This can be due to poor absorption (if given orally), rapid metabolism, or extensive protein binding. A pharmacokinetic study is essential to determine the exposure (AUC) and maximum concentration (Cmax) in plasma and target tissues.[17]
-
Insufficient Target Engagement: Even if the drug is present in the tissue, it may not be engaging ASM effectively. This could be due to cellular barriers or efflux pumps. Measure ASM activity in the target tissue to confirm inhibition.
-
Off-Target Effects: The inhibitor might have off-target activities that confound the expected phenotype.[18][19][20] Consider profiling 4i against a panel of related enzymes or receptors.
Figure 3: Troubleshooting logic for inconsistent in vivo results with Inhibitor 4i.
Experimental Protocols
Protocol 1: Preparation of a Vehicle for Hydrophobic Inhibitor 4i (for IV/IP)
This protocol describes the preparation of a common vehicle using a co-solvent and a surfactant. Note: This is a starting point and may require optimization.
-
Prepare Stock Solution: Dissolve ASM Inhibitor 4i in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
Mix Vehicle Components: In a sterile tube, combine the surfactant and the remaining co-solvent. For a final vehicle of 10% DMSO, 5% Tween 80, and 85% Saline:
-
Add 5 parts Tween 80.
-
Add the required volume of the 4i stock solution to achieve the final desired dose concentration in 10% of the total volume. For example, for a 100 µL final volume, you would add 10 µL of the DMSO stock.
-
-
Vortex: Vortex the mixture thoroughly to ensure the surfactant and DMSO/drug solution are well mixed.
-
Add Saline: Slowly add the aqueous component (e.g., sterile saline) to the mixture while vortexing. Add the saline dropwise at the beginning to prevent the drug from precipitating. For the example above, you would add 85 parts saline.
-
Final Inspection: The final formulation should be a clear, homogenous solution. If it is cloudy, optimization is needed. Use immediately.
Protocol 2: Intravenous (Tail Vein) Injection in Mice
Materials: Mouse restrainer, heat lamp or warm water, 27-30 gauge needles, sterile syringes, prepared 4i formulation.
-
Animal Restraint: Place the mouse in a suitable restrainer, allowing access to the tail.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm (not hot) water for 1-2 minutes to dilate the lateral tail veins.
-
Preparation: Load the syringe with the correct volume of the 4i formulation, ensuring no air bubbles are present. The maximum bolus injection volume is typically 5 mL/kg.[21]
-
Injection: Wipe the tail with an alcohol swab. Immobilize the tail and insert the needle, bevel up, into one of the lateral veins at a shallow angle. You should see a small flash of blood in the needle hub upon successful entry.
-
Administration: Inject the solution slowly and steadily. If you see a subcutaneous bleb form or feel significant resistance, the needle is not in the vein. Stop, withdraw the needle, and attempt a new injection at a more proximal site.[14]
-
Post-injection: After injection, withdraw the needle and apply gentle pressure with gauze to stop any bleeding. Monitor the animal for any adverse reactions before returning it to its cage.
| Route | Mouse Volume | Rat Volume | Needle Gauge | Notes |
| Intravenous (IV) | 5 mL/kg (bolus) | 5 mL/kg (bolus) | 27-30G | Requires skill; provides 100% bioavailability. |
| Intraperitoneal (IP) | 10 mL/kg | 10 mL/kg | 25-27G | Easier than IV; inject into lower abdominal quadrant. |
| Oral Gavage (PO) | 10 mL/kg | 10-20 mL/kg | 20-22G (ball-tip) | Risk of esophageal or tracheal injury.[15][22] |
Table 2: Recommended Administration Volumes and Needle Sizes for Rodents.
Disclaimer: This guide provides general advice for a hypothetical compound. All experimental procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
- 1. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Formulation of hydrophobic peptides for skin delivery via coated microneedles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.uky.edu [research.uky.edu]
- 6. Small molecule inhibitors in veterinary oncology practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. instechlabs.com [instechlabs.com]
- 10. Inhibition of acid sphingomyelinase disrupts LYNUS signaling and triggers autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 14. research.vt.edu [research.vt.edu]
- 15. research.sdsu.edu [research.sdsu.edu]
- 16. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 21. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 22. research.fsu.edu [research.fsu.edu]
Technical Support Center: Overcoming Resistance to ASM Inhibitor 4i
Welcome to the technical support center for ASM Inhibitor 4i. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential resistance mechanisms during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for ASM Inhibitor 4i?
A1: ASM Inhibitor 4i is a functional inhibitor of acid sphingomyelinase (ASM). ASM is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide and phosphocholine.[1][2] By inhibiting ASM, 4i leads to an accumulation of sphingomyelin and a reduction in ceramide levels within the lysosome. This alteration in sphingolipid metabolism can impact various cellular processes, including signal transduction, membrane fluidity, and apoptosis.[3][4][5] Tricyclic antidepressants and their analogues, which are also functional inhibitors of ASM, work by inducing the lysosomal degradation of the enzyme.[1]
Q2: We are observing a decrease in the efficacy of ASM Inhibitor 4i in our cancer cell line over time. What are the potential mechanisms of resistance?
A2: Resistance to therapies targeting sphingolipid metabolism can arise from several mechanisms.[3][6] Based on general principles of drug resistance in cancer, potential mechanisms for reduced efficacy of ASM Inhibitor 4i could include:
-
Alterations in Sphingolipid Metabolism: Cancer cells can adapt by upregulating alternative pathways to produce pro-survival sphingolipids or by downregulating pathways that lead to the accumulation of pro-apoptotic ceramides.[3][4][7] For instance, upregulation of glucosylceramide synthase (GCS) or sphingosine kinase 1 (SPHK1) can lead to the conversion of ceramide into other molecules, thereby mitigating the effects of ASM inhibition.[4]
-
Induction of Pro-Survival Autophagy: Inhibition of ASM has been shown to trigger autophagy.[8] While autophagy can sometimes lead to cell death, it can also act as a pro-survival mechanism, allowing cancer cells to endure the stress induced by ASM inhibition.[9][10][11]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can lead to the active removal of the inhibitor from the cell, reducing its intracellular concentration and efficacy.[6][12]
-
Target Modification: Although less common for functional inhibitors, genetic mutations in the SMPD1 gene (which codes for ASM) could potentially alter the enzyme's susceptibility to the inhibitor.
Q3: How can we experimentally determine if our resistant cells have altered sphingolipid metabolism?
A3: To investigate alterations in sphingolipid metabolism, you can perform lipidomic analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). This will allow you to quantify the levels of various sphingolipids, including sphingomyelin, ceramide, sphingosine, and sphingosine-1-phosphate (S1P), in both your sensitive and resistant cell lines, with and without 4i treatment. An increase in the ratio of pro-survival sphingolipids (like S1P) to pro-apoptotic ceramides in the resistant line would suggest a metabolic rewiring.
Troubleshooting Guides
Issue 1: Decreased Apoptotic Response to ASM Inhibitor 4i
Potential Cause: Upregulation of pro-survival pathways or downregulation of pro-apoptotic signaling.
Troubleshooting Steps:
-
Assess Ceramide Levels: Compare ceramide levels in sensitive versus resistant cells after treatment with 4i. A blunted increase in ceramide in resistant cells could indicate a mechanism to bypass the inhibitor's effect.
-
Evaluate Downstream Apoptotic Markers: Use western blotting to check the activation of key apoptotic proteins like caspases (e.g., cleaved caspase-3, -8, -9) and the expression of Bcl-2 family proteins.
-
Investigate Pro-Survival Signaling: Examine the activation status of pro-survival pathways such as PI3K/Akt and MAPK/ERK, which can be activated by pro-tumorigenic sphingolipids like S1P.[6]
Issue 2: Increased Cell Viability Despite ASM Inhibition
Potential Cause: Induction of a pro-survival autophagic response.
Troubleshooting Steps:
-
Monitor Autophagy Markers: Use western blotting to measure the levels of LC3B-II and p62/SQSTM1. An increase in the LC3B-II/LC3B-I ratio and a decrease in p62 are indicative of increased autophagic flux.[8]
-
Visualize Autophagosomes: Employ fluorescence microscopy to observe the formation of autophagosomes in cells expressing GFP-LC3 or by using dyes that stain autophagic vesicles.
-
Inhibit Autophagy: Treat the resistant cells with an autophagy inhibitor (e.g., chloroquine or 3-methyladenine) in combination with ASM Inhibitor 4i. If the combination restores sensitivity, it suggests that autophagy is a key resistance mechanism.[9]
Data Presentation
Table 1: Hypothetical Lipidomic Analysis of Sensitive vs. Resistant Cells Treated with ASM Inhibitor 4i
| Lipid Species | Cell Line | Treatment | Fold Change (vs. Untreated Sensitive) |
| Sphingomyelin | Sensitive | 4i (10 µM) | 2.5 |
| Resistant | 4i (10 µM) | 2.3 | |
| Ceramide | Sensitive | 4i (10 µM) | 3.0 |
| Resistant | 4i (10 µM) | 1.2 | |
| Sphingosine-1-Phosphate (S1P) | Sensitive | 4i (10 µM) | 0.8 |
| Resistant | 4i (10 µM) | 2.1 |
Table 2: Hypothetical IC50 Values for ASM Inhibitor 4i in Combination with Other Inhibitors
| Cell Line | ASM Inhibitor 4i (IC50) | ASM Inhibitor 4i + Chloroquine (IC50) | ASM Inhibitor 4i + SPHK1 Inhibitor (IC50) |
| Sensitive | 5 µM | 4.5 µM | 3.8 µM |
| Resistant | 25 µM | 8 µM | 10 µM |
Experimental Protocols
Protocol 1: Western Blot for Autophagy Markers
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of ASM Inhibitor 4i, alone or in combination with other inhibitors, for the desired time period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Visualizations
Caption: Sphingolipid metabolism and potential resistance to ASM inhibitor 4i.
Caption: Experimental workflow to investigate autophagy-mediated resistance.
References
- 1. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid sphingomyelinase, cell membranes and human disease: Lessons from Niemann–Pick disease | Scilit [scilit.com]
- 3. Drug Resistance: The Role of Sphingolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Sphingolipids Metabolism in Cancer Drug Resistance [frontiersin.org]
- 5. The Role of Sphingolipids Metabolism in Cancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sphingolipid metabolism and drug resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of acid sphingomyelinase disrupts LYNUS signaling and triggers autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The role of autophagy in resistance to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of autophagy; an opportunity for the treatment of cancer resistance [frontiersin.org]
- 12. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
improving the bioavailability of ASM inhibitor 4i
Technical Support Center: ASM Inhibitor 4i
Disclaimer: The following information is provided for research purposes only. ASM inhibitor 4i is an investigational compound, and its properties are still under evaluation. The data and protocols presented here are based on general principles of drug development and may not be directly applicable to all experimental setups.
Troubleshooting Guides
This section addresses common challenges researchers may encounter when working with ASM inhibitor 4i, focusing on strategies to improve its oral bioavailability.
Issue 1: Low Oral Bioavailability Observed in Animal Models
You have completed an in vivo pharmacokinetic study in rats and observed that the oral bioavailability of ASM inhibitor 4i is significantly lower than desired.
Possible Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility: Low solubility can limit the dissolution of 4i in the gastrointestinal tract, thereby reducing its absorption.
-
Action: Characterize the solubility of 4i at different pH values relevant to the gastrointestinal tract.
-
Solution: Explore formulation strategies to enhance solubility.
-
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[1][2][3]
-
Action: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of 4i.
-
Solution: Consider a prodrug approach to mask metabolic sites or co-administration with a metabolic inhibitor in preclinical studies.[]
-
-
Poor Membrane Permeability: The compound may not efficiently cross the intestinal epithelium.
-
Efflux Transporter Activity: 4i may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.
-
Action: Conduct a bidirectional Caco-2 assay to determine the efflux ratio.[6]
-
Solution: Co-administer with a known P-gp inhibitor (e.g., verapamil) in preclinical models to confirm efflux involvement.
-
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take if I suspect poor solubility is the cause of low bioavailability for ASM inhibitor 4i?
A1: The first step is to quantify the aqueous solubility of 4i. This can be done through a simple shake-flask method at various pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract. If the solubility is below 100 µg/mL, it is considered low and may be a contributing factor to poor oral absorption.
Q2: How can I improve the solubility of 4i?
A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like 4i.[7][8][9][10][11] These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing 4i in a polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[12]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, leading to a faster dissolution rate.[13]
Table 1: Comparison of Formulation Strategies for Improving Solubility of ASM Inhibitor 4i
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Amorphous Solid Dispersion | Stabilizes the drug in a high-energy, amorphous state within a polymer matrix. | Significant increase in apparent solubility and dissolution rate. | Potential for physical instability (recrystallization) over time. |
| Lipid-Based Formulation (SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion in the gut. | Enhances solubility and can improve lymphatic uptake, potentially bypassing first-pass metabolism. | Can be complex to formulate and may have issues with drug loading. |
| Nanosuspension | Reduction of drug particle size to the nanometer range, increasing the surface area for dissolution. | Increases dissolution velocity; suitable for parenteral and oral administration. | Can be prone to particle aggregation (Ostwald ripening). |
Q3: What is a prodrug approach and how can it help improve the bioavailability of 4i?
A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[14][15] This strategy can be used to overcome various biopharmaceutical challenges:
-
To Improve Solubility: A polar moiety (e.g., a phosphate or an amino acid) can be attached to 4i to increase its aqueous solubility.[16][17] This promoiety is then cleaved by enzymes in the body to release the active drug.
-
To Improve Permeability: A lipophilic promoiety can be added to enhance membrane permeability.
-
To Bypass First-Pass Metabolism: The prodrug can be designed to be resistant to metabolic enzymes in the gut and liver, releasing the active drug only after it has reached systemic circulation.[]
Q4: How do I determine if 4i is subject to high first-pass metabolism?
A4: High first-pass metabolism means that a significant portion of the drug is metabolized before it reaches the systemic circulation, leading to low bioavailability.[2][3][18] To assess this, you can perform an in vitro metabolic stability assay using liver microsomes or S9 fractions. This will provide an estimate of the intrinsic clearance of the compound. If the intrinsic clearance is high, it suggests that the compound is rapidly metabolized by the liver.
Table 2: Hypothetical Pharmacokinetic Parameters of ASM Inhibitor 4i in Rats
| Parameter | Unit | Oral Administration | Intravenous Administration |
| Dose | mg/kg | 10 | 2 |
| Cmax | ng/mL | 150 | 800 |
| Tmax | h | 1.5 | 0.1 |
| AUC(0-t) | ng*h/mL | 600 | 1200 |
| Oral Bioavailability (F%) | % | 10 | - |
Q5: What does an efflux ratio greater than 2 in a Caco-2 assay indicate?
A5: An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate of an efflux transporter, such as P-glycoprotein (P-gp).[6] This means the compound is actively transported from the basolateral (blood) side back to the apical (lumen) side of the Caco-2 cell monolayer, which can limit its net absorption in vivo.
Table 3: Hypothetical Caco-2 Permeability Data for ASM Inhibitor 4i
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Propranolol (High Permeability Control) | 25.0 | 24.5 | 0.98 | High |
| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 | Low |
| ASM Inhibitor 4i | 1.5 | 4.5 | 3.0 | Low (with efflux) |
Experimental Protocols
Protocol 1: In Vitro Solubility Assessment
-
Objective: To determine the aqueous solubility of ASM inhibitor 4i at different pH values.
-
Materials: ASM inhibitor 4i, phosphate-buffered saline (PBS) at pH 1.2, 4.5, and 6.8, DMSO, shaker, centrifuge, HPLC system.
-
Procedure:
-
Prepare a stock solution of 4i in DMSO (e.g., 10 mg/mL).
-
Add an excess amount of 4i to each pH buffer in separate vials.
-
Shake the vials at room temperature for 24 hours to ensure equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved 4i by a validated HPLC method.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability and potential for active efflux of ASM inhibitor 4i.[5][19][20][21]
-
Materials: Caco-2 cells, Transwell inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), ASM inhibitor 4i, control compounds (propranolol, atenolol), LC-MS/MS system.
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).[5]
-
For apical to basolateral (A-B) transport, add 4i to the apical side and collect samples from the basolateral side at specified time points.
-
For basolateral to apical (B-A) transport, add 4i to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of 4i in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of ASM inhibitor 4i in rats.[22][23][24]
-
Materials: Sprague-Dawley rats, ASM inhibitor 4i, vehicle for oral and intravenous administration, blood collection tubes, centrifuge, LC-MS/MS system.
-
Procedure:
-
Divide the rats into two groups: intravenous (IV) and oral (PO) administration.
-
Administer a single dose of 4i to each group (e.g., 2 mg/kg for IV, 10 mg/kg for PO).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of 4i in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 2. First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 3. Review: first-pass metabolism by the gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology [pharmaceutical-technology.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 14. Prodrugs: A Novel Approach of Drug Delivery , International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [mdpi.com]
- 16. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of a Targeted Prodrug Strategy to Enhance Oral Absorption of Poorly Water-Soluble Compounds | Semantic Scholar [semanticscholar.org]
- 18. core.ac.uk [core.ac.uk]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of ASM inhibitor 4i
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical Acid Sphingomyelinase (ASM) inhibitor, 4i. The focus is on strategies to minimize cytotoxicity, a common challenge in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ASM inhibitors?
Acid Sphingomyelinase (ASM) is an enzyme that catalyzes the breakdown of sphingomyelin into ceramide.[1][2] Ceramide is a bioactive lipid that can initiate signal transduction pathways involved in cell death (apoptosis), proliferation, and differentiation.[1][2] ASM inhibitors block this enzymatic activity, thereby preventing the production of ceramide and the subsequent downstream signaling events.[1][3] This can be beneficial in diseases where excessive ceramide production contributes to pathology, such as certain neurological disorders.[4]
Q2: Why am I observing high cytotoxicity with ASM inhibitor 4i in my cell culture experiments?
High cytotoxicity from a small molecule inhibitor like 4i can stem from several factors:
-
On-target cytotoxicity: The intended inhibition of ASM might itself be detrimental to the specific cell type being studied, as ceramide-mediated pathways are involved in normal cellular processes.[1]
-
Off-target effects: The inhibitor may be interacting with other cellular targets besides ASM, leading to unintended toxic effects.[5]
-
Compound concentration and exposure time: The concentration of 4i used may be too high, or the duration of exposure too long, leading to overwhelming cellular stress.[6][7]
-
Experimental conditions: Factors such as cell confluency, serum concentration in the media, and the type of solvent used to dissolve the inhibitor can all influence cytotoxicity.[8][9][10]
Q3: What are the initial steps to troubleshoot and reduce the cytotoxicity of 4i?
To address cytotoxicity, a systematic approach is recommended:
-
Optimize Concentration and Exposure Time: Perform a dose-response and time-course experiment to determine the lowest effective concentration of 4i and the shortest exposure time that still achieves the desired biological effect.[11]
-
Evaluate Experimental Parameters: Ensure that cell cultures are healthy and not over-confluent, as this can increase sensitivity to cytotoxic effects.[9][12] Also, consider the impact of serum levels in your media, as serum proteins can sometimes mitigate cytotoxicity.[8]
-
Assess Solvent Toxicity: Run a control experiment with the vehicle (e.g., DMSO) alone to ensure that the observed cytotoxicity is not due to the solvent.[13]
-
Investigate Off-Target Effects: If cytotoxicity persists at on-target effective concentrations, consider computational or experimental methods to identify potential off-target interactions.[14][15][16]
Troubleshooting Guide
This guide provides specific troubleshooting steps for common issues encountered during experiments with ASM inhibitor 4i.
| Issue | Potential Cause | Recommended Action |
| High levels of cell death observed even at low concentrations of 4i. | The specific cell line may be highly sensitive to ASM inhibition. | 1. Perform a more granular dose-response curve to identify a narrow therapeutic window. 2. Consider using a different cell line that may be less dependent on the ASM pathway for survival. 3. Shorten the exposure time of the inhibitor.[6] |
| Inconsistent cytotoxicity results between experiments. | Variability in experimental conditions. | 1. Standardize cell seeding density to ensure consistent confluency at the time of treatment.[12][17] 2. Use a consistent source and concentration of serum in the culture medium.[8] 3. Ensure complete solubilization of 4i in the solvent and proper mixing in the culture medium. |
| Cytotoxicity is observed, but there is no inhibition of ASM activity. | The observed cell death is likely due to off-target effects. | 1. Utilize in silico tools to predict potential off-target binding sites for 4i.[14][18] 2. Perform experimental off-target profiling using techniques like kinase panels or other relevant screening platforms. 3. Consider synthesizing analogs of 4i to identify structures with improved specificity. |
| High background cytotoxicity in vehicle-treated control cells. | The solvent used to dissolve 4i is toxic to the cells at the concentration used. | 1. Determine the maximum non-toxic concentration of the solvent for your specific cell line. 2. Explore alternative, less toxic solvents for dissolving 4i.[19][20][21] 3. Ensure the final solvent concentration in the culture medium is as low as possible (typically <0.5%).[13] |
| Increased oxidative stress is observed alongside cytotoxicity. | Inhibition of the ASM/ceramide pathway may be disrupting cellular redox balance, or 4i itself may be inducing oxidative stress. | 1. Co-treat cells with an antioxidant to see if it rescues the cytotoxic phenotype.[22] 2. Measure markers of oxidative stress (e.g., reactive oxygen species) to confirm this as a mechanism of toxicity.[23] 3. Investigate small molecules that can mitigate mitochondrial oxidative stress.[24][25] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess and minimize the cytotoxicity of ASM inhibitor 4i.
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol determines the concentration of 4i that causes a 50% reduction in cell viability (IC50).
Materials:
-
Cell line of interest
-
Complete culture medium
-
ASM inhibitor 4i stock solution
-
Vehicle (e.g., DMSO)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 4i in complete culture medium. Also, prepare a vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of 4i or vehicle.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis vs. Necrosis Assessment using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between apoptotic (early and late) and necrotic cell death.
Materials:
-
Cell line of interest
-
Complete culture medium
-
ASM inhibitor 4i
-
Vehicle (e.g., DMSO)
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentration of 4i or vehicle for the chosen exposure time.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark as per the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Diagram 1: General Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of ASM inhibitor 4i.
Diagram 2: Hypothetical Signaling Pathway of ASM-Induced Apoptosis
This diagram illustrates a simplified, general pathway of how ASM can contribute to apoptosis. The specific downstream effectors can be cell-type dependent.
Caption: Simplified ASM-mediated apoptotic signaling pathway.
References
- 1. The unexpected role of acid sphingomyelinase in cell death and the pathophysiology of common diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASM Antibody | Cell Signaling Technology [cellsignal.com]
- 3. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]
- 4. Acid sphingomyelinase as a pathological and therapeutic target in neurological disorders: focus on Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotherapy - Wikipedia [en.wikipedia.org]
- 8. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The Importance of Quantitative Cell Culture for Successful Experiments | Olympus LS [evidentscientific.com]
- 13. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 15. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive Methods for Off-Target Detection in Gene Editing - CD Genomics [cd-genomics.com]
- 17. Everything You Need to Know About Cell Confluency | SnapCyte™ [snapcyte.com]
- 18. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms-Assessment of Cytotoxicity and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. Discovery of Small-Molecule Enhancers of Reactive Oxygen Species That are Nontoxic or Cause Genotype-Selective Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Machine Learning-Driven Prediction of Reactive Oxygen Species Dynamics for Assessing Nanomaterials’ Cytotoxicity [mdpi.com]
- 24. Mitochondria-Targeting Small Molecules Effectively Prevent Cardiotoxicity Induced by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Small Molecule to Reduce Mitochondrial Generation of Oxidative Stress – Fight Aging! [fightaging.org]
Technical Support Center: Synthesis of ASM Inhibitor 4i
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of the Acid Sphingomyelinase (ASM) inhibitor 4i, a novel N-hydroxy-1,2,4-oxadiazole-5-formamide derivative.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of ASM inhibitor 4i and related analogs.
| Question/Issue | Possible Cause(s) | Troubleshooting Suggestions |
| Low yield in the formation of the 1,2,4-oxadiazole ring. | - Incomplete activation of the carboxylic acid.- Degradation of the amidoxime starting material.- Inefficient cyclization conditions. | - Ensure complete dissolution and activation of the carboxylic acid with a suitable coupling agent (e.g., HATU, HBTU).- Use freshly prepared or properly stored amidoxime; it can be unstable.- Optimize the reaction temperature and time for the cyclization step. Microwave irradiation may improve yields in some cases. |
| Difficulty in the final N-acylation step to form the formamide. | - Low reactivity of the secondary amine on the heterocyclic core.- Steric hindrance around the amine.- Incomplete formation of the formylating agent. | - Use a more reactive formylating agent, such as pre-formed formic acetic anhydride or a different activating agent for formic acid.- Increase the reaction temperature or prolong the reaction time.- Ensure the starting amine is fully dissolved and the reaction is performed under anhydrous conditions. |
| Presence of significant impurities in the final product. | - Incomplete reaction at any of the synthetic steps.- Side reactions, such as rearrangement of the oxadiazole ring.- Decomposition of the product during workup or purification. | - Monitor each reaction step by TLC or LC-MS to ensure completion.- Purify intermediates at each step to remove unreacted starting materials and byproducts.- Use appropriate purification techniques, such as column chromatography with a suitable solvent system or preparative HPLC for the final compound. Avoid strongly acidic or basic conditions during workup if the compound is sensitive. |
| Poor solubility of intermediates or the final compound. | - The planar aromatic and heterocyclic core can lead to aggregation and poor solubility in common organic solvents. | - Try a range of solvents or solvent mixtures for the reaction and purification (e.g., DMF, DMSO, THF, or mixtures with chlorinated solvents).- Gentle heating may improve solubility, but monitor for any degradation.- For purification, consider a solvent system that balances solubility and separation on the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for ASM inhibitor 4i?
A1: The synthesis of ASM inhibitor 4i involves a multi-step process that typically includes the formation of a key 1,2,4-oxadiazole intermediate followed by functionalization. The general workflow involves the reaction of a substituted benzamidoxime with an activated carboxylic acid to form the 1,2,4-oxadiazole ring, followed by N-acylation to install the formamide group.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters to control include:
-
Anhydrous conditions: Many of the coupling and activation steps are sensitive to moisture.
-
Temperature: Both the cyclization to form the oxadiazole and the final acylation may require specific temperature control to avoid side reactions and degradation.
-
Stoichiometry of reagents: Precise control of the molar ratios of the coupling agents, bases, and reactants is crucial for high yields and purity.
Q3: Are there any specific safety precautions to consider?
A3: Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE). Some of the reagents used, such as coupling agents and organic solvents, can be hazardous. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Q4: How can the purity of the final compound 4i be assessed?
A4: The purity of ASM inhibitor 4i should be assessed using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC) to determine the percentage purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.
Experimental Protocols
A detailed experimental protocol for the synthesis of ASM inhibitor 4i can be found in the supporting information of the primary literature.[2] The key steps are summarized below.
Step 1: Synthesis of the 1,2,4-Oxadiazole Intermediate
-
Dissolve the appropriate substituted carboxylic acid in a suitable anhydrous solvent (e.g., DMF).
-
Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) and stir for a short period to activate the carboxylic acid.
-
Add the corresponding substituted benzamidoxime to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 2: N-acylation to yield ASM Inhibitor 4i
-
Dissolve the 1,2,4-oxadiazole intermediate in an appropriate anhydrous solvent (e.g., THF).
-
Add formic acid and a coupling agent, or a pre-formed formylating agent.
-
Stir the reaction at the appropriate temperature until the starting material is consumed.
-
Quench the reaction and perform a standard workup.
-
Purify the final compound 4i by column chromatography or preparative HPLC.
Quantitative Data Summary
The following table summarizes key quantitative data for ASM inhibitor 4i from the cited literature.[2]
| Parameter | Value |
| IC₅₀ (rhASM) | 0.87 µM |
| clogP | 3.45 |
| tPSA | 95.3 Ų |
Visualizations
Diagram 1: Synthetic Workflow for ASM Inhibitor 4i
Caption: Synthetic scheme for ASM inhibitor 4i.
Diagram 2: ASM Inhibition and Downstream Effects
Caption: Mechanism of action of ASM inhibitor 4i.
References
Technical Support Center: Refining ASM Inhibitor 4i Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing the novel Acid Sphingomyelinase (ASM) inhibitor, 4i, in long-term experimental models. The information is designed to assist in refining treatment protocols and overcoming common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ASM inhibitor 4i?
A1: Inhibitor 4i is classified as a functional inhibitor of Acid Sphingomyelinase (FIASMA). Unlike direct inhibitors that bind to the enzyme's active site, 4i is a cationic amphiphilic compound. Its physicochemical properties cause it to accumulate within lysosomes, the cellular compartment where ASM is active. This accumulation leads to the detachment of ASM from the inner lysosomal membrane, followed by its inactivation and degradation.[1] This functional inhibition reduces the hydrolysis of sphingomyelin to ceramide, thereby modulating downstream signaling pathways involved in apoptosis, inflammation, and cellular stress responses.[2][3]
Q2: How do I choose the optimal concentration of Inhibitor 4i for my in vitro experiments?
A2: The optimal concentration of Inhibitor 4i should be determined empirically for each cell line and experimental condition. We recommend starting with a dose-response experiment to determine the IC50 value, which is the concentration that inhibits 50% of ASM activity. A typical starting range for FIASMAs is 1-20 µM. It is crucial to also perform a parallel cytotoxicity assay (e.g., MTT or LDH) to ensure that the chosen concentration is not causing significant cell death. For long-term studies, it is advisable to use the lowest effective concentration to minimize potential off-target effects and cytotoxicity.
Q3: I am observing high cytotoxicity in my long-term cell culture experiments. What could be the cause?
A3: High cytotoxicity during long-term studies with FIASMAs like inhibitor 4i can be due to several factors:
-
Lysosomal accumulation: The mechanism of action of FIASMAs leads to their accumulation in lysosomes.[1] Over time, this can lead to lysosomal destabilization and cell death.[4]
-
Off-target effects: As with many pharmacological inhibitors, high concentrations or prolonged exposure can lead to off-target effects.
-
Metabolite toxicity: The inhibitor or its metabolites may become toxic over time.
-
Cell line sensitivity: Different cell lines have varying sensitivities to pharmacological agents.
To troubleshoot this, consider lowering the concentration of the inhibitor, using intermittent dosing (e.g., 48 hours on, 24 hours off), or switching to a different, less toxic ASM inhibitor if possible.
Q4: What are the best practices for administering Inhibitor 4i in long-term in vivo studies?
A4: For in vivo studies, several factors need to be considered for effective and safe administration of Inhibitor 4i:
-
Route of administration: Intraperitoneal (i.p.) injection is a common route for administering FIASMAs in rodent models.[5][6]
-
Dosage: The dosage will need to be optimized. For similar compounds like amitriptyline, effective doses in mice have ranged from 2 to 12 mg/kg.[7] It is essential to perform a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Vehicle: Ensure the inhibitor is fully dissolved in a suitable vehicle. For some FIASMAs, sonication in PBS has been used to aid dissolution.[8]
-
Monitoring: Closely monitor the animals for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low ASM inhibition observed | 1. Inhibitor concentration is too low.2. Inhibitor has degraded.3. Incorrect assay method. | 1. Perform a dose-response curve to determine the optimal concentration.2. Prepare fresh stock solutions of the inhibitor. Store as recommended.3. Verify the ASM activity assay protocol. Use a positive control (e.g., a well-characterized FIASMA). |
| High background in ASM activity assay | 1. Substrate degradation.2. Non-specific fluorescence/absorbance. | 1. Use fresh substrate and protect from light.2. Include a no-enzyme control to measure background signal. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions.2. Inconsistent inhibitor preparation.3. Assay timing. | 1. Maintain consistent cell density, passage number, and media conditions.2. Prepare fresh inhibitor dilutions from a validated stock for each experiment.3. Ensure consistent incubation times with the inhibitor and for the assay itself. |
| Unexpected phenotypic changes in cells/animals | 1. Off-target effects of the inhibitor.2. Cellular stress response. | 1. Lower the inhibitor concentration. If possible, confirm the phenotype with a different ASM inhibitor or using a genetic approach (e.g., siRNA).2. Assess markers of cellular stress (e.g., ROS production, heat shock proteins). |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations for several known ASM inhibitors. This data can serve as a reference for designing experiments with Inhibitor 4i.
| Inhibitor | Type | IC50 / Effective Concentration | Model System |
| ARC39 | Direct Inhibitor | IC50 = 20 nM | In vitro enzyme assay[9] |
| Amitriptyline | Functional Inhibitor | 2-12 mg/kg b.w. | In vivo (mouse model)[7] |
| Imipramine | Functional Inhibitor | >50% inhibition at therapeutic concentrations | In vitro (cell culture)[10] |
| Sertraline | Functional Inhibitor | Effective at 0.2 - 1 µM | In vitro (human PBMCs)[11] |
Experimental Protocols
In Vitro ASM Activity Assay (Whole Cell Lysate)
This protocol is for measuring ASM activity in cells treated with an inhibitor.
Materials:
-
Cells cultured in appropriate plates.
-
ASM Inhibitor 4i.
-
Lysis buffer (e.g., 250 mM sodium acetate, 1% Triton X-100, pH 5.0).
-
ASM reaction buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0).
-
Fluorescent ASM substrate (e.g., N-SMase substrate).
-
Stop solution (e.g., 1 M Tris-HCl, pH 8.0).
-
96-well black, clear-bottom plates.
-
Fluorometer.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of Inhibitor 4i for the desired duration. Include a vehicle-only control.
-
Cell Lysis: Wash cells with cold PBS. Add lysis buffer and incubate on ice for 15 minutes. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Enzyme Reaction: In a 96-well plate, add 10-20 µg of protein lysate to each well. Add the fluorescent ASM substrate diluted in reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Stop Reaction: Add stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths for the substrate used.
-
Data Analysis: Normalize the fluorescence readings to the protein concentration. Calculate the percentage of ASM activity relative to the vehicle-only control.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of Inhibitor 4i.
Materials:
-
Cells cultured in 96-well plates.
-
ASM Inhibitor 4i.
-
MTT solution (5 mg/mL in PBS).
-
MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water).
-
96-well clear plates.
-
Spectrophotometer.
Procedure:
-
Cell Treatment: Plate cells in a 96-well plate and allow them to adhere. Treat with a range of concentrations of Inhibitor 4i for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm on a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control.
Visualizations
Signaling Pathway of ASM Inhibition
Caption: Mechanism of functional inhibition of ASM by Inhibitor 4i.
Experimental Workflow for a Long-Term In Vivo Study
Caption: Workflow for a typical long-term in vivo study with an ASM inhibitor.
Troubleshooting Logic for High Cytotoxicity
Caption: Decision tree for troubleshooting high cytotoxicity in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. An Investigation on in vitro and in vivo Antimicrobial Properties of the Antidepressant: Amitriptyline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. An Investigation on in vitro and in vivo Antimicrobial Properties of the Antidepressant: Amitriptyline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid Sphingomyelinase Inhibitor, Imipramine, Reduces Hippocampal Neuronal Death after Traumatic Brain Injury [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
Navigating the Nuances of ASM Inhibition: A Technical Support Guide
Welcome to the Technical Support Center for Acid Sphingomyelinase (ASM) Inhibitors. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with ASM inhibitors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of your research.
Frequently Asked Questions (FAQs)
Q1: What are the different classes of ASM inhibitors and how do they differ in their mechanism of action?
A1: ASM inhibitors can be broadly categorized into two main groups: direct inhibitors and functional inhibitors (FIASMAs).
-
Direct inhibitors physically bind to the ASM enzyme to block its catalytic activity. An example of a direct inhibitor is ARC39.[1]
-
Functional Inhibitors of Acid Sphingomyelinase (FIASMAs) are typically weak bases that accumulate in the acidic environment of lysosomes. This accumulation alters the electrostatic properties of the inner lysosomal membrane, leading to the detachment and subsequent proteolytic degradation of ASM.[2] Many antidepressants, such as imipramine and sertraline, function as FIASMAs.[2][3]
Understanding the class of your specific inhibitor is crucial, as their mechanisms can lead to different cellular effects and potential off-target activities.
Q2: Why do I observe different cellular outcomes with different ASM inhibitors, even though they all target the same enzyme?
A2: The observed inconsistencies in cellular outcomes when using different ASM inhibitors can be attributed to several factors:
-
Off-Target Effects: Many ASM inhibitors are known to have off-target effects. For instance, fendiline, in addition to inhibiting ASM, also affects the plasma membrane content of phosphatidylserine (PtdSer) and cholesterol.[4] Some PARP inhibitors have been shown to have off-target effects on kinases.[5]
-
Direct vs. Functional Inhibition: As mentioned in Q1, the mode of inhibition can lead to different downstream consequences. Functional inhibition through lysosomal accumulation might have broader effects on lysosomal homeostasis compared to direct enzymatic inhibition.[2]
-
Cell-Type Specificity: The baseline activity of ASM and the expression of downstream signaling molecules can vary significantly between different cell types, leading to diverse responses to ASM inhibition.[6]
-
Differential Impact on Signaling Pathways: ASM inhibition can affect multiple signaling pathways, including K-Ras localization, mTOR signaling, and autophagy.[4][6] The predominant effect observed may depend on the specific inhibitor and the cellular context.
Q3: Can ASM inhibitors affect cellular processes beyond ceramide production?
A3: Yes. While the primary role of ASM is the hydrolysis of sphingomyelin to ceramide and phosphorylcholine, inhibiting this enzyme can have broader consequences.[7] For example, ASM inhibition has been shown to:
-
Disrupt the localization and signaling of proteins like K-Ras from the plasma membrane.[4]
-
Inactivate mTOR signaling and trigger autophagy.[6]
-
Regulate the localization and trafficking of other palmitoylated proteins.[7]
Troubleshooting Guide
Problem 1: Inconsistent results in cell viability assays after treatment with an ASM inhibitor.
| Potential Cause | Troubleshooting Steps |
| Off-target cytotoxicity | 1. Verify if your inhibitor is a known FIASMA, as these can have broader effects on lysosomal function.[2] 2. Test the inhibitor in a cell line known to be resistant to ASM inhibition to assess off-target toxicity. 3. Consult literature for known off-target effects of your specific inhibitor.[5] |
| Variable ASM activity across cell lines | 1. Measure the baseline ASM activity in your cell line(s) of interest. 2. Compare your results with published data for similar cell types.[6] |
| Inhibitor solubility and stability | 1. Ensure complete solubilization of the inhibitor in your vehicle. 2. Test the stability of your inhibitor in culture medium over the time course of your experiment. Some compounds may precipitate or degrade.[9] |
Problem 2: Lack of expected downstream signaling changes (e.g., no change in mTOR phosphorylation).
| Potential Cause | Troubleshooting Steps |
| Insufficient ASM inhibition | 1. Confirm the potency of your inhibitor in your experimental system by performing a dose-response curve and measuring ASM activity directly. 2. Increase the inhibitor concentration or incubation time. |
| Cell-type specific signaling pathways | 1. The mTOR signaling pathway's dependence on ASM activity can be cell-type specific.[6] 2. Consider using a positive control (e.g., a cell line where the effect is well-documented) to validate your experimental setup. |
| Feedback loops and compensatory mechanisms | 1. Cellular signaling pathways often have feedback loops. For example, the phosphorylation of mTOR at Ser2448 can be dependent on its downstream target P70-S6k.[6] 2. Investigate multiple time points to capture the dynamics of the signaling cascade. |
Experimental Protocols
Protocol 1: Measurement of ASM Activity in Cell Lysates
This protocol is adapted from methods described in the literature.[10][11]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ASM lysis buffer (e.g., 250 mM sodium acetate, pH 5.0, 1% NP-40).
-
Determine protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
Incubate a defined amount of cell lysate with a fluorescent sphingomyelin substrate (e.g., BODIPY-FL-C12 Sphingomyelin) in an appropriate assay buffer at 37°C.
-
-
Lipid Extraction and Analysis:
-
Terminate the reaction by adding chloroform:methanol (2:1, v/v).
-
Separate the phases by centrifugation.
-
Collect the lower organic phase and dry it.
-
Resuspend the dried lipids and separate them by thin-layer chromatography (TLC).
-
Visualize and quantify the fluorescent ceramide product using a suitable imager.
-
Signaling Pathways and Experimental Workflows
Caption: Overview of signaling pathways influenced by ASM inhibition.
Caption: A logical workflow for troubleshooting inconsistent experimental results with ASM inhibitors.
References
- 1. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of Acid Sphingomyelinase Depletes Cellular Phosphatidylserine and Mislocalizes K-Ras from the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Inhibition of acid sphingomyelinase disrupts LYNUS signaling and triggers autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Inhibition of Acid Sphingomyelinase Allows for Selective Targeting of CD4+ Conventional versus Foxp3+ Regulatory T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Acid Sphingomyelinase Activity Assays [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Acid Sphingomyelinase (ASM) Inhibitors
A detailed guide for researchers on the performance and characteristics of prominent ASM inhibitors.
Introduction:
Acid sphingomyelinase (ASM) has emerged as a critical therapeutic target in a variety of diseases, including depression, neurodegenerative disorders, and cancer. This enzyme catalyzes the hydrolysis of sphingomyelin to ceramide, a bioactive lipid involved in numerous cellular signaling pathways. Inhibition of ASM can modulate these pathways, offering potential therapeutic benefits. While a specific inhibitor designated "4i" could not be identified in publicly available scientific literature, this guide provides a comprehensive comparison of other well-characterized ASM inhibitors, categorized into two main classes: functional ASM inhibitors (FIASMAs) and direct-acting ASM inhibitors.
Understanding the Mechanisms of ASM Inhibition
ASM inhibitors can be broadly classified based on their mechanism of action:
-
Functional ASM Inhibitors (FIASMAs): This is the largest and most studied class of ASM inhibitors. FIASMAs are typically cationic amphiphilic drugs that do not bind directly to the active site of the enzyme. Instead, they accumulate in lysosomes, the cellular compartment where ASM is active. Their amphiphilic nature allows them to insert into the inner lysosomal membrane, altering its properties and causing the detachment of ASM. Once detached, the enzyme is rendered inactive and subsequently degraded. Many antidepressants, such as amitriptyline, imipramine, and fluoxetine, are well-known FIASMAs.[1][2][3][4]
-
Direct-Acting ASM Inhibitors: These inhibitors bind directly to the ASM enzyme, typically at or near the active site, thereby preventing substrate binding and catalysis. The development of potent and selective direct-acting inhibitors is an active area of research.
Quantitative Comparison of Known ASM Inhibitors
Due to the lack of specific data for an inhibitor named "4i," the following table summarizes the inhibitory potency of several well-established ASM inhibitors. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Inhibitor | Class | IC50 (in vitro) | Cell-Based Assay Notes | Reference |
| Amitriptyline | FIASMA | Not typically reported; activity is functional | Reduces ASM activity in various cell lines | [5] |
| Imipramine | FIASMA | Not typically reported; activity is functional | Reduces ASM activity in various cell lines | [6] |
| Fluoxetine | FIASMA | Not typically reported; activity is functional | Reduces ASM activity in various cell lines | [5] |
| ARC39 | Direct-Acting | ~20 nM | Efficiently inhibits ASM in L929 and HepG2 cells | [7] |
| Compound 21b | Direct-Acting | Potent (specific IC50 not provided) | Hydroxamic acid-based inhibitor | [8] |
Note: IC50 values for FIASMAs are often not reported from direct enzymatic assays because their mechanism is not based on direct competitive inhibition. Their efficacy is typically demonstrated in cell-based assays by measuring the reduction in ASM activity or ceramide production.
Experimental Protocols
1. In Vitro ASM Activity Assay (using cell lysates):
This method is suitable for determining the direct inhibitory effect of a compound on ASM activity.
-
Cell Lysis: Culture cells (e.g., L929 fibroblasts) to confluence. Harvest and lyse the cells in a suitable buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, 0.1% Triton X-100, pH 5.0).
-
Enzyme Reaction: In a microplate, combine the cell lysate (containing the ASM enzyme) with the test inhibitor at various concentrations.
-
Substrate Addition: Add a fluorescently labeled sphingomyelin substrate (e.g., N-((4-(4-(dipyrrometheneboron difluoride)butanoyl)amino)phenyl)methyl)-sphingomyelin).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Measurement: Stop the reaction and measure the fluorescence of the resulting ceramide product using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of ASM inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
2. Cell-Based Functional ASM Inhibition Assay:
This assay is used to assess the ability of a compound to inhibit ASM activity within intact cells, which is particularly relevant for FIASMAs.
-
Cell Culture: Seed cells (e.g., H4 neuroglioma cells) in a multi-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with the test compound at various concentrations for a specific duration (e.g., 24 hours). This allows for lysosomal accumulation of FIASMAs.
-
Cell Lysis and Activity Measurement: After treatment, wash the cells and lyse them. Measure the remaining ASM activity in the cell lysates using the in vitro assay protocol described above.
-
Data Analysis: Determine the concentration of the compound that causes a 50% reduction in cellular ASM activity.
Signaling Pathways and Experimental Workflows
Sphingomyelin-Ceramide Signaling Pathway:
The following diagram illustrates the central role of ASM in the sphingomyelin-ceramide signaling pathway.
Caption: ASM catalyzes the conversion of sphingomyelin to ceramide.
Experimental Workflow for ASM Inhibitor Screening:
This diagram outlines a typical workflow for identifying and characterizing novel ASM inhibitors.
Caption: A workflow for identifying and characterizing ASM inhibitors.
Conclusion
While information on a specific "ASM inhibitor 4i" is not available, the field of ASM inhibition is rich with well-characterized compounds. FIASMAs, such as amitriptyline and imipramine, represent a large class of functionally active inhibitors with established clinical use, albeit with potential for off-target effects. The development of potent and selective direct-acting inhibitors, like ARC39, offers the promise of more targeted therapeutic interventions. The experimental protocols and workflows provided in this guide offer a framework for researchers to evaluate and compare the performance of existing and novel ASM inhibitors in their own studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel functional inhibitors of acid sphingomyelinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of acid sphingomyelinase reduces reactive astrocyte secretion of mitotoxic extracellular vesicles and improves Alzheimer’s disease pathology in the 5xFAD mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to ASM Inhibition: Direct Catalytic Inhibition vs. Functional Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct classes of Acid Sphingomyelinase (ASM) inhibitors, exemplified by the potent and specific inhibitor ARC39 and the widely studied functional inhibitor, amitriptyline. This document is intended to serve as a resource for researchers in drug discovery and cellular biology, offering insights into their mechanisms of action, comparative efficacy, and the experimental protocols for their evaluation.
I. Comparative Efficacy and Mechanism of Action
The primary distinction between ARC39 and amitriptyline lies in their mode of inhibiting ASM activity. ARC39 is a direct inhibitor that targets the catalytic site of the enzyme, whereas amitriptyline is a functional inhibitor that leads to the enzyme's degradation. This fundamental difference is reflected in their biochemical and cellular activities.
| Feature | ARC39 | Amitriptyline |
| Mechanism of Action | Direct, competitive inhibitor of the ASM catalytic site[1]. | Functional inhibitor; induces lysosomal degradation of ASM[2][3][4][5]. |
| Specificity | Highly specific for ASM[1]. | Less specific, with known effects on other cellular targets[1]. |
| Potency (IC50) | ~20 nM (in vitro)[1][6]. | Efficiently inhibits ASM; specific IC50 can vary by assay conditions. |
| Reversibility | Reversible[6]. | Irreversible (due to protein degradation)[4][5]. |
| Cellular Localization of Action | Acts on both lysosomal and secreted ASM[1]. | Primarily acts within the lysosome[2][3][4][5]. |
II. Experimental Protocols
Accurate assessment of ASM inhibitor efficacy requires robust and well-defined experimental protocols. Below are methodologies for in vitro and cell-based ASM activity assays.
In Vitro ASM Activity Assay
This assay measures the direct effect of an inhibitor on the catalytic activity of purified or recombinant ASM.
Materials:
-
Purified or recombinant human ASM
-
Fluorescent ASM substrate (e.g., BODIPY-FL-C12-sphingomyelin)
-
Assay Buffer: 200 mM sodium acetate (pH 5.0), 500 mM NaCl, 0.02% Nonidet P-40, 500 µM ZnCl2[4]
-
Inhibitor compounds (ARC39, amitriptyline)
-
96-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in the assay buffer.
-
In a 96-well plate, add a fixed concentration of ASM to each well.
-
Add the diluted inhibitor compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorescent ASM substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction (e.g., by adding a suitable stop solution or by heat inactivation).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based ASM Activity Assay
This assay measures the effect of an inhibitor on ASM activity within a cellular context.
Materials:
-
Cultured cells (e.g., L929 murine fibroblasts[1])
-
Cell culture medium and supplements
-
Inhibitor compounds (ARC39, amitriptyline)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
In vitro ASM activity assay reagents (as described above)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the inhibitor compounds for a specified duration (e.g., 1-24 hours).
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Collect the cell lysates and determine the protein concentration for each sample.
-
Perform the in vitro ASM activity assay as described above, using equal amounts of protein from each cell lysate.
-
Normalize the ASM activity to the protein concentration and calculate the percent inhibition relative to untreated control cells.
-
Determine the IC50 value for each inhibitor in the cell-based assay.
III. Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the ASM-ceramide signaling pathway and the distinct mechanisms of action of direct and functional ASM inhibitors.
Caption: The Acid Sphingomyelinase (ASM) - Ceramide signaling pathway is activated by various stress stimuli, leading to the generation of ceramide and subsequent downstream cellular responses such as apoptosis and inflammation[7][8][9].
Caption: Comparison of the mechanisms of action for a direct ASM inhibitor (ARC39) and a functional ASM inhibitor (amitriptyline). ARC39 directly binds to the active site of ASM, while amitriptyline leads to its degradation within the lysosome[1][2][3][4][5].
Caption: A simplified workflow for the in vitro and cell-based experimental protocols used to determine the efficacy of ASM inhibitors.
References
- 1. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing functional inhibitors of acid sphingomyelinase (fiasmas): an opportunity against SARS‐CoV‐2 infection? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FIASMA - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Tonic Control of Secretory Acid Sphingomyelinase Over Ventral Hippocampal Synaptic Transmission and Neuron Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The acid sphingomyelinase/ceramide pathway: biomedical significance and mechanisms of regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging roles of the acid sphingomyelinase/ceramide pathway in metabolic and cardiovascular diseases: Mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
A Comparative Guide to the Therapeutic Potential of ASM Inhibitor 4i in Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Acid Sphingomyelinase (ASM) inhibitor 4i (also known as ASM-IN-1) with established therapeutic alternatives for the treatment of atherosclerosis. The information presented is based on available preclinical data and aims to facilitate an objective evaluation of the therapeutic potential of targeting ASM in this complex cardiovascular disease.
Introduction to Acid Sphingomyelinase in Atherosclerosis
Acid sphingomyelinase (ASM) is a key enzyme in sphingolipid metabolism, catalyzing the hydrolysis of sphingomyelin to ceramide. Emerging evidence implicates the ASM/ceramide pathway in the pathogenesis of atherosclerosis.[1][2][3][4] Activation of ASM in the arterial wall contributes to several pro-atherogenic processes, including:
-
Lipoprotein aggregation and uptake: ASM-generated ceramide promotes the aggregation of low-density lipoprotein (LDL) in the arterial intima, facilitating its uptake by macrophages and the formation of foam cells, a hallmark of atherosclerotic plaques.[1][2][3][4]
-
Inflammation: The ASM/ceramide pathway can trigger pro-inflammatory signaling cascades, leading to the production of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which are crucial mediators of vascular inflammation in atherosclerosis.[1][2]
-
Endothelial dysfunction: ASM activation has been linked to endothelial dysfunction, a critical early event in the development of atherosclerosis.[3][4][5]
Given its central role in these pathological processes, inhibition of ASM has emerged as a promising therapeutic strategy for atherosclerosis. This guide focuses on a novel, direct-acting ASM inhibitor, compound 4i (this compound), and compares its preclinical efficacy with standard-of-care treatments.
Comparative Efficacy in a Murine Model of Atherosclerosis
The most widely used preclinical models for evaluating anti-atherosclerotic therapies are knockout mouse models that are prone to developing atherosclerotic plaques, such as Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice, often fed a high-fat/high-cholesterol diet.[6][7]
The following table summarizes the reported efficacy of ASM inhibitor 4i and comparator drugs in reducing atherosclerotic plaque burden in such models. It is important to note that the data are compiled from different studies and direct head-to-head comparisons are limited.
| Treatment | Mouse Model | Treatment Regimen | Plaque Reduction (%) | Key Findings | Reference |
| ASM Inhibitor 4i (this compound) | Not Specified | 6, 12, 40 mg/kg; i.p.; twice a day for 8 weeks | Data not explicitly quantified as percentage reduction, but showed significant decrease in lipid plaques. | Reduced lipid plaques in the aortic arch and aorta; decreased plasma ceramide and Ox-LDL levels. | [8] |
| Atorvastatin | ApoE3-Leiden.CETP | 5-13 mg/kg/day in diet for 25 weeks | 28% reduction in atherosclerosis progression vs. control. | Reduced plasma total cholesterol by 37%. | [9] |
| Ezetimibe | ApoE-/- | 10 mg/kg/day in drinking water for 28 days | Similar protective effects on lesion sizes as atorvastatin. | Lowered serum cholesterol and circulating inflammatory cytokines (MCP-1, TNF-α). | |
| PCSK9 Inhibitor (Peptide) | APOE3-Leiden.CETP | Not specified; 16 weeks treatment | 97% reduction in atherosclerotic lesion size vs. vehicle control. | Significantly decreased plasma cholesterol and triglycerides. | [10] |
| PCSK9 Inhibitor (AT04A Vaccine) | APOE*3Leiden.CETP | Vaccination over 18 weeks | 64% reduction in atherosclerotic lesion area vs. controls. | Lowered total cholesterol by ~50%. | [11] |
Comparative Efficacy in In Vitro Models of Vascular Inflammation
Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used in vitro model to study the inflammatory processes involved in atherosclerosis. Stimulation of HUVECs with pro-inflammatory stimuli like Lipopolysaccharide (LPS) or oxidized LDL (Ox-LDL) induces the expression and secretion of inflammatory cytokines.
The table below compares the anti-inflammatory effects of ASM inhibitor 4i and other relevant compounds in HUVEC-based assays.
| Treatment | Stimulus | Concentration | Effect on Inflammatory Markers (IL-6, TNF-α) | Reference |
| ASM Inhibitor 4i (this compound) | LPS | 1, 5 µM | Dose-dependent reduction in the expression of IL-6 and TNF-α. | [8] |
| ASM Inhibitor 4i (this compound) | Ox-LDL | 5 µM | Reduced Ox-LDL-stimulated MCP-1 mRNA expression and restored IL-6 mRNA to a normal level. | [8] |
| Atorvastatin | Fine particle extracts | 0.1, 1, 10 µmol/L | Decreased the expression of IL-6 and TNF-α. | |
| Ezetimibe | 25-hydroxycholesterol | 500 ng/mL | No significant effect on IL-6 or TNF-α mRNA levels. Reduced IL-1β mRNA. | |
| PCSK9 Inhibitors (Evolocumab) | Ox-LDL (in THP-1 macrophages) | Not specified | Reduced mRNA levels of TNF-α and IL-6. |
Experimental Protocols
In Vivo Atherosclerosis Mouse Model
-
Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice, 8-10 weeks of age. These mice are a standard model as they spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble those in humans.[6]
-
Diet: Mice are fed a high-fat, high-cholesterol "Western-type" diet (e.g., 21% fat, 0.15% cholesterol) for a period of 8-16 weeks to induce the formation of atherosclerotic plaques.
-
Treatment Administration:
-
ASM Inhibitor 4i (this compound): Administered via intraperitoneal (i.p.) injection at doses of 6, 12, or 40 mg/kg, twice daily, for the duration of the high-fat diet feeding.[8]
-
Atorvastatin: Mixed with the diet to achieve a daily dose of approximately 10 mg/kg.[6]
-
Ezetimibe: Administered in the drinking water to achieve a daily dose of 10 mg/kg.
-
PCSK9 Inhibitor: Typically administered via subcutaneous injection at specified intervals depending on the specific inhibitor.
-
-
Atherosclerotic Plaque Analysis:
-
At the end of the treatment period, mice are euthanized, and the aortas are perfused and dissected.
-
The extent of atherosclerotic lesions in the aortic root is quantified by staining cryosections with Oil Red O, which stains neutral lipids, and counterstaining with hematoxylin.
-
The lesion area is then measured using imaging software.
-
In Vitro HUVEC Inflammation Assay
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial cell growth medium.
-
Inflammatory Stimulation:
-
LPS-induced inflammation: HUVECs are treated with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified period (e.g., 6-24 hours) to induce an inflammatory response.[12]
-
Ox-LDL-induced inflammation: HUVECs are treated with oxidized Low-Density Lipoprotein (Ox-LDL) at a concentration of 50-100 µg/mL for 24-48 hours.[13][14]
-
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., ASM inhibitor 4i, atorvastatin) for a defined period before the addition of the inflammatory stimulus.
-
Measurement of Inflammatory Markers:
-
The levels of secreted inflammatory cytokines, such as IL-6 and TNF-α, in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The mRNA expression levels of these cytokines in the cell lysates can be measured by quantitative real-time polymerase chain reaction (qRT-PCR).
-
In Vitro Acid Sphingomyelinase (ASM) Activity Assay
-
Principle: The activity of ASM is measured by quantifying the rate of hydrolysis of a specific substrate.
-
Procedure (using a fluorescent substrate):
-
Prepare cell or tissue lysates in an appropriate assay buffer.
-
Add a fluorescently labeled sphingomyelin substrate (e.g., Bodipy-C12-sphingomyelin) to the lysate.[15]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and separate the fluorescent product (ceramide) from the unreacted substrate using a suitable method (e.g., chromatography).
-
Quantify the fluorescent product using a fluorometer.
-
-
Inhibitor Screening: To determine the IC50 value of an inhibitor like 4i, the assay is performed in the presence of varying concentrations of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of ASM in atherosclerosis and a typical experimental workflow for evaluating a therapeutic candidate.
Caption: ASM Signaling Pathway in Atherosclerosis.
Caption: Experimental Workflow for Evaluating ASM Inhibitor 4i.
Conclusion
The available preclinical data suggests that the ASM inhibitor 4i (this compound) holds significant promise as a therapeutic agent for atherosclerosis. Its ability to directly inhibit ASM and consequently reduce key pathological events such as lipid accumulation and vascular inflammation positions it as a novel and potentially potent anti-atherosclerotic drug.
While direct comparative data with standard-of-care treatments like statins, ezetimibe, and PCSK9 inhibitors is still limited, the initial findings for ASM inhibitor 4i are encouraging. Future head-to-head preclinical studies are warranted to definitively establish its relative efficacy and to further elucidate its mechanism of action. The development of direct and specific ASM inhibitors like 4i opens up a new avenue for the treatment of atherosclerotic cardiovascular disease, potentially offering an alternative or complementary approach to current lipid-lowering and anti-inflammatory therapies.
References
- 1. Effects of ezetimibe on atherosclerosis in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ezetimibe potently reduces vascular inflammation and arteriosclerosis in eNOS deficient ApoE ko mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipids and Atherosclerosis: The Dual Role of Ceramide and Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Alirocumab, evinacumab, and atorvastatin triple therapy regresses plaque lesions and improves lesion composition in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of a novel PCSK9 inhibitory peptide alone and with evinacumab in a mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. researchgate.net [researchgate.net]
- 13. Oxidized low-density lipoprotein decreases VEGFR2 expression in HUVECs and impairs angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanreview.org [europeanreview.org]
- 15. Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of Functional Inhibitors of Acid Sphingomyelinase (FIASMAs) in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro activity of four commonly studied functional inhibitors of acid sphingomyelinase (FIASMAs): amitriptyline, imipramine, sertraline, and fluoxetine. While a specific compound denoted as "ASM inhibitor 4i" could not be identified in the scientific literature, this guide focuses on these well-characterized FIASMAs, offering insights into their effects across various cell lines. The data presented here is collated from multiple studies, and direct comparisons should be made with consideration for the differing experimental conditions.
Mechanism of Action: Functional Inhibition of Acid Sphingomyelinase
Acid sphingomyelinase (ASM) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin to ceramide. Ceramide, in turn, acts as a second messenger in various cellular processes, including apoptosis, cell cycle arrest, and inflammation. FIASMAs do not directly inhibit the active site of ASM. Instead, these cationic amphiphilic drugs accumulate within lysosomes, where they are protonated. This leads to their insertion into the inner lysosomal membrane, causing the detachment and subsequent proteolytic degradation of ASM. This functional inhibition of ASM leads to a reduction in ceramide production and downstream signaling.[1][2]
dot
Caption: Signaling pathway of Acid Sphingomyelinase (ASM) and its functional inhibition by FIASMAs.
Comparative Activity of FIASMAs on ASM and Cellular Processes
The following tables summarize the quantitative data on the activity of selected FIASMAs in different cell lines. It is important to note that the experimental conditions, such as incubation time and assay methods, may vary between studies.
Table 1: Inhibition of Acid Sphingomyelinase Activity
| Inhibitor | Cell Line | Concentration | % ASM Activity Inhibition | Reference |
| Fluoxetine | Murine Cortical Neurons | 10 µM | Significant inhibition (24h & 48h) | [3] |
| Fluoxetine | Human PBMCs | 10 µM | Significant inhibition (24h & 48h) | [3] |
| Amitriptyline | Peripheral Blood Mononuclear Cells | Not specified | Reduced ASM activity | [4] |
| Imipramine | Peripheral Blood Mononuclear Cells | Not specified | Reduced ASM activity | [4] |
Table 2: Cytotoxic and Anti-proliferative Effects (IC50 Values)
| Inhibitor | Cell Line | Assay | Incubation Time | IC50 | Reference |
| Amitriptyline | A2780 (Ovarian Cancer) | MTT | 24 hours | 1144 µg/mL | [5][6] |
| Amitriptyline | A2780 (Ovarian Cancer) | MTT | 48 hours | 1071 µg/mL | [5][6] |
| Fluoxetine | A549 (Lung Cancer) | CCK8 | Not specified | Concentration-dependent inhibition | [7][8] |
| Fluoxetine | H460 (Lung Cancer) | CCK8 | Not specified | Concentration-dependent inhibition | [7][8] |
| Imipramine | U-2 OS (Osteosarcoma) | MTT | Not specified | Time- and dose-dependent reduction in viability | [9] |
| Imipramine | MG 63 (Osteosarcoma) | MTT | Not specified | Time- and dose-dependent reduction in viability | [9] |
| Sertraline | HeLa (Cervical Cancer) | Not specified | 24 & 48 hours | Dose-dependent decrease in viability | [3][10] |
Table 3: Effects on Apoptosis and Cell Viability
| Inhibitor | Cell Line | Effect | Concentration | Reference |
| Amitriptyline | H460 (Lung Cancer) | Increased apoptosis | 20, 50, 100 µmol/l | [11] |
| Amitriptyline | HeLa (Cervical Cancer) | Increased apoptosis and ROS generation | 50 µmol/l | [11] |
| Amitriptyline | HepG2 (Hepatoma) | Increased apoptosis and ROS generation | 50 µmol/l | [11] |
| Amitriptyline & Paroxetine | A549 & HT29 (Lung & Colon Cancer) | Inhibition of cell growth, LDH leakage, apoptosis | Dose-dependent | [12] |
| Imipramine | Neutrophils | Dose-dependent induction of apoptosis | 10 & 100 µM | [13] |
| Imipramine | T24 (Bladder Cancer) | Dose-dependent cytotoxicity and apoptosis | Not specified | [14] |
| Fluoxetine | A549 & H460 (Lung Cancer) | Inhibition of cell viability | Concentration-dependent | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Acid Sphingomyelinase (ASM) Activity Assay
This protocol is based on the use of a fluorescently labeled sphingomyelin substrate.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ASM lysis buffer (e.g., 250 mM sodium acetate, pH 5.0, 0.2% Nonidet P-40, 1 mM EDTA) containing protease inhibitors.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Enzymatic Reaction:
-
In a microplate, add a defined amount of protein lysate (e.g., 10-50 µg) to each well.
-
Add the fluorescently labeled sphingomyelin substrate (e.g., N-((6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)-sphingosylphosphorylcholine) to a final concentration of 2.5 µM in ASM assay buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0).
-
Incubate at 37°C for 1-4 hours, protected from light.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., chloroform:methanol, 2:1 v/v).
-
Measure the fluorescence of the resulting fluorescent ceramide product using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., 460 nm excitation and 550 nm emission for NBD).
-
Calculate ASM activity relative to a standard curve of the fluorescent product.
-
Measurement of Cellular Ceramide Levels
This protocol describes a general method for extracting and quantifying cellular ceramides.
-
Lipid Extraction:
-
Harvest and wash cells with PBS.
-
Extract lipids using a modified Bligh and Dyer method. Briefly, add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet and vortex thoroughly.
-
Add chloroform and water to induce phase separation.
-
Centrifuge and collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Quantification (by Mass Spectrometry):
-
Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis.
-
Analyze ceramide species by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify different ceramide species based on the peak areas relative to internal standards.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is a common method to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of the FIASMA or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Experimental Workflow Overview
The following diagram illustrates a general workflow for assessing the activity of FIASMAs in cell lines.
dot
Caption: General experimental workflow for cross-validating FIASMA activity.
References
- 1. FIASMA - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onlinejbs.com [onlinejbs.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Frontiers | Antidepressants Fluoxetine Mediates Endoplasmic Reticulum Stress and Autophagy of Non–Small Cell Lung Cancer Cells Through the ATF4-AKT-mTOR Signaling Pathway [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. idus.us.es [idus.us.es]
- 12. Anticancer effect of paroxetine and amitriptyline on HT29 and A549 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Imipramine‐induced Apoptosis and Metastasis Inhibition in Human Bladder Cancer T24 Cells Through EGFR/ERK/NF‐ĸB Pathway Suppression - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Direct vs. Functional Acid Sphingomyelinase (ASM) Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Acid Sphingomyelinase (ASM, also known as SMPD1) is a critical lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[1] The product of this reaction, ceramide, is a potent bioactive lipid that mediates a wide range of cellular processes, including apoptosis, inflammation, cell proliferation, and membrane signal transduction.[2][3] Aberrant ASM activity has been implicated in numerous pathologies, from neurodegenerative disorders like Alzheimer's and Parkinson's disease to major depression, atherosclerosis, and cancer metastasis, making it a compelling target for therapeutic intervention.[1][4]
Inhibitors of ASM are broadly classified into two categories based on their mechanism of action: direct inhibitors and functional inhibitors. Understanding the fundamental differences between these two classes is crucial for the rational design and application of ASM-targeted therapies. This guide provides an objective, data-driven comparison of their mechanisms, potency, and experimental evaluation.
Defining the Mechanisms: A Tale of Two Inhibition Strategies
The primary distinction between direct and functional ASM inhibitors lies in how they achieve the reduction of enzymatic activity.
Direct ASM Inhibitors
Direct inhibitors physically interact with the ASM enzyme, typically at or near its catalytic domain, to block its ability to bind and hydrolyze its substrate, sphingomyelin. The development of these inhibitors has been slow, partly because the crystal structure of ASM has not been available to guide rational drug design.[1][4]
Key Characteristics:
-
Mechanism: Competitive or non-competitive binding to the enzyme to block its active site.
-
Action: Prevents the catalytic conversion of sphingomyelin to ceramide.
-
Independence: Their inhibitory action is independent of the cellular environment, acting directly on the enzyme in in vitro assays.
Examples of non-natural direct ASM inhibitors include compounds like ARC39 , SMA-7 , and AD2765 .[1][5] Some bisphosphonates, such as zoledronic acid, have also been identified as potent direct inhibitors of ASM.[4][6]
Functional ASM Inhibitors (FIASMAs)
Functional Inhibitors of Acid SphingoMyelinAse, or FIASMAs, represent a large and structurally diverse class of compounds that reduce ASM activity through an indirect mechanism.[1][7] These molecules are typically cationic amphiphilic drugs—weak bases that are lipophilic.[8]
Key Characteristics:
-
Mechanism: FIASMAs exploit the acidic environment of the lysosome. They cross the lysosomal membrane and become protonated, a phenomenon known as 'acid trapping' or 'lysosomotropism'.[1] This accumulation within the lysosome is believed to disrupt the electrostatic interaction between the positively charged ASM and the negatively charged inner lysosomal membrane.[8][9]
-
Action: Detachment from the membrane exposes ASM to luminal proteases, leading to its degradation and subsequent inactivation.[7][9]
-
Dependence: Their action is cellular and context-dependent, requiring an intact lysosomal compartment.
A significant number of clinically approved drugs have been repurposed or identified as FIASMAs, including tricyclic antidepressants (amitriptyline , desipramine , imipramine ), SSRIs (fluoxetine , sertraline ), and various others such as loperamide , chlorpromazine , and amiodarone .[1][7][8][10]
Visualizing the Mechanisms of Inhibition
The following diagram illustrates the distinct modes of action for direct and functional ASM inhibitors.
Caption: A diagram comparing the direct blockade of the ASM active site with the indirect, degradation-based mechanism of functional inhibitors.
Quantitative Data Presentation
Direct head-to-head comparisons of potency (e.g., IC50) between direct and functional inhibitors are challenging to standardize because their mechanisms are fundamentally different. Direct inhibitors can be assessed in cell-free enzymatic assays, whereas FIASMAs require a cellular context. The following table summarizes representative data compiled from literature to illustrate typical potencies.
| Inhibitor Class | Compound | Type of Assay | Potency (IC50) | Key Observations | Source |
| Direct Inhibitor | ARC39 | In vitro enzymatic assay | ~20 nM | Highly potent and specific for ASM. Does not require a cellular context to inhibit the enzyme. | [5] |
| Functional Inhibitor | Amitriptyline | Cellular ASM activity assay | ~5-10 µM | Requires intact cells; inhibition is abrogated by lysosomal protease inhibitors (e.g., leupeptin). | [5][9] |
| Functional Inhibitor | Desipramine | Cellular ASM activity assay | ~5-10 µM | Mechanism involves detachment from the lysosomal membrane and subsequent degradation. | [1][5] |
| Functional Inhibitor | Fluoxetine | Cellular ASM activity assay | ~5-10 µM | Identified as a FIASMA alongside many other antidepressant medications. | [1] |
Note: Values are approximate and can vary significantly based on the specific cell line, assay conditions, and incubation times.
Experimental Protocols
Accurate assessment of ASM inhibition requires robust and well-defined experimental protocols. Below are methodologies for key assays used in the field.
Protocol 1: In Vitro ASM Activity Assay (Fluorometric)
This assay is suitable for assessing direct inhibitors using purified enzyme or cell lysates.
Principle: This method measures the hydrolysis of a fluorogenic sphingomyelin analogue. The cleavage of the substrate by ASM releases a fluorescent product that can be quantified.
Materials:
-
Recombinant human ASM or cell/tissue lysate.
-
ASM Assay Buffer: 250 mM Sodium Acetate, 0.2% Triton X-100, pH 4.5-5.0.[11]
-
Fluorogenic Substrate (e.g., N-acyl-sphingosine-based fluorescent substrate).
-
Test Inhibitors (dissolved in an appropriate vehicle, e.g., DMSO).
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader (e.g., Ex/Em = 540/590 nm, depending on substrate).
Procedure:
-
Enzyme Preparation: Prepare dilutions of recombinant ASM or cell lysate in cold ASM Assay Buffer.
-
Inhibitor Incubation: To each well, add 10 µL of the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Enzyme Addition: Add 40 µL of the diluted enzyme solution to each well (except the no-enzyme control). Pre-incubate for 15-30 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Start the reaction by adding 50 µL of the fluorogenic substrate (prepared in ASM Assay Buffer according to the manufacturer's instructions).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Stop the reaction (if necessary, as per kit instructions) and measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (no-enzyme control) from all readings. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting inhibition versus inhibitor concentration.
Protocol 2: Cellular ASM Activity Assay (FIASMA Assessment)
This assay is essential for evaluating functional inhibitors as it relies on intact cellular machinery.
Principle: Cultured cells are treated with the test compound. Following treatment, the cells are lysed, and the remaining ASM activity in the lysate is measured using an in vitro assay, typically with a radiolabeled or chromogenic substrate.[12][13]
Materials:
-
Cultured cells (e.g., L929 fibroblasts, HepG2).
-
Complete cell culture medium.
-
Test Compounds (FIASMAs).
-
Lysis Buffer: (e.g., 250 mM Sodium Acetate, 1% NP-40, pH 5.0).
-
ASM Activity Assay Kit (Colorimetric or Radiometric).[12][13]
-
Protein quantification assay (e.g., BCA).
Procedure:
-
Cell Plating: Seed cells in 6-well plates or 10 cm dishes and grow to ~80-90% confluency.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 1-20 µM of a FIASMA) for a specified duration (typically 4-24 hours). Include a vehicle control.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Scrape the cells into 1 mL of PBS and centrifuge at 1,000 x g for 5 minutes.
-
Lysate Preparation: Discard the supernatant and resuspend the cell pellet in 100-200 µL of ice-cold Lysis Buffer. Lyse the cells by sonication or freeze-thaw cycles.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
ASM Activity Measurement: Use the prepared lysate to perform an in vitro ASM activity assay as described in Protocol 1 or according to a commercial kit's instructions.[12] Ensure that equal amounts of total protein are used for each sample.
-
Data Analysis: Normalize the ASM activity to the total protein concentration for each sample. Calculate the percentage of remaining ASM activity relative to the vehicle-treated control cells to determine the compound's inhibitory effect.
Visualizing the Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing ASM inhibitors.
Caption: A flowchart depicting the screening cascade from initial compound libraries to in vivo validation for both classes of ASM inhibitors.
Conclusion and Future Outlook
Both direct and functional ASM inhibitors offer valuable tools for studying the biological roles of the ASM-ceramide pathway and hold therapeutic promise.
-
Direct inhibitors , like ARC39, provide highly specific and potent tools for dissecting the immediate enzymatic function of ASM, both in vitro and in vivo.[5] Their development is a key area of research, as their specificity may lead to fewer off-target effects compared to the broadly acting FIASMAs.
-
Functional inhibitors (FIASMAs) represent a large collection of existing drugs that can be rapidly repurposed.[8][14] Their mechanism, which relies on lysosomal accumulation, is shared by many cationic amphiphilic drugs, suggesting potential for polypharmacology and off-target effects. However, this same property makes them effective in cellular models and has led to their investigation in a wide array of diseases, including COVID-19.[10][14]
The choice between a direct and a functional inhibitor depends on the research question. For precise biochemical studies, a direct inhibitor is preferable. For exploring therapeutic concepts in cellular or whole-organism models, the vast library of existing FIASMAs provides a rich and readily accessible resource. The continued discovery of novel, potent, and specific direct inhibitors remains a key goal for advancing the field of sphingolipid-targeted therapeutics.
References
- 1. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The unexpected role of acid sphingomyelinase in cell death and the pathophysiology of common diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of the acid sphingomyelinase/ceramide pathway in metabolic and cardiovascular diseases: Mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. FIASMA - Wikipedia [en.wikipedia.org]
- 8. Repurposing functional inhibitors of acid sphingomyelinase (fiasmas): an opportunity against SARS‐CoV‐2 infection? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. 4.4. Enzyme Activity Assay for Sphingomyelinases [bio-protocol.org]
- 12. abcam.com [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
Preclinical Validation of ASM Inhibitor 4i: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data available for the novel Acid Sphingomyelinase (ASM) inhibitor, 4i, in the context of other known ASM inhibitors. The information presented is intended to aid researchers in evaluating the potential of 4i as a therapeutic drug candidate. Data has been compiled from available scientific literature and is presented for comparative purposes.
Executive Summary
Acid Sphingomyelinase (ASM) has emerged as a significant therapeutic target for a range of disorders, including depression and atherosclerosis. The inhibitor 4i has shown promising preclinical activity in models of these diseases. This guide summarizes the available in vitro and in vivo data for 4i and compares it with established ASM inhibitors such as the antidepressants amitriptyline, fluoxetine, and sertraline, as well as the research compound ARC39. While detailed quantitative data for 4i is limited to abstracts, the available information suggests a favorable profile warranting further investigation.
Data Presentation
In Vitro ASM Inhibition
| Compound | Target | IC50 (nM) | Assay System | Selectivity | Reference |
| 4i | Recombinant Human ASM | Favorable inhibitory activity (exact IC50 not specified in abstract) | Not specified in abstract | Did not inhibit neutral sphingomyelinase (NSM) at 100 µM | [1] |
| Amitriptyline | ASM | Not specified | In vitro assays using BODIPY-labeled sphingomyelin in hCMEC/D3 cells | Functional inhibitor | [2] |
| Fluoxetine | ASM | Not specified | In vitro assays in murine cortical neurons and human PBMCs | Functional inhibitor, also inhibits SERT | [3] |
| Sertraline | ASM | Not specified | Not specified | Functional inhibitor, also inhibits SERT | [4] |
| ARC39 | Lysosomal and Secretory ASM | 20 | Micellar assays | Direct and specific inhibitor | [5][6] |
Preclinical Pharmacokinetics
| Compound | Species | Administration Route | Key Findings (from abstracts) | Reference |
| 4i | Mice | Not specified | Good pharmacokinetic data, reduced ceramide levels in plasma and liver. | [1] |
| Amitriptyline | Not specified | Not specified | Accumulates in lysosomes. | [2] |
| Fluoxetine | Rodents | Oral | Well absorbed, long half-life. | [3][7] |
| Sertraline | Rodents, Dogs | Oral | Slowly absorbed, extensive first-pass metabolism. | [4][8] |
| ARC39 | Mice | Intraperitoneal | Localized sphingomyelin accumulation in the peritoneal lavage; no significant accumulation in plasma, liver, spleen, or brain. | [6] |
In Vivo Efficacy: Atherosclerosis Model
| Compound | Animal Model | Key Efficacy Findings (from abstracts) | Reference |
| 4i | Not specified | Lessened lipid plaques in the aortic arch and aorta; reduced plasma ceramide and Ox-LDL levels. | [1] |
| Amitriptyline | Not specified | Ameliorates TNF-α-induced endothelial dysfunction. | [9] |
In Vivo Efficacy: Depression Model
| Compound | Animal Model | Key Efficacy Findings (from abstracts) | Reference |
| 4i | Rats | Favorable antidepressant-like effects; increased BDNF in the hippocampus; restrained apoptosis of hippocampal neurons. | [1] |
| Fluoxetine | Rodents | Reduces depressive-like behavior in various models. | [3][7] |
| Sertraline | Rodents | Effective in preclinical models of depression. | [4] |
Experimental Protocols
In Vitro ASM Inhibition Assay (General Protocol)
A common method for determining in vitro ASM activity involves the use of a fluorogenic substrate, such as BODIPY-labeled sphingomyelin.
-
Cell Lysis: Cells are lysed in an acidic buffer (e.g., 250 mM sodium acetate, 1% NP-40, pH 5.0) to release lysosomal enzymes.
-
Incubation: The cell lysate is incubated with the fluorogenic sphingomyelin substrate in the presence of the test inhibitor (e.g., 4i) or vehicle control.
-
Fluorescence Measurement: The enzymatic cleavage of the substrate by ASM results in an increase in fluorescence, which is measured using a fluorometer.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the inhibitor-treated samples to the vehicle-treated controls. The IC50 value is then determined from a dose-response curve.
Animal Model of Atherosclerosis (General Protocol)
ApoE knockout (ApoE-/-) mice on a high-fat diet are a commonly used model for atherosclerosis research.
-
Animal Model: Male ApoE-/- mice are used.
-
Diet: Mice are fed a high-fat "Western" diet to induce hypercholesterolemia and atherosclerotic plaque formation.
-
Drug Administration: The test compound (e.g., 4i) is administered daily via an appropriate route (e.g., oral gavage).
-
Endpoint Analysis: After a defined treatment period, mice are euthanized. The aorta is dissected, and the atherosclerotic plaques are quantified. This can be done by en face analysis of the entire aorta stained with Oil Red O, or by histological analysis of cross-sections of the aortic root. Plasma levels of lipids, inflammatory markers, and ceramides are also typically measured.
Animal Model of Depression: Forced Swim Test (General Protocol)
The forced swim test is a widely used behavioral assay to screen for antidepressant efficacy.
-
Apparatus: A cylindrical tank filled with water (23-25°C) from which the animal cannot escape.
-
Procedure: Mice or rats are placed individually into the water tank for a 6-minute session.
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the last 4 minutes of the test.
-
Interpretation: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Mandatory Visualization
Caption: ASM signaling pathway and the point of intervention for inhibitor 4i.
Caption: Workflow for preclinical evaluation of 4i in an atherosclerosis model.
Caption: Workflow for assessing the antidepressant-like effects of 4i.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluoxetine: a case history of its discovery and preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and preclinical development of the serotonin reuptake inhibitor sertraline | Semantic Scholar [semanticscholar.org]
- 5. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Acid Sphingomyelinase Inhibitor Amitriptyline Ameliorates TNF-α-Induced Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pharmacological ASM Inhibition and Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two key methodologies for reducing Acid Sphingomyelinase (ASM) activity: the use of the specific small molecule inhibitor ARC39 (also referred to as 4i, a bisphosphonate compound) and genetic knockdown of the ASM-encoding gene (SMPD1) using small interfering RNA (siRNA). This comparison is intended to assist researchers in selecting the most appropriate technique for their experimental needs by objectively presenting performance data, detailed protocols, and an analysis of the downstream cellular effects.
Introduction to ASM Modulation
Acid Sphingomyelinase (ASM), a lysosomal phosphodiesterase, is a critical enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin to ceramide.[1] Dysregulation of ASM activity is implicated in numerous pathological conditions, making it a significant target for therapeutic intervention and basic research. Both pharmacological inhibition and genetic knockdown are powerful tools to investigate the roles of ASM, each with distinct advantages and limitations.
Pharmacological Inhibition with ARC39: ARC39 is a potent and specific direct inhibitor of both lysosomal and secretory ASM.[1][2] Its mechanism involves binding to the active site of the enzyme, thereby blocking substrate binding and catalytic activity.[1] This inhibition is rapid and reversible, offering temporal control over ASM function.
Genetic Knockdown with siRNA: Small interfering RNA (siRNA) mediates the sequence-specific degradation of SMPD1 messenger RNA (mRNA), leading to a reduction in ASM protein expression.[3] This approach offers high specificity for the target gene but results in a longer-lasting, though transient, reduction of the enzyme.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for ARC39 and siRNA-mediated ASM knockdown based on available experimental data.
| Parameter | ASM Inhibitor (ARC39) | Genetic ASM Knockdown (siRNA) | Reference |
| Mechanism of Action | Direct, competitive inhibition of enzyme activity | Post-transcriptional gene silencing (mRNA degradation) | [1][3] |
| Target | ASM protein (lysosomal and secretory) | SMPD1 mRNA | [1][3] |
| Onset of Effect | Rapid (within minutes to hours) | Slower (24-72 hours required for protein depletion) | [1] |
| Duration of Effect | Transient, dependent on compound half-life and washout | Prolonged (several days, dependent on cell division and protein turnover) | [1] |
| Specificity | High for ASM, no significant inhibition of other sphingomyelinases or ceramidases reported. | High for the target mRNA sequence; potential for off-target effects due to partial sequence homology. | [1] |
| Reversibility | Reversible upon removal of the compound | Not readily reversible in the short term | [1] |
Table 1: Comparison of Mechanistic and Pharmacodynamic Properties.
| Parameter | ASM Inhibitor (ARC39) | Genetic ASM Knockdown (siRNA) | Reference |
| Inhibition Efficiency | >90% inhibition of ASM activity in vitro | Typically 70-90% reduction in target mRNA and protein levels | [2] |
| Off-Target Effects | Minimal off-target enzyme inhibition reported. High doses may lead to cellular toxicity. | Can induce off-target gene silencing through miRNA-like activity. | [1] |
| Effect on Ceramide Levels | Dose-dependent increase in the sphingomyelin/ceramide ratio. | Reduction in ASM protein leads to decreased ceramide production from sphingomyelin. | [1] |
| Impact on mTOR Signaling | Inhibition of mTOR phosphorylation (downstream of Akt). | Reduction of mTOR and p70-S6k phosphorylation. | [3] |
| Induction of Autophagy | Induces autophagy with preserved degradative potential. | Increases in LC3B-II levels, indicating induction of autophagy. | [3] |
Table 2: Comparative Efficacy and Cellular Effects.
Experimental Protocols
Protocol 1: Pharmacological Inhibition of ASM with ARC39
This protocol describes the treatment of cultured cells with ARC39 to achieve functional inhibition of ASM.
Materials:
-
Cultured cells of interest (e.g., L929 murine fibroblasts, HepG2 cells)[1]
-
Complete cell culture medium
-
ARC39 (1-aminodecylidene bis-phosphonic acid)[1]
-
Phosphate-buffered saline (PBS)
-
Sonicator
-
Vortex mixer
Procedure:
-
Preparation of ARC39 Stock Solution: Dissolve ARC39 in PBS to a stock concentration of 1 mM. Sonicate the solution in a water bath for 2 hours with intermittent vortexing to ensure complete dissolution. Store the stock solution in the dark at room temperature.[1]
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for activity assays, larger flasks for downstream analysis) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment with ARC39: Dilute the ARC39 stock solution in a complete culture medium to the desired final concentration (e.g., 1-20 µM). Remove the existing medium from the cells and replace it with the ARC39-containing medium.[1]
-
Incubation: Incubate the cells for the desired duration. The inhibitory effect of ARC39 starts within 30 minutes and reaches its maximum at approximately 6 hours in L929 cells.[1]
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, including ASM activity assays, lipidomics (to measure sphingomyelin and ceramide levels), or western blotting for signaling pathway components.
Protocol 2: Genetic Knockdown of ASM using siRNA
This protocol outlines the transient transfection of siRNA to knockdown SMPD1 expression in cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
SMPD1-targeting siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
For each well of a 24-well plate, dilute 20 pmol of siRNA in 50 µL of Opti-MEM medium in a microcentrifuge tube.
-
In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume = 100 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the 100 µL of siRNA-lipid complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time for maximal knockdown should be determined empirically for each cell line and target.
-
Validation of Knockdown: Harvest the cells to assess the efficiency of knockdown. This can be done at the mRNA level using qRT-PCR and at the protein level using Western blotting. A knockdown efficiency of ≥70% is generally considered effective.
Mandatory Visualizations
Signaling Pathways
Caption: ASM signaling and points of intervention.
Experimental Workflows
Caption: Comparative experimental workflows.
Discussion and Recommendations
The choice between a pharmacological inhibitor like ARC39 and genetic knockdown via siRNA depends heavily on the specific research question and experimental design.
Choose ARC39 for:
-
Temporal Control: When the rapid onset and reversibility of ASM inhibition are critical. This is particularly useful for studying acute signaling events.
-
Ease of Use: Pharmacological treatment is generally less technically demanding than transfection-based methods.
-
High-Throughput Screening: The simplicity of adding a compound to cell culture makes it amenable to large-scale screens.
Choose siRNA-mediated knockdown for:
-
High Specificity: To ensure that the observed phenotype is a direct result of reduced ASM protein levels, minimizing concerns about off-target effects of a small molecule.
-
Long-Term Studies: When a sustained reduction in ASM activity is required over several days.
-
Validation of Inhibitor Effects: As a complementary approach to confirm that the effects of a pharmacological inhibitor are indeed on-target.
Considerations for Both Approaches:
-
Off-Target Effects: While ARC39 shows high specificity for ASM, it is crucial to perform dose-response experiments to identify the optimal concentration that maximizes ASM inhibition while minimizing cytotoxicity. For siRNA, using multiple siRNAs targeting different regions of the SMPD1 mRNA can help to control for off-target effects.[1]
-
Validation: Regardless of the method chosen, it is essential to validate the reduction in ASM activity. For ARC39, this can be achieved through enzymatic assays. For siRNA, knockdown should be confirmed at both the mRNA (qRT-PCR) and protein (Western blot) levels.
References
- 1. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of acid sphingomyelinase disrupts LYNUS signaling and triggers autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of ASM Inhibitor 4i: A Comparative Guide
A notable gap in current research is the absence of published studies specifically evaluating the synergistic effects of the novel Acid Sphingomyelinase (ASM) inhibitor 4i, also known as ASM-IN-1, in combination with other therapeutic agents. The primary research focus for compound 4i has been on its potential as a monotherapy for atherosclerosis, where it has demonstrated anti-inflammatory and anti-atherosclerotic properties.
This guide provides a framework for evaluating the potential synergistic effects of ASM inhibitors like 4i by examining the methodologies used to assess drug synergy and drawing on findings from combination studies of other well-characterized ASM inhibitors. This information is intended for researchers, scientists, and drug development professionals interested in exploring novel combination therapies involving the inhibition of the ASM pathway.
I. Data on ASM Inhibitor Combination Therapy
Due to the lack of specific data for ASM inhibitor 4i, this section presents findings from studies on other functional ASM inhibitors (FIASMAs), such as the tricyclic antidepressant amitriptyline, which has been investigated for its effects on atherosclerosis and inflammation.[1][2] These data can serve as a basis for designing future synergy studies with 4i.
Table 1: Summary of Preclinical Findings for ASM Inhibitor Combination Approaches
| ASM Inhibitor | Combination Agent(s) | Disease Model | Key Findings | Synergy Quantified (CI Value) | Reference |
| Amitriptyline | - | High-Fat Diet + LPS-induced Nonalcoholic Steatohepatitis and Atherosclerosis in LDLR-/- mice | Amitriptyline reduced hepatic steatosis, inflammation, and atherosclerosis. The study focused on the inhibitor's standalone effect in a disease model relevant to combination therapy. | Not Applicable (Monotherapy Study) | [1] |
| Imipramine | - | Ischemic Heart Disease with Secondary Depression | Imipramine showed antiarrhythmic effects and improved depression. Potential for combination with cardiovascular drugs was noted but synergy was not quantified. | Not Applicable (Monophobia Study) | |
| Statins | SSRIs/SNRIs (some of which are FIASMAs) | Clinical studies in patients with cardiovascular disease and depression | Generally safe in combination with potential for synergistic effects in managing comorbid conditions. Specific contribution of ASM inhibition to synergy was not isolated. | Not Quantified | [2] |
No direct quantitative synergy data (e.g., Combination Index) was found in the reviewed literature for ASM inhibitors in the context of atherosclerosis or inflammation.
II. Experimental Protocols for Assessing Drug Synergy
The following are detailed methodologies for key experiments used to determine and quantify synergistic interactions between two or more compounds.
1. Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the interaction between two drugs.[3][4][5]
-
Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction (synergistic, additive, indifferent, or antagonistic).
-
Methodology:
-
Prepare serial dilutions of Drug A and Drug B in a 96-well microtiter plate. Drug A is typically diluted along the y-axis (rows), and Drug B is diluted along the x-axis (columns).
-
Each well will contain a unique combination of concentrations of the two drugs. Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Add the target cells (e.g., macrophages for inflammation studies, or relevant cell lines for atherosclerosis models) to each well at a predetermined density.
-
Incubate the plate under appropriate conditions for a specified period (e.g., 24-48 hours).
-
Assess cell viability or a relevant biological endpoint (e.g., cytokine production, lipid accumulation) using an appropriate assay (e.g., MTT, CellTiter-Glo, ELISA).
-
The MIC of each drug alone and in combination is determined as the lowest concentration that inhibits the measured endpoint by a predefined percentage (e.g., 50% or 90%).
-
-
Data Analysis:
-
The Fractional Inhibitory Concentration (FIC) for each drug is calculated:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpretation of FICI values:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
2. Combination Index (CI) Method (Chou-Talalay Method)
This method provides a more quantitative and robust assessment of drug interactions across a range of effect levels.[6][7]
-
Objective: To calculate the Combination Index (CI) for a given combination of drugs at various effect levels.
-
Methodology:
-
Generate dose-response curves for each drug individually and for the combination at a constant ratio.
-
Determine the concentrations of each drug alone, (Dx)1 and (Dx)2, that produce a certain effect 'x' (e.g., 50% inhibition, IC50).
-
Determine the concentrations of the drugs in combination, (D)1 and (D)2, that also produce the same effect 'x'.
-
-
Data Analysis:
-
The Combination Index (CI) is calculated using the following equation:
-
CI = (D)1/(Dx)1 + (D)2/(Dx)2
-
-
Interpretation of CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
A CI value can be calculated for different effect levels (e.g., CI50, CI75, CI90) to create a Fa-CI plot (Fraction affected vs. CI), which illustrates whether the interaction is synergistic, additive, or antagonistic across a range of drug concentrations.
-
III. Visualizing Potential Mechanisms and Workflows
Diagram 1: Simplified Signaling Pathway of ASM in Atherosclerosis
Caption: Potential role of ASM inhibitor 4i in atherosclerosis.
Diagram 2: Experimental Workflow for Synergy Assessment
Caption: Workflow for determining drug synergy.
References
- 1. Amitriptyline inhibits nonalcoholic steatohepatitis and atherosclerosis induced by high-fat diet and LPS through modulation of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Statins and Antidepressants: A Comprehensive Review and Clinical Outlook of the Risks and Benefits of Co-prescription (2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
- 4. emerypharma.com [emerypharma.com]
- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Functional ASM Inhibitor Against Current Standards of Care in Acid Sphingomyelinase Deficiency and Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a functional Acid Sphingomyelinase (ASM) inhibitor against the current standard-of-care treatments for Acid Sphingomyelinase Deficiency (ASMD) and Major Depressive Disorder (MDD). Due to the absence of specific public data on an ASM inhibitor designated "4i," this guide utilizes Amitriptyline, a well-characterized functional ASM inhibitor (FIASMA), as a representative for comparison.
Executive Summary
Acid Sphingomyelinase (ASM) is a critical enzyme in cellular metabolism, and its dysregulation is implicated in distinct pathologies. In the rare genetic disorder ASMD, a deficiency in ASM activity leads to the accumulation of sphingomyelin, causing severe multi-organ pathology. The current standard of care is enzyme replacement therapy with Olipudase alfa. Conversely, in Major Depressive Disorder, an overactivity of ASM has been observed, and several antidepressants have been identified as functional inhibitors of this enzyme. The standard of care for MDD includes Selective Serotonin Reuptake Inhibitors (SSRIs). This guide benchmarks the therapeutic approach of functional ASM inhibition against these established treatments.
Part 1: Acid Sphingomyelinase Deficiency (ASMD)
Current Standard of Care: Olipudase Alfa
Olipudase alfa is a recombinant human acid sphingomyelinase developed as an enzyme replacement therapy for non-central nervous system manifestations of ASMD.[1][2][3] It is the first and only approved treatment for this condition.[1][4]
Functional ASM Inhibitor: A Novel Therapeutic Approach
While enzyme replacement is the current standard, small molecule inhibitors of ASM could offer an alternative therapeutic strategy, particularly with potential for oral administration and crossing the blood-brain barrier, although Olipudase alfa is not expected to cross the blood-brain barrier.[1][5]
Comparative Data: Olipudase Alfa vs. Functional ASM Inhibition (Conceptual)
Direct comparative clinical data between Olipudase alfa and a functional ASM inhibitor for ASMD is not available. The following table presents key clinical trial outcomes for Olipudase alfa, which would serve as benchmarks for any future ASM inhibitor trial.
Table 1: Clinical Efficacy of Olipudase Alfa in Adult ASMD Patients (ASCEND Trial)
| Parameter | Olipudase Alfa (n=18) | Placebo (n=18) | p-value |
| Change in % Predicted DLCO from Baseline to 52 Weeks | +22% | +3.0% | 0.0004[6] |
| Change in Spleen Volume from Baseline to 52 Weeks | -39% | +0.5% | <0.0001[6] |
| Change in Liver Volume from Baseline to 52 Weeks | -28% | -1.5% | <0.0001[6] |
| Change in Platelet Count from Baseline to 52 Weeks | +16.8% | +2.5% | - |
Data sourced from the ASCEND Phase 2/3 clinical trial.[6][7][8][9]
Table 2: Clinical Efficacy of Olipudase Alfa in Pediatric ASMD Patients (ASCEND-Peds Trial)
| Parameter | Improvement from Baseline to 52 Weeks | p-value |
| Spleen Volume | >40% reduction | <0.0001[2] |
| Liver Volume | >40% reduction | <0.0001[2] |
| % Predicted DLCO | +32.9% | 0.0053[2] |
| Height Z-score | +0.56 | <0.0001[2] |
Data sourced from the ASCEND-Peds Phase 1/2 clinical trial.[2]
Experimental Protocols
Olipudase Alfa Clinical Trial (ASCEND)
-
Study Design: A Phase 2/3, multicenter, randomized, double-blind, placebo-controlled trial.[9]
-
Participants: 36 adult patients with ASMD.[8]
-
Intervention: Intravenous infusion of Olipudase alfa (up to 3 mg/kg) or placebo every two weeks for 52 weeks.[8]
-
Primary Endpoints: Change from baseline in percent predicted diffusing capacity of the lung for carbon monoxide (DLCO) and spleen volume.[6][9]
-
Secondary Endpoints: Liver volume, platelet count, and safety assessments.[7][9]
Signaling Pathway and Mechanism of Action
References
- 1. Inhibition of acid sphingomyelinase increases regulatory T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-year results of a clinical trial of olipudase alfa enzyme replacement therapy in pediatric patients with acid sphingomyelinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized, placebo-controlled clinical trial evaluating olipudase alfa enzyme replacement therapy for chronic acid sphingomyelinase deficiency (ASMD) in adults: One-year results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news.sanofi.us [news.sanofi.us]
- 8. news.sanofi.us [news.sanofi.us]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of ASM Inhibitor 4i: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of ASM inhibitor 4i (also known as ASM-IN-1), a potent and orally active acid sphingomyelinase (ASM) inhibitor.
Pre-Disposal Safety Precautions
Before beginning the disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific, universally available SDS for "4i" is not readily found, a representative SDS for "this compound" provides critical safety data. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. |
Step-by-Step Disposal Procedure
The primary method for the disposal of ASM inhibitor 4i is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Containerization:
-
Place all waste materials containing ASM inhibitor 4i, including unused product, contaminated lab supplies (e.g., pipette tips, weighing paper), and empty containers, into a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and securely sealed to prevent leaks or spills.
-
-
Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("ASM inhibitor 4i" or "this compound"), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, heat, and sources of ignition. Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for the final disposal of the chemical waste. The recommended disposal method is through an approved waste disposal plant.[1]
-
Experimental Workflow and Disposal Pathway
The following diagram illustrates the typical workflow for experiments involving ASM inhibitor 4i and the subsequent proper disposal of the generated waste.
References
Essential Safety and Logistical Information for Handling ASM Inhibitor 4i
For researchers, scientists, and drug development professionals, ensuring safety and procedural clarity is paramount when working with potent, novel compounds like the Acid Sphingomyelinase (ASM) inhibitor 4i, also known as ASM-IN-1. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational handling, and disposal of this compound.
Personal Protective Equipment (PPE)
Given that ASM inhibitor 4i is a potent small molecule inhibitor, likely handled as a powder, a stringent PPE protocol is required to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | - Primary Eye Protection: Tightly sealed chemical splash goggles. - Secondary Face Protection: Full-face shield. - Gloves: Double-gloving with nitrile gloves. - Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is essential to prevent inhalation of fine powder. - Protective Clothing: A disposable, solid-front lab coat with tight-fitting cuffs. |
| Solution Preparation | - Eye Protection: Chemical splash goggles. - Gloves: Nitrile gloves. - Protective Clothing: A standard lab coat. |
| Cell Culture and In Vitro Assays | - Eye Protection: Safety glasses with side shields. - Gloves: Nitrile gloves. - Protective Clothing: A standard lab coat. |
| Waste Disposal | - Eye Protection: Chemical splash goggles. - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Protective Clothing: A standard lab coat. |
Operational and Disposal Plans
Operational Plan: Handling and Preparation of ASM Inhibitor 4i
-
Preparation and Designated Area:
-
All handling of the powdered form of ASM inhibitor 4i should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.
-
Cover the work surface with disposable bench paper to easily contain and clean up any spills.
-
-
Weighing the Compound:
-
Wear all required PPE for handling powder as specified in the table above.
-
Use an analytical balance within the designated ventilated enclosure.
-
To minimize static and dispersal, use anti-static weigh boats or paper.
-
Handle the container with the compound carefully, avoiding any abrupt movements that could generate dust.
-
-
Solution Preparation:
-
Prepare stock solutions of ASM inhibitor 4i by dissolving the weighed powder in a suitable solvent, such as DMSO, as indicated by the manufacturer's data sheet.
-
Add the solvent to the vial containing the powder slowly to avoid splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Disposal Plan
-
Solid Waste: All disposable materials that have come into contact with ASM inhibitor 4i powder, including weigh boats, contaminated bench paper, gloves, and disposable lab coats, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental media containing the inhibitor should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour this waste down the drain.
-
Final Disposal: All hazardous waste containers should be disposed of through your institution's environmental health and safety (EHS) office, following all local and federal regulations for chemical waste disposal, which will likely involve incineration.
Experimental Protocols
In Vitro Acid Sphingomyelinase (ASM) Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory potential of ASM inhibitor 4i on recombinant human ASM.
Materials:
-
Recombinant human acid sphingomyelinase (ASM)
-
ASM inhibitor 4i (this compound)
-
Assay Buffer: 250 mM sodium acetate, 0.1% NP-40, pH 5.0
-
Substrate: N-((4-nitrobenzo)-2-oxa-1,3-diazole)-sphingomyelin (NBD-SM)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare ASM Inhibitor 4i Dilutions:
-
Prepare a serial dilution of ASM inhibitor 4i in DMSO, and then further dilute in Assay Buffer to the desired final concentrations. Include a vehicle control (DMSO in Assay Buffer).
-
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add 10 µL of each inhibitor dilution or vehicle control.
-
Add 20 µL of recombinant human ASM solution (at a predetermined optimal concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 20 µL of the NBD-SM substrate solution to each well to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every minute for 30-60 minutes. The cleavage of NBD-SM by ASM will result in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: The Acid Sphingomyelinase (ASM) signaling pathway and the inhibitory action of ASM inhibitor 4i.
Caption: Workflow for an in vitro ASM enzyme inhibition assay.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
